molecular formula C12H8N2 B1268695 5-Phenylpyridine-2-carbonitrile CAS No. 39065-45-7

5-Phenylpyridine-2-carbonitrile

Cat. No.: B1268695
CAS No.: 39065-45-7
M. Wt: 180.2 g/mol
InChI Key: FOMAKWRPGGQFNG-UHFFFAOYSA-N
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Description

5-Phenylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-phenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAKWRPGGQFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359054
Record name 5-phenylpyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-45-7
Record name 5-phenylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylpyridine-2-carbonitrile (CAS: 39065-45-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Phenylpyridine-2-carbonitrile, a versatile heterocyclic building block. It delves into its chemical and physical properties, established and potential synthesis methodologies with detailed protocols, spectroscopic characterization, and known and prospective applications in medicinal chemistry and materials science.

Core Compound Overview

This compound, also known as 5-phenyl-2-cyanopyridine or 5-phenylpicolinonitrile, is a bifunctional aromatic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of a bulky lipophilic group and an electron-withdrawing cyano group on the pyridine scaffold imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
CAS Number 39065-45-7
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol [1]
Appearance White to off-white powder/crystalline solid
Melting Point 93-94 °C[2]
Boiling Point 363 °C[2]
Density 1.17 g/cm³[2]
Flash Point 125 °C[2]
Solubility Soluble in common organic solvents like ethanol, acetone, and ether; slightly soluble in water.
Storage Store at room temperature in a dry, well-ventilated place, sealed from moisture.[3]

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for the formation of the critical C-C bond between the pyridine and phenyl rings. The choice of starting materials—a halogenated pyridine-2-carbonitrile and a phenyl-metal species (or vice-versa)—determines the specific coupling strategy.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki, Negishi, and Stille reactions, while utilizing different organometallic reagents, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Palladium_Cross_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n (Active Catalyst) PdII R¹-Pd(II)-X (Oxidative Adduct) Pd0->PdII Oxidative Addition (+ R¹-X) Transmetal R¹-Pd(II)-R² (Transmetalation Complex) PdII->Transmetal Transmetalation (+ R²-M) Transmetal->Pd0 Reductive Elimination (+ R¹-R²) Product R¹-R² (this compound) Transmetal->Product R1X R¹-X (e.g., 5-Bromo-2-cyanopyridine) R1X->PdII R2M R²-M (e.g., Phenylboronic Acid) R2M->Transmetal caption Generalized Palladium Cross-Coupling Cycle

Caption: Generalized workflow for a Palladium Cross-Coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromopyridine-2-carbonitrile), forming a Pd(II) species.

  • Transmetalation: The organic group from the organometallic reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the active Pd(0) catalyst.

Representative Synthesis Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability, stability, and low toxicity of boronic acid reagents.[4] The following is a representative, field-proven protocol for the synthesis of this compound.

Workflow: Suzuki-Miyaura Synthesis

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The use of an aqueous base and solvent mixture is common in Suzuki couplings.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting halide (monitored by TLC/LC-MS) and the appearance of a new, less polar spot/peak corresponding to the product. Final characterization by NMR and MS confirms the structure and purity. The choice of a phosphine-ligated palladium catalyst is crucial for efficient coupling with the electron-deficient pyridine ring.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic Region (δ 7.4-9.0 ppm): Signals corresponding to the 8 aromatic protons. The pyridine protons are expected to be downfield due to the ring's electron-deficient nature, with the proton at C6 being a doublet, the proton at C4 being a doublet of doublets, and the proton at C3 appearing as a doublet. The phenyl protons will likely appear as a multiplet.
¹³C NMR Aromatic Region (δ 110-160 ppm): Signals for all 12 carbon atoms. The nitrile carbon (C≡N) is expected around δ 117-120 ppm. The carbon bearing the nitrile (C2) and the carbon bearing the phenyl group (C5) will be quaternary and may show lower intensity.
FT-IR (cm⁻¹) ~2220-2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch. ~3030-3100 cm⁻¹: C-H stretching of the aromatic rings. ~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
Mass Spec. (EI) Molecular Ion (M⁺): m/z = 180.07. Fragmentation may involve the loss of HCN (m/z = 153) or cleavage of the phenyl group.

Note: As of the date of this document, a publicly available, peer-reviewed, complete experimental dataset for this specific compound is not readily accessible. The data presented is predictive and should be confirmed by experimental analysis.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its three key functional components: the phenyl ring, the pyridine ring, and the nitrile group.

  • Pyridine Ring: The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The nitrogen atom also provides a site for coordination to metal centers.

  • Nitrile Group: The strongly electron-withdrawing nitrile group further deactivates the pyridine ring towards electrophiles but activates it for nucleophilic attack. The nitrile group itself is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.

  • Phenyl Group: The phenyl ring can undergo typical electrophilic aromatic substitution reactions. Its presence adds steric bulk and increases the lipophilicity of the molecule.

Applications in Research and Development

The structural motifs within this compound make it a compound of interest in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The 2-cyanopyridine moiety, in particular, is a key pharmacophore.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen of the pyridine ring and the potential for the nitrile group to be transformed into other hydrogen-bonding groups (like amides or amines) make this compound a valuable starting point for the synthesis of kinase inhibitors. Analogous aminopyrazine-carbonitriles have shown potent activity as inhibitors of kinases like FGFR and CHK1.[6]

  • Metabolic Stability: The introduction of a phenyl group can modulate the pharmacokinetic properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine nitrogen can also influence metabolism, sometimes blocking a potential site of oxidation.

Materials Science

The combination of aromatic rings and polar functional groups in this compound suggests potential applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are common components in OLEDs, often used in the emissive layer or as host materials. A related compound, this compound, has been noted as a synthetic compound that emits light when subjected to an electric field and has been used in intermolecular quantum efficiency measurements.[1] This suggests its potential as a building block for novel emitters or host materials in OLED devices. The nitrile group can act as an electron-accepting moiety, facilitating the design of molecules with charge-transfer characteristics, which is crucial for developing efficient light-emitting materials.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.

  • Stability: The compound is generally stable under normal storage conditions. Incompatible materials may include strong oxidizing agents.

This guide is intended to provide a robust technical foundation for researchers working with this compound. The combination of established chemical principles and predictive data offers a strategic starting point for its synthesis, characterization, and application in innovative research endeavors.

References

Sources

A Technical Guide to the Solubility of 5-Phenylpyridine-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenylpyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, including its physicochemical properties, qualitative solubility profile, and detailed experimental protocols for quantitative determination. This document is designed to be a valuable resource for optimizing reaction conditions, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility in Research and Development

In the realm of drug discovery and materials science, the solubility of a compound is a fundamental physicochemical property that dictates its utility and developability.[3] For professionals in these fields, a thorough understanding of a compound's solubility is not merely academic; it has profound practical implications. Inadequate solubility can hinder or halt the development of promising therapeutic candidates and novel materials.

For drug development professionals, the solubility of a compound like this compound, a potential pharmacophore, directly impacts its bioavailability.[3] A poorly soluble compound will likely exhibit low absorption in the gastrointestinal tract, leading to suboptimal therapeutic efficacy.[3] Furthermore, solubility is a critical parameter during high-throughput screening, chemical synthesis, and formulation.

Researchers and scientists in materials science also rely on precise solubility data for the development of new materials. For instance, this compound has been investigated for its electroluminescent properties, and its processability into thin films for electronic devices is contingent on its solubility in appropriate organic solvents.[4]

This technical guide serves as a comprehensive resource on the solubility of this compound. It will delve into the theoretical underpinnings of solubility, provide a qualitative assessment of its behavior in common organic solvents, and offer detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Chemical Formula C₁₂H₈N₂[4]
Molecular Weight 180.21 g/mol [4]
Appearance Solid (form may vary)N/A
Boiling Point 363°C at 760 mmHg
Density 1.17 g/cm³
Flash Point 125°C

The structure of this compound, featuring a polar cyanopyridine moiety and a nonpolar phenyl ring, results in a molecule with a nuanced solubility profile, exhibiting an affinity for a range of organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent.

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. The nitrile group and the nitrogen atom in the pyridine ring of this compound impart polarity to the molecule. Therefore, it is expected to be more soluble in polar organic solvents.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, are likely to be effective at solvating this compound.

  • van der Waals Forces: The phenyl and pyridine rings contribute to the molecule's size and surface area, allowing for van der Waals interactions with a variety of solvents.

Qualitative Solubility Profile of this compound

Based on these observations and the structural features of this compound, the following qualitative solubility profile can be anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane.

  • Good to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ketones such as acetone.

  • Lower Solubility: Expected in nonpolar aromatic solvents like toluene.

  • Insoluble: Expected in water and nonpolar aliphatic hydrocarbons like hexane.

It is imperative to note that this qualitative profile serves as a guiding principle. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

A variety of methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the required accuracy, throughput, and available equipment.

Gravimetric Method (Shake-Flask)

The shake-flask method followed by gravimetric analysis is a gold-standard technique for determining equilibrium solubility.[4][6] It is accurate and reliable, though relatively low-throughput.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

    • Place the sealed vial in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to permit the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry evaporation dish or vial.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[7]

  • Calculation:

    • Mass of dissolved solute: (Final constant mass of dish + solute) - (Initial mass of empty dish)

    • Solubility (g/L): (Mass of dissolved solute in g) / (Volume of supernatant in L)

G cluster_prep Preparation of Saturated Solution cluster_sep Sample Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal and agitate at constant temperature (24-48h) prep1->prep2 sep1 Allow excess solid to sediment (≥2h) prep2->sep1 sep2 Withdraw supernatant with pre-warmed syringe sep1->sep2 sep3 Filter into a pre-weighed dish sep2->sep3 analysis1 Weigh dish with solution sep3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant weight analysis2->analysis3 calc1 Determine mass of solute analysis3->calc1 calc2 Calculate solubility (g/L or mol/L) calc1->calc2

Workflow for Gravimetric Solubility Determination.
Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis absorption spectroscopy, offer a higher throughput alternative to the gravimetric method, particularly for compounds with a strong chromophore.[8][9]

Experimental Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the supernatant.

  • Spectroscopic Measurement:

    • Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the absorbance of the diluted sample and the calibration curve equation to determine its concentration.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G cluster_cal Calibration cluster_prep Sample Preparation cluster_meas Measurement & Calculation cal1 Prepare standard solutions cal2 Measure absorbance at λ_max cal1->cal2 cal3 Generate calibration curve cal2->cal3 meas2 Determine concentration from calibration curve cal3->meas2 Use Equation prep1 Prepare saturated solution (Shake-Flask) prep2 Filter supernatant prep1->prep2 prep3 Dilute to fall within calibration range prep2->prep3 meas1 Measure absorbance of diluted sample prep3->meas1 meas1->meas2 meas3 Calculate original solubility (account for dilution) meas2->meas3

Workflow for Spectroscopic Solubility Determination.
High-Throughput Screening (HTS) Methods

For early-stage drug discovery and process development where a large number of compounds or solvent systems need to be evaluated, HTS methods are invaluable.[10] Nephelometry, which measures light scattering from suspended particles, is a common HTS technique for solubility assessment.

Principle of Nephelometric Solubility Assay:

A stock solution of the compound in a highly miscible solvent (e.g., DMSO) is serially diluted into an aqueous or organic buffer. The solubility limit is identified as the concentration at which the compound precipitates, causing a sharp increase in light scattering (turbidity).

Experimental Protocol (Conceptual):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution into the desired organic solvent or buffer system.

  • Incubation: Allow the microplate to incubate for a set period to allow for precipitation.

  • Nephelometric Reading: Measure the light scattering of each well using a microplate nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline corresponds to the kinetic solubility limit.

Conclusion

While a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the theoretical framework and practical methodologies for its determination. The structural characteristics of the molecule suggest good solubility in polar aprotic and chlorinated solvents, and moderate solubility in polar protic solvents. For researchers, scientists, and drug development professionals, the experimental protocols detailed herein—from the gold-standard gravimetric method to high-throughput nephelometry—offer robust approaches to generate the precise solubility data necessary for advancing their research and development endeavors. The systematic determination of this key physicochemical property will undoubtedly facilitate the rational design of synthetic routes, purification strategies, and ultimately, the successful application of this compound in its intended field.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.).
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  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmanotes. [Link]
  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
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  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter pl
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  • How To Determine Solubility Of Organic Compounds?. (2025). YouTube. [Link]
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  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts. [Link]
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  • This compound CAS#: 39065-45-7 • ChemWhat. (n.d.).
  • Pyridine-2-carbonitrile. (n.d.). PubChem. [Link]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2019).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021).
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectral data is critical for the confirmation of molecular identity, purity assessment, and structural elucidation of novel compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Due to the limited availability of public experimental spectral data for this compound, this guide utilizes high-quality predicted NMR data. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, coupling constants, and signal multiplicities. This approach serves as a powerful tool for anticipating spectral features and provides a robust framework for the analysis of experimentally acquired data. This document will detail the predicted spectral data, provide a thorough interpretation based on fundamental NMR principles, and outline a standard experimental protocol for acquiring empirical data.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The molecular structure of this compound with the IUPAC numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced NMR prediction software. The data is presented for a standard deuterated solvent, such as CDCl₃, which is commonly used for routine NMR analysis. It is important to note that solvent effects can cause slight variations in chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

SignalAssigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
1H68.90d2.1
2H48.15dd8.2, 2.1
3H37.85d8.2
4H2', H6'7.65m-
5H3', H4', H5'7.50m-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings.

  • Pyridine Ring Protons (H3, H4, H6):

    • H6: This proton, positioned ortho to the nitrogen atom, is expected to be the most deshielded proton on the pyridine ring, appearing at the lowest field (predicted at 8.90 ppm). Its signal is a doublet due to coupling with H4.

    • H4: This proton is predicted to resonate around 8.15 ppm as a doublet of doublets, arising from coupling to both H3 and H6.

    • H3: The proton at the C3 position is predicted to appear at approximately 7.85 ppm as a doublet, resulting from its coupling with H4.

  • Phenyl Ring Protons (H2', H3', H4', H5', H6'):

    • The protons of the phenyl ring are expected to produce a complex multiplet pattern in the range of 7.50-7.65 ppm. The ortho protons (H2' and H6') are generally slightly deshielded compared to the meta (H3' and H5') and para (H4') protons. The overlapping signals result in a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

SignalAssigned CarbonPredicted Chemical Shift (δ, ppm)
1C5155.0
2C6152.5
3C4138.0
4C1'135.0
5C2132.0
6C4'130.0
7C2', C6'129.5
8C3', C5'128.0
9C3121.0
10C7 (CN)117.0
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the nitrogen atom and the electronic effects of the phenyl and cyano substituents.

  • Pyridine Ring Carbons:

    • The carbon atoms of the pyridine ring are significantly affected by the electronegative nitrogen atom. C5 and C6, being in close proximity to the nitrogen, are predicted to have the highest chemical shifts (155.0 and 152.5 ppm, respectively).

    • C4 is also deshielded and is predicted around 138.0 ppm.

    • C2, attached to the electron-withdrawing cyano group, is predicted at 132.0 ppm.

    • C3 is expected to have the lowest chemical shift among the pyridine ring carbons at approximately 121.0 ppm.

  • Phenyl Ring Carbons:

    • The carbon atoms of the phenyl ring are predicted to resonate in the typical aromatic region. The ipso-carbon (C1'), directly attached to the pyridine ring, is predicted at 135.0 ppm.

    • The other phenyl carbons (C2', C3', C4', C5', C6') are predicted to appear in the range of 128.0-130.0 ppm.

  • Nitrile Carbon:

    • The carbon of the cyano group (C7) is predicted to have a chemical shift of around 117.0 ppm, which is characteristic for nitrile carbons.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more for dilute samples).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis a Weigh Pure Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire 1H and 13C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Chemical Shifts h->i j Peak Picking and Integration i->j k Structural Elucidation j->k

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers working with this compound. The interpretation of the spectral data is grounded in the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyridine and phenyl rings. The provided experimental protocol outlines the necessary steps for acquiring high-quality empirical data to confirm these predictions. By combining predictive tools with rigorous experimental validation, scientists can confidently characterize and utilize novel chemical entities in their research and development endeavors.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • ChemAxon. (n.d.). NMR Predictor.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Modgraph Consultants. (n.d.). NMRPredict Desktop.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

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Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the mass spectrometric analysis of 5-Phenylpyridine-2-carbonitrile, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a scientifically grounded rationale for analytical choices, ensuring a robust and reproducible approach to the structural elucidation of this molecule.

Foundational Understanding: The Analyte

This compound possesses a chemical formula of C₁₂H₈N₂ and a molecular weight of approximately 180.21 g/mol . Its structure, featuring a phenyl group appended to a pyridine ring bearing a nitrile functional group, dictates its behavior in a mass spectrometer. The aromatic systems provide stability, while the polar nitrile group and the nitrogen heteroatom influence its ionization and fragmentation characteristics.

The Heart of the Matter: Predicting Fragmentation Pathways

While a publicly available, experimentally derived mass spectrum for this compound is not readily found in major databases like the NIST Mass Spectral Library or the Wiley Registry[1][2][3][4][5][6][7], we can confidently predict its fragmentation pattern under electron ionization (EI) by examining the established fragmentation of its core structural motifs: the phenylpyridine and benzonitrile moieties.

The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic rings. The primary fragmentation pathways are anticipated to involve cleavages around the phenyl-pyridine bond and the loss of the nitrile group or related neutral fragments.

Key Predicted Fragmentation Pathways:

  • Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation of aromatic nitriles, including benzonitrile, is the elimination of a neutral hydrogen cyanide molecule (27 Da)[8]. This would result in a fragment ion at m/z 153.

  • Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅•, 77 Da) would lead to a fragment ion corresponding to the 2-cyanopyridine cation at m/z 103.

  • Loss of the Cyano Radical: Expulsion of the cyano radical (•CN, 26 Da) would generate a phenylpyridine cation at m/z 154.

  • Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions can lead to the formation of smaller characteristic ions.

These predicted fragmentation patterns provide a roadmap for interpreting the mass spectrum of this compound and distinguishing it from isomeric or related structures.

Predicted Major Fragment Ions
m/z Proposed Fragment Ion Neutral Loss Description
180[C₁₂H₈N₂]•+-Molecular Ion (M•+)
153[C₁₁H₇N]•+HCNLoss of hydrogen cyanide
154[C₁₁H₈N]+•CNLoss of the cyano radical
103[C₆H₄N₂]+C₆H₅•Loss of the phenyl radical
77[C₆H₅]+C₆H₄N₂Phenyl cation

Experimental Design: From Sample to Spectrum

The selection of the appropriate analytical technique and sample preparation protocol is paramount for obtaining high-quality mass spectrometric data. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Given its aromatic nature and moderate molecular weight, this compound is well-suited for GC-MS analysis, which offers high chromatographic resolution and allows for the use of established electron ionization libraries for spectral matching.

Sample Preparation:

A critical step in GC-MS is ensuring the sample is volatile and free of non-volatile contaminants[9][10][11].

  • Dissolution: Dissolve a small amount of the solid this compound in a volatile organic solvent such as dichloromethane, acetone, or methanol to a concentration of approximately 0.1 to 1 mg/mL[10].

  • Filtration/Centrifugation: To prevent contamination of the GC inlet and column, filter the sample solution through a 0.22 µm syringe filter or centrifuge to remove any particulate matter[10].

  • Dilution: Dilute the filtered solution to a final concentration of approximately 10 µg/mL for injection[9].

Instrumental Parameters:

The following are typical starting parameters for the GC-MS analysis of an aromatic nitrile. Optimization may be required based on the specific instrument and column used.

Parameter Condition
GC System
Injection ModeSplitless
Injector Temperature280 °C
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with Electrospray Ionization (ESI) is a powerful alternative, particularly for samples that may not be sufficiently volatile for GC or for analyses requiring higher sensitivity[12]. Given the polar nature of the nitrile group and the pyridine nitrogen, ESI in positive ion mode is expected to be effective[13].

Sample Preparation:

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter.

  • Dilution: Dilute the sample to a final concentration in the range of 1-10 µg/mL in the initial mobile phase composition.

Instrumental Parameters:

Parameter Condition
LC System
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient10% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Mass Rangem/z 50-500

Data Interpretation and Validation

The acquired mass spectrum should be carefully examined for the presence of the molecular ion and the predicted fragment ions. The relative abundances of these ions will provide a characteristic fingerprint for this compound. For GC-MS data, the obtained spectrum can be compared against commercial libraries (e.g., NIST, Wiley) for tentative identification, although the absence of a reference spectrum for this specific compound necessitates manual interpretation based on the predicted fragmentation pathways[14][15][16].

For LC-MS/MS analysis, targeted fragmentation of the protonated molecule [M+H]⁺ can provide further structural confirmation. By selecting the precursor ion at m/z 181 and subjecting it to collision-induced dissociation (CID), the resulting product ion spectrum should reveal fragments consistent with the predicted neutral losses.

Visualizing the Workflow and Fragmentation

To provide a clear overview of the analytical process and the predicted molecular breakdown, the following diagrams are presented.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Volatile Solvent Filtration Filter/Centrifuge Dissolution->Filtration Dilution Dilute to ~10 µg/mL Filtration->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Identification Compound Identification Interpretation->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Predicted EI Fragmentation of this compound M [C₁₂H₈N₂]•+ m/z = 180 Molecular Ion F1 [C₁₁H₇N]•+ m/z = 153 M->F1 - HCN F2 [C₁₁H₈N]+ m/z = 154 M->F2 - •CN F3 [C₆H₄N₂]+ m/z = 103 M->F3 - C₆H₅• F4 [C₆H₅]+ m/z = 77 F3->F4 - HCN, -N₂ (rearrangement)

Caption: Predicted electron ionization fragmentation pathways of this compound.

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By combining theoretical predictions of fragmentation with detailed, practical experimental protocols for both GC-MS and LC-MS, researchers are equipped to confidently identify and structurally characterize this compound. The principles outlined herein are broadly applicable to the analysis of related heterocyclic and aromatic nitrile compounds, serving as a valuable resource for the scientific community.

References

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from University of California, Davis Mass Spectrometry Facility.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
  • Sample preparation GC-MS. (n.d.).
  • GC-MS Sample Preparation. (n.d.).
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024, September 9).
  • Yuan, J., Dou, X., & Lu, X. (2012). Analytical strategies for LC-MS-based targeted metabolomics.
  • Preparing Samples for GC-MS/MS Analysis. (n.d.).
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
  • Kruve, A., & de la Mata, A. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384.
  • Wiley Registry of Mass Spectral Data 2023. (n.d.).
  • Wiley Registry™ of Mass Spectral Data, 2023 Edition. (n.d.).
  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.).
  • Wiley Registry® / NIST Mass Spectral Library 2023. (n.d.).
  • Bruker NIST Mass Spectral Library. (n.d.).
  • Wiley Spectral Libraries. (n.d.).
  • NIST Standard Reference Database 1A. (2014, June 19).
  • Mass Spectrometry Data Center. (n.d.).
  • The Wiley Registry of Mass Spectral Data. (n.d.).
  • NIST Mass Spectral Library. (n.d.).
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). The Journal of Organic Chemistry.
  • The NIST 23 Mass Spectral Library & Search Software (NIST 2023/2020/2017/EPA/NIH). (n.d.).
  • A Comparative Computational Analysis of 5-Cyanopyridine-2-carboxylic Acid and a Guide to its Experimental Characterization. (n.d.).
  • Pyridine-2-carbonitrile. (n.d.). In PubChem.
  • 2-Amino-5-cyanopyridine. (n.d.). In PubChem.
  • Benzonitrile. (n.d.). In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology.

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the crystalline state governs a compound's physicochemical properties, dictates its intermolecular interactions, and ultimately influences its biological activity or material performance. This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 5-Phenylpyridine-2-carbonitrile, a molecule of significant interest. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document serves as a rigorous, expert-led roadmap for its determination. We will delve into the strategic considerations for synthesis, the nuanced art of crystallization, and the powerful technique of single-crystal X-ray diffraction to elucidate its atomic architecture. This guide is intended for researchers, scientists, and drug development professionals seeking not just a protocol, but a foundational understanding of the principles and practices of structural chemistry.

Introduction to this compound: A Molecule of Interest

This compound (C₁₂H₈N₂) is a synthetic organic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a nitrile group at the 2-position.[1] This molecular architecture imparts a unique combination of rigidity, polarity, and potential for intermolecular interactions, making it a valuable scaffold in medicinal chemistry and a component in the development of organic light-emitting diodes (OLEDs).[1] The presence of aromatic rings and a polar nitrile group suggests the likelihood of significant π-π stacking and dipole-dipole interactions in the solid state, which are critical to understanding its material properties and potential for polymorphism.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.21 g/mol [1]
CAS Number 39065-45-7[1]
Appearance Solid (Typical)
Melting Point 93-94 °C[2]
Boiling Point 363 °C[2]
Density 1.17 g/cm³[2]

Strategic Synthesis of High-Purity this compound

The journey to a high-quality crystal structure begins with the synthesis of a pure, well-characterized compound. Several synthetic routes to substituted pyridine-2-carbonitriles have been reported, often involving the cyanation of a corresponding halopyridine.[3] A plausible and efficient laboratory-scale synthesis of this compound would involve a Suzuki cross-coupling reaction to introduce the phenyl group, followed by a cyanation reaction.

Proposed Synthetic Pathway

A robust synthetic strategy is essential for obtaining a high-purity compound suitable for crystallization. The following two-step process is proposed:

  • Suzuki Cross-Coupling: Reaction of 2-chloro-5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield 5-phenyl-2-chloropyridine.

  • Cyanation: Subsequent reaction of 5-phenyl-2-chloropyridine with a cyanide source, such as zinc cyanide (Zn(CN)₂), catalyzed by a palladium complex to afford the final product, this compound.

Synthesis_of_this compound start 2-Chloro-5-bromopyridine intermediate 5-Phenyl-2-chloropyridine start->intermediate Suzuki Coupling end This compound intermediate->end Cyanation reagent1 Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ reagent2 Zn(CN)₂, Pd catalyst

Caption: Proposed two-step synthesis of this compound.

Purification and Characterization

Following synthesis, rigorous purification is critical. Column chromatography on silica gel is a standard and effective method for removing unreacted starting materials, catalysts, and byproducts. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is crucial and often requires empirical screening.

General Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, repeating three-dimensional lattice. The ideal crystallization experiment proceeds slowly, allowing for the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

Recommended Crystallization Protocols

For a molecule like this compound, several crystallization techniques should be explored in parallel.

Table 2: Recommended Crystallization Screening Methods

MethodDescriptionKey Considerations
Slow Evaporation A solution of the compound is left undisturbed in an open or partially covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.Simple and effective. The rate of evaporation can be controlled by the opening of the vial.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to a gradual decrease in solubility and crystal growth.Excellent for growing high-quality crystals from small amounts of material.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents as they slowly mix.Useful for compounds that are sensitive to temperature changes.

Experimental Workflow for Crystallization Screening:

Crystallization_Workflow start High-Purity this compound solvent_screening Solvent Screening (e.g., Toluene, Acetone, Acetonitrile, Ethanol, Dichloromethane) start->solvent_screening method_selection Select Crystallization Method solvent_screening->method_selection slow_evaporation Slow Evaporation method_selection->slow_evaporation vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion solvent_layering Solvent Layering method_selection->solvent_layering crystal_growth Crystal Growth (Monitor under microscope) slow_evaporation->crystal_growth vapor_diffusion->crystal_growth solvent_layering->crystal_growth crystal_harvesting Harvest Suitable Crystals crystal_growth->crystal_harvesting

Caption: A systematic workflow for crystallization screening.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms.[4]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the crystal structure.

Step-by-Step Experimental Protocol for SCXRD
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). The intensities of the diffraction spots are also measured.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.

SCXRD_Workflow start Single Crystal of this compound data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Processing (Unit Cell & Space Group Determination) data_collection->data_processing structure_solution Structure Solution (Phase Problem & Electron Density Map) data_processing->structure_solution structure_refinement Structure Refinement (Model Optimization) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Sources

Introduction: The Strategic Importance of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Reactivity of 5-Phenylpyridine-2-carbonitrile

This compound is a heterocyclic compound featuring a pyridine core functionalized with a phenyl group at the 5-position and a cyano group at the 2-position. This specific arrangement of functionalities creates a molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The pyridine ring, an electron-deficient aromatic system, is rendered even more so by the potent electron-withdrawing nature of the C2-cyano group. This electronic profile is balanced by the C5-phenyl substituent, which introduces steric bulk and modulates the molecule's electronic and photophysical properties.

This guide provides a comprehensive exploration of the core chemical reactivity of this compound (C₁₂H₈N₂), moving beyond a simple catalog of reactions to explain the underlying principles governing its transformations.[1] We will dissect the molecule's reactivity at its three primary functional sites: the electron-deficient pyridine ring, the versatile nitrile group, and the interplay between its substituents. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically employ this scaffold in complex synthetic campaigns and for the rational design of novel functional molecules.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial before exploring its reactivity.

PropertyValueSource
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Solid (Typical)N/A
Density 1.17 g/cm³[2]
Flash Point 125 °C[2]

Part 1: Synthesis of the this compound Scaffold

The construction of the this compound framework typically involves established methodologies for forming biaryl linkages and introducing the cyano group onto the pyridine ring. A common and efficient strategy is the Suzuki-Miyaura cross-coupling reaction.

Workflow: Suzuki-Miyaura Cross-Coupling Approach

This approach involves the palladium-catalyzed coupling of a halogenated 2-cyanopyridine with phenylboronic acid. The choice of 5-bromo-2-cyanopyridine as a starting material is strategic, as the bromine atom provides a reliable handle for the cross-coupling reaction.

G cluster_workflow Synthetic Workflow start 5-Bromo-2-cyanopyridine + Phenylboronic Acid catalyst Pd Catalyst (e.g., Pd(dppp)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) start->catalyst Reagents reaction Suzuki-Miyaura Cross-Coupling catalyst->reaction Conditions workup Aqueous Workup & Purification reaction->workup Crude Product product This compound workup->product Final Product

Caption: Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions involving pyridyl halides.[3]

  • Reactor Setup: To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-cyanopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)propane]dichloropalladium(II) (Pd(dppp)Cl₂, 0.03 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Part 2: Core Reactivity of the Pyridine Ring

The reactivity of the pyridine ring is profoundly influenced by the interplay between the ring nitrogen and the C2-cyano group, creating a highly electron-deficient system.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing cyano group, combined with the inherent electron deficiency of the pyridine nucleus, makes the ring highly susceptible to nucleophilic attack.[4][5]

Causality & Regioselectivity: Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2, C4, C6), as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[5][6] Since the C2 position is occupied by the cyano group, the most activated sites for substitution (if a leaving group were present) or addition are C4 and C6. The cyano group at C2 further stabilizes the negative charge at C4 via resonance.

Caption: Generalized mechanism for SNAr on the pyridine ring.

Field Insights: Reactions with strong nucleophiles like amines, alkoxides, or thiolates proceed efficiently. For instance, reacting a 4-chloro-5-phenylpyridine-2-carbonitrile derivative with an amine would readily yield the corresponding 4-amino product.[4] This reactivity is a cornerstone for building molecular complexity and is frequently exploited in the synthesis of pharmaceutical intermediates.

Electrophilic Aromatic Substitution (SEAr)

In stark contrast to its reactivity with nucleophiles, the this compound ring is highly deactivated towards electrophilic attack.

Causality & Regioselectivity: The pyridine nitrogen acts as a strong deactivating group by inductively withdrawing electron density. This effect is amplified by the C2-cyano group. Electrophilic attack, if forced, occurs at the C3 position.[6][7] Attack at C2, C4, or C6 would place a positive charge on the adjacent carbon, leading to a highly unstable resonance structure with a positive charge on the already electron-deficient nitrogen.[7] Attack at C3 avoids this unfavorable situation.

G cluster_nitrile Key Transformations of the Nitrile Group nitrile R-C≡N (5-Phenylpyridin-2-yl) acid R-COOH (Carboxylic Acid) nitrile->acid H₃O⁺ / Heat (Hydrolysis) amine R-CH₂NH₂ (Primary Amine) nitrile->amine [H] (e.g., LiAlH₄ or H₂/Pd) ketone R-C(=O)-R' (Ketone) nitrile->ketone 1. R'MgBr 2. H₃O⁺

Sources

oxidation and reduction reactions of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Oxidation and Reduction Reactions of 5-Phenylpyridine-2-carbonitrile

Abstract

This compound is a versatile heterocyclic building block characterized by three distinct functional moieties: a pyridine ring, a phenyl substituent, and a nitrile group. This trifecta of reactivity presents both unique opportunities and significant challenges in synthetic chemistry. The selective transformation of one functional group while preserving the others is paramount for its application in the synthesis of pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive exploration of the , grounded in mechanistic principles and supported by established experimental protocols. We will delve into the causality behind reagent selection, reaction conditions, and strategies to achieve chemoselectivity, offering researchers and drug development professionals a robust framework for manipulating this valuable scaffold.

Introduction to this compound

This compound, with the chemical formula C₁₂H₈N₂[1], is a solid crystalline compound at room temperature[2]. Its structure features a pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with a cyano group. This arrangement creates a molecule with distinct electronic and steric properties that govern its reactivity. The pyridine nitrogen is a basic and nucleophilic center, the nitrile group is susceptible to nucleophilic attack and reduction, and the pyridine ring itself can be reduced under forcing conditions. Understanding the interplay between these groups is critical for predictable and high-yield synthesis.

Molecular Structure and Physicochemical Properties:

  • CAS Number: 39065-45-7[2][3]

  • Molecular Formula: C₁₂H₈N₂[1]

  • Molecular Weight: 180.21 g/mol [1]

  • Melting Point: 93-94 °C[2]

  • Boiling Point: 363 °C[2]

  • Appearance: Solid[4]

Oxidation Reactions: Targeting the Pyridine Nitrogen

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally less susceptible to oxidation than a benzene ring[5][6]. However, the lone pair of electrons on the nitrogen atom makes it reactive towards oxidation, similar to a tertiary amine, to form a pyridine N-oxide[5][6]. This transformation is often a key strategic step, as it alters the electronic properties of the pyridine ring, facilitating subsequent reactions.

N-Oxide Formation

The most common oxidation reaction for this compound is the formation of this compound N-oxide. This is typically achieved using peracids or other oxygen-transfer reagents.

Mechanism: The reaction proceeds via the electrophilic attack of the oxidant (e.g., a peracid) on the lone pair of electrons of the pyridine nitrogen.

Causality of Reagent Choice:

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used, commercially available, and effective reagent for N-oxidation. It is often chosen for its high reactivity and clean reaction profiles. The oxidation of pyridines with m-CPBA is a well-established method[7].

  • Hydrogen Peroxide (H₂O₂): A greener and more atom-economical oxidant. It is typically used in the presence of an acid catalyst, such as acetic acid or sulfuric acid, which protonates the pyridine to make it more susceptible to oxidation[7][8][9]. The H₂O₂/acid system is often preferred in industrial settings due to lower cost and reduced waste.

Representative Experimental Protocol: N-Oxidation with m-CPBA

This protocol is a representative method for the N-oxidation of a substituted pyridine.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Add m-CPBA (approx. 1.1-1.5 eq), either as a solid portion-wise or as a solution in DCM, dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound N-oxide.

Synthetic Utility of the N-Oxide

The formation of the N-oxide is not merely a structural modification but a strategic activation of the molecule. The N-oxide group increases the electron density at the 2- and 4-positions of the pyridine ring, making it more susceptible to electrophilic substitution[6]. Conversely, it also facilitates nucleophilic substitution at the 2-position, a reaction that is difficult on the parent pyridine. For instance, pyridine N-oxides can be cyanated at the 2-position, demonstrating the unique reactivity imparted by the N-oxide functionality[10][11].

Reduction Reactions: A Study in Chemoselectivity

The reduction of this compound offers multiple pathways, as both the nitrile group and the pyridine ring are reducible. Achieving selectivity is the primary challenge and depends critically on the choice of reducing agent and reaction conditions.

Selective Reduction of the Nitrile Group

The reduction of the nitrile (cyano) group is a fundamental transformation, providing access to primary amines or aldehydes, which are valuable synthetic intermediates.

The conversion of the nitrile to a (5-phenylpyridin-2-yl)methanamine is most commonly achieved via catalytic hydrogenation or with potent hydride reagents.

Catalytic Hydrogenation: This is often the most economical and scalable method for producing primary amines from nitriles[12][13].

  • Common Catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂) are frequently employed[12][13][14]. Ruthenium-based catalysts have also shown excellent performance and selectivity[15].

  • Causality of Conditions: The choice of catalyst, solvent, temperature, and hydrogen pressure are critical factors that influence selectivity[12]. For instance, the presence of ammonia or a basic medium can help suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the primary amine product with the intermediate imine[12][13]. Catalyst structure itself can dictate selectivity between primary and secondary amines[16].

Workflow for Catalytic Hydrogenation of Nitrile Group

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation s1 Charge Parr autoclave with this compound, solvent (e.g., EtOH/NH3), and catalyst (e.g., Raney Ni) s2 Seal and purge vessel with N2 then H2 s1->s2 r1 Pressurize with H2 (e.g., 50-100 psi) s2->r1 r2 Heat to desired temperature (e.g., 50-80 °C) with stirring r1->r2 r3 Monitor H2 uptake and reaction progress (TLC/GC) r2->r3 w1 Cool to RT, vent H2, and purge with N2 r3->w1 w2 Filter catalyst through Celite® w1->w2 w3 Concentrate filtrate under reduced pressure w2->w3 w4 Purify crude product (distillation or chromatography) w3->w4

Caption: A typical workflow for the catalytic hydrogenation of a nitrile to a primary amine.

Stoichiometric Hydride Reduction:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of readily converting nitriles to primary amines[14][15]. The reaction is typically performed in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup[14].

  • Expertise Insight: While highly effective, LiAlH₄ is pyrophoric and reacts violently with water. Its use requires stringent anhydrous conditions and careful handling, making catalytic hydrogenation often preferable for large-scale synthesis. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts[15].

The partial reduction of the nitrile to an aldehyde (5-phenylpyridine-2-carbaldehyde) requires a less powerful reducing agent that can be stopped at the intermediate imine stage, which is then hydrolyzed during workup.

  • Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for this transformation. The reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen, followed by hydride transfer to the carbon. An aqueous workup then hydrolyzes the resulting N-alumino imine to the aldehyde[12].

Selective Reduction of the Pyridine Ring

Hydrogenation of the pyridine ring to the corresponding piperidine (5-phenylpiperidine-2-carbonitrile) requires breaking the aromaticity of the ring and is generally more challenging than reducing the nitrile group.

Causality of Conditions:

  • Catalysts: Platinum-based catalysts (e.g., PtO₂, Pt/C) and Rhodium-based catalysts (e.g., Rh/C) are often more effective than Palladium for pyridine ring hydrogenation[17].

  • Reaction Conditions: This reduction typically requires more forcing conditions, such as higher hydrogen pressures and temperatures, compared to nitrile reduction[17].

  • Acidic Medium: The presence of an acid (e.g., HCl, AcOH) is often necessary. Protonation of the pyridine nitrogen activates the ring towards reduction and can prevent the catalyst from being poisoned by the basic nitrogen atom[17].

  • Chemoselectivity Challenge: A significant challenge is preventing the concurrent reduction of the phenyl ring. Selective hydrogenation of the pyridine moiety in arylpyridines to yield arylpiperidines can be achieved, but over-reduction to cyclohexylpiperidines is a common side reaction[17][18]. Careful selection of the catalyst and optimization of conditions are crucial to maximize the yield of the desired 5-phenylpiperidine product[18].

Summary of Reductive Pathways & Conditions

The choice of reagent dictates the final product, as illustrated in the following diagram and table.

Reductive Pathways of this compound

G cluster_products Reduction Products start This compound p1 (5-Phenylpyridin-2-yl)methanamine (Primary Amine) start->p1 H₂ / Raney Ni or LiAlH₄ p2 5-Phenylpyridine-2-carbaldehyde (Aldehyde) start->p2 1) DIBAL-H, -78°C 2) H₂O workup p3 5-Phenylpiperidine-2-carbonitrile (Piperidine) start->p3 H₂ / PtO₂ AcOH, high pressure

Caption: Selective reduction pathways based on the choice of reagent and conditions.

Target Product Reagent(s) Typical Conditions Key Considerations Reference(s)
(5-Phenylpyridin-2-yl)methanamineH₂ / Raney Ni, Pd/C, or PtO₂EtOH or MeOH, often with NH₃, moderate T & PCatalyst choice is key for selectivity; NH₃ suppresses secondary amine formation.[12],[13]
(5-Phenylpyridin-2-yl)methanamineLithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to refluxHighly reactive, requires strict anhydrous conditions and careful workup.[15],[14]
5-Phenylpyridine-2-carbaldehydeDiisobutylaluminium Hydride (DIBAL-H)Anhydrous toluene or DCM, -78 °CLow temperature is critical to prevent over-reduction to the amine.[12]
5-Phenylpiperidine-2-carbonitrileH₂ / PtO₂ or Rh/CAcidic solvent (e.g., AcOH), high T & PForcing conditions required; risk of over-reducing the phenyl ring.[17],[18]

Conclusion

The redox chemistry of this compound is a rich field, offering pathways to diverse and synthetically valuable derivatives. Mastery over these transformations hinges on a deep understanding of the subtle interplay between reagents, catalysts, and reaction conditions. N-oxidation provides a route to activate the pyridine ring for further functionalization. In contrast, reduction reactions offer access to amines, aldehydes, and piperidines, but demand careful control to achieve the desired chemoselectivity. For researchers in drug discovery and materials science, the ability to selectively manipulate the functional groups of this scaffold is a powerful tool for generating novel molecular architectures with tailored properties. This guide serves as a foundational resource for navigating the synthetic landscape of this versatile molecule.

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A Technical Guide to Electrophilic Substitution on the Phenyl Moiety of 5-Phenylpyridine-2-carbonitrile: Regioselectivity, Mechanisms, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on the phenyl ring of 5-Phenylpyridine-2-carbonitrile. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical principles governing regioselectivity and practical, field-proven insights into synthetic protocols. We will dissect the powerful electron-withdrawing nature of the 2-cyanopyridin-5-yl substituent, predict the resulting orientation of electrophilic attack, and provide detailed methodologies for key transformations such as nitration and halogenation. The significant challenges associated with Friedel-Crafts reactions on this strongly deactivated system are also discussed, offering a realistic perspective on the synthetic utility of this substrate in EAS.

Introduction to this compound and its Reactivity

This compound is a biaryl scaffold of significant interest in medicinal chemistry and materials science.[1] Its rigid structure and defined spatial orientation of substituents make it a valuable building block. The functionalization of this molecule is key to modulating its physicochemical and pharmacological properties. Electrophilic aromatic substitution (EAS) represents a fundamental strategy for introducing new functional groups onto the phenyl ring.

However, the two rings in this system possess vastly different electronic characteristics. The pyridine ring, particularly when substituted with a cyano group, is highly electron-deficient.[2][3][4] This guide focuses exclusively on the EAS reactions of the appended phenyl ring, which is directly influenced by the electronic demands of the heterocyclic system attached to it. Understanding the directing effects of the 2-cyanopyridin-5-yl group is paramount to predicting and controlling the outcomes of synthetic transformations.

Theoretical Framework: Predicting Regioselectivity in a Deactivated System

The Mechanism of Electrophilic Aromatic Substitution

EAS reactions proceed via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[5][6] The aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6] A subsequent rapid deprotonation step restores aromaticity, yielding the substituted product. The stability of the intermediate arenium ion is the critical factor that determines both the reaction rate and the position of substitution (regioselectivity).[7]

Electronic Profile of the 2-Cyanopyridin-5-yl Substituent

To predict the outcome of an EAS reaction on the phenyl ring of this compound, we must analyze the electronic nature of the 2-cyanopyridin-5-yl group. This substituent exerts its influence through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This causes a strong inductive withdrawal of electron density from the phenyl ring through the sigma bond connecting them.[4]

  • Resonance Effect (-M): The pyridine nitrogen and the cyano group are powerful electron-withdrawing groups that can delocalize the phenyl ring's π-electrons into the heterocyclic system. This is a deactivating resonance effect.[7][8][9]

Because both the inductive and resonance effects withdraw electron density from the phenyl ring, the 2-cyanopyridin-5-yl group is classified as a strong deactivating group .[10][11][12] Consequently, the phenyl ring in this compound is significantly less nucleophilic than benzene, and EAS reactions will require more forcing conditions to proceed at a reasonable rate.

Directing Effects: The Predominance of meta-Substitution

Electron-withdrawing groups direct incoming electrophiles to the meta position.[13][14][15] This can be explained by examining the stability of the arenium ion intermediates formed during ortho, para, and meta attack.

  • Ortho/Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the deactivating pyridyl substituent. This is a highly destabilized arrangement, as the positive charge is adjacent to an already electron-deficient system.

  • Meta Attack: In contrast, attack at the meta position ensures that the positive charge in the arenium ion is never placed on the carbon directly attached to the substituent. While still destabilized relative to benzene, this intermediate is significantly less unstable than the intermediates for ortho or para attack.

Therefore, the activation energy for meta attack is lower, making it the kinetically favored pathway.

Caption: Predicted sites of electrophilic attack on this compound.

Synthetic Protocols for Electrophilic Substitution

The strongly deactivated nature of the substrate dictates the need for aggressive reaction conditions. Standard protocols used for activated or simple benzene rings will likely result in no reaction or negligible yields.

Nitration

Nitration requires a potent source of the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids. Given the deactivation, fuming nitric acid is recommended to maximize the electrophile concentration.

Protocol: meta-Nitration of this compound This protocol is adapted from general methods for the nitration of deactivated pyridines.[16]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C. The substrate may need to be added in portions.

  • Nitrating Mixture Addition: While maintaining the temperature at 0 °C, add fuming nitric acid (HNO₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress by TLC or HPLC (a typical reaction time is 4-8 hours).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. A precipitate should form.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the desired 3'-(2-cyanopyridin-5-yl)nitrobenzene.

Caption: Experimental workflow for the nitration of this compound.

Halogenation (e.g., Bromination)

Direct bromination of a strongly deactivated ring requires bromine (Br₂) and a potent Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a sufficiently strong electrophile.

Protocol: meta-Bromination of this compound

  • Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 eq) and a solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq).

  • Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC/HPLC). The reaction may be slow, requiring several hours to overnight.

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃) to consume excess bromine.

  • Extraction & Purification: Dilute with the reaction solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate. Purify the crude product by column chromatography to isolate 3'-(2-cyanopyridin-5-yl)bromobenzene.

ReactionElectrophileReagents & ConditionsExpected Outcome
Nitration Nitronium ion (NO₂⁺)Fuming HNO₃ / H₂SO₄, 60-70 °Cmeta-Nitro product
Bromination Bromonium ion (Br⁺)Br₂ / FeBr₃, 25-40 °Cmeta-Bromo product
Friedel-Crafts Carbocation / Acylium ionR-Cl / AlCl₃ or RCOCl / AlCl₃No reaction or very low yield
Friedel-Crafts Alkylation and Acylation: A Cautionary Note

Friedel-Crafts reactions are classic EAS methods for forming C-C bonds.[17][18] However, they are subject to several critical limitations, two of which are directly relevant here:

  • Substrate Deactivation: The reaction fails on strongly deactivated aromatic rings. The phenyl ring in this compound is too electron-poor to act as an effective nucleophile for the carbocation or acylium ion electrophiles.

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is also a Lewis base. It will preferentially coordinate with the lone pair of electrons on the pyridine nitrogen.[2][4] This complexation further withdraws electron density from the entire molecule, adding to the deactivation and effectively poisoning the catalyst.

Summary and Outlook

The electrophilic substitution on the phenyl ring of this compound is governed by the powerful deactivating and meta-directing influence of the 2-cyanopyridin-5-yl substituent.

  • Reactivity: The phenyl ring is strongly deactivated, requiring harsh conditions for reactions like nitration and halogenation.

  • Regioselectivity: Electrophilic attack occurs selectively at the meta positions (C3' and C5') of the phenyl ring.

  • Synthetic Scope: While nitration and halogenation are feasible, Friedel-Crafts reactions are generally unsuccessful due to severe ring deactivation and catalyst poisoning.

For drug development professionals and synthetic chemists, this guide underscores the importance of understanding electronic effects in complex heterocyclic systems. Future work should focus on developing milder catalytic methods for the functionalization of such deactivated scaffolds or exploring alternative synthetic pathways that bypass the limitations of classical electrophilic aromatic substitution.

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The Synthetic Evolution of 5-Phenylpyridine-2-carbonitrile: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Phenylpyridine-2-carbonitrile is a key heterocyclic scaffold with growing significance in medicinal chemistry and materials science.[1][] Its strategic fusion of a phenyl ring and a cyano-substituted pyridine core makes it a valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and synthetic history of this compound, with a focus on the evolution of its preparation from classical methods to modern catalytic C-C bond-forming reactions. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of synthetic routes are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

Introduction: The Emergence of a Privileged Scaffold

The precise moment of the first synthesis of this compound is not memorialized in a singular, landmark publication. Rather, its emergence is intertwined with the broader development of synthetic methodologies for constructing biaryl compounds, particularly those containing the pyridine nucleus. The historical trajectory of organic synthesis reveals a progressive refinement of techniques, moving from harsh, low-yield procedures to the highly efficient and functional-group-tolerant catalytic methods that dominate contemporary chemistry.

Early approaches to phenylpyridines would have relied on classical methods for C-C bond formation, such as the Ullmann reaction, which, while foundational, are often limited by severe reaction conditions and a narrow substrate scope.[3] The true synthetic accessibility of this compound and its derivatives was unlocked by the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.[3] The Suzuki-Miyaura, Negishi, and Stille reactions, in particular, have revolutionized the synthesis of such biaryl systems, offering mild, versatile, and efficient pathways.[3][4][5][6][7] These powerful tools have cemented this compound's status as a readily accessible and highly valuable building block in modern chemical research.[][8]

The significance of this scaffold is underscored by its utility as a pharmaceutical intermediate.[] The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. The addition of a phenyl group and a reactive cyano moiety provides multiple points for further functionalization, enabling the exploration of vast chemical space in drug discovery programs.[9]

The Synthetic Cornerstone: Accessing the 5-Halopyridine-2-carbonitrile Precursor

The most common and strategically sound approach to the synthesis of this compound involves a two-step sequence: the preparation of a 5-halopyridine-2-carbonitrile followed by a palladium-catalyzed cross-coupling reaction. The choice of the halogen (typically bromine or chlorine) is a critical consideration, balancing reactivity in the subsequent coupling step with the availability and cost of the starting materials.

Several methods exist for the synthesis of the key 5-bromo-2-cyanopyridine intermediate. One common route begins with 2,5-dibromopyridine, which can be selectively cyanated.[10] Another approach involves the diazotization of 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction with a cyanide source. A more direct route involves the substitution of 2-nitro-5-bromopyridine with a cyanide salt.[11]

Modern Synthetic Methodologies: The Era of Palladium-Catalyzed Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions has been a watershed moment in organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[7] These reactions provide a powerful and versatile platform for the construction of C-C bonds, and they represent the current state-of-the-art for the synthesis of this compound.

The Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[7][12] The synthesis of this compound via this method typically involves the reaction of 5-bromo- or 5-chloropyridine-2-carbonitrile with phenylboronic acid.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd_complex Oxidative Addition (Ar-X) pd0->pd_complex pd_intermediate Ar-Pd(II)-X pd0->pd_intermediate Ar-X transmetalation Transmetalation (Ar'-B(OR)_2) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' pd_intermediate->pd_biaryl Ar'-B(OR)2 Base pd_biaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Negishi Coupling: High Reactivity and Selectivity

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species used in cross-coupling reactions.[4][13][14] This heightened reactivity allows for the coupling of less reactive organic halides, such as chlorides, often under milder conditions than other methods. The synthesis of this compound via Negishi coupling would involve the reaction of 5-halopyridine-2-carbonitrile with a phenylzinc reagent.

Diagram 2: Catalytic Cycle of the Negishi Coupling

Negishi_Coupling cluster_cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X pd0->pd_intermediate Ar-X (Oxidative Addition) pd_biaryl Ar-Pd(II)-Ar' pd_intermediate->pd_biaryl Ar'-ZnX (Transmetalation) pd_biaryl->pd0 Ar-Ar' (Reductive Elimination) product Ar-Ar'

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

The Stille Coupling: Tolerance of a Wide Range of Functional Groups

The Stille reaction employs organotin reagents (stannanes) and is renowned for its exceptional tolerance of a wide variety of functional groups in both coupling partners.[5][6][15][16] The organotin reagents are stable to air and moisture, making them convenient to handle.[5] The synthesis of this compound via the Stille reaction would proceed through the coupling of a 5-halopyridine-2-carbonitrile with a phenylstannane reagent. A significant drawback of this method is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[16]

Diagram 3: Catalytic Cycle of the Stille Coupling

Stille_Coupling cluster_cycle pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X pd0->pd_intermediate Ar-X (Oxidative Addition) pd_biaryl Ar-Pd(II)-Ar' pd_intermediate->pd_biaryl Ar'-SnR3 (Transmetalation) pd_biaryl->pd0 Ar-Ar' (Reductive Elimination) product Ar-Ar'

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic method for preparing this compound depends on several factors, including the availability of starting materials, desired scale, cost, and tolerance of functional groups. The following table provides a comparative summary of the key features of the three major palladium-catalyzed cross-coupling reactions.

Reaction Organometallic Reagent Advantages Disadvantages
Suzuki-Miyaura Coupling Organoboron (e.g., Phenylboronic acid)Low toxicity, high stability of reagents, commercially available reagents, environmentally benign byproducts.[7]Requires a base, which can sometimes lead to side reactions.
Negishi Coupling Organozinc (e.g., Phenylzinc chloride)High reactivity, good for less reactive halides, mild reaction conditions.[4][14]Organozinc reagents are moisture-sensitive and often need to be prepared in situ.[17]
Stille Coupling Organotin (e.g., Phenyltributylstannane)Excellent functional group tolerance, stable and easy to handle reagents.[5][6]High toxicity of tin reagents and byproducts, difficult purification.[16]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 5-bromopyridine-2-carbonitrile and phenylboronic acid, a commonly employed and robust method.

Materials and Reagents
  • 5-Bromopyridine-2-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-2-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane. Add the catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram 4: Experimental Workflow for Suzuki-Miyaura Synthesis

Suzuki_Workflow start Combine Reactants (5-bromopyridine-2-carbonitrile, phenylboronic acid, K2CO3) catalyst Add Catalyst (Pd(OAc)2, PPh3) start->catalyst solvent Add Solvents and Degas (Dioxane/Water, Ar) catalyst->solvent reflux Heat to Reflux (80-100 °C) solvent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Cool and Workup (EtOAc, Water) monitor->workup extract Extract and Wash (EtOAc, Brine) workup->extract dry Dry and Concentrate (MgSO4, Rotovap) extract->dry purify Purify (Column Chromatography) dry->purify product This compound purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthetic history of this compound mirrors the remarkable progress in the field of organic chemistry, particularly in the domain of cross-coupling reactions. While early synthetic endeavors were likely challenging, the advent of palladium catalysis has rendered this valuable scaffold readily accessible. The Suzuki-Miyaura coupling stands out as a particularly robust and environmentally conscious method for its preparation on both laboratory and industrial scales.

As the demand for novel therapeutic agents and advanced materials continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals or photocatalytic methods, further enhancing the accessibility and utility of this pivotal molecule.

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The 5-Phenylpyridine-2-carbonitrile Scaffold: A Latent Powerhouse in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry, the quest for novel molecular frameworks with therapeutic potential is perpetual. While some scaffolds are extensively studied, others, like 5-Phenylpyridine-2-carbonitrile, remain enigmatic despite their compelling chemical architecture. Direct biological data for this specific molecule is sparse in public-domain literature.[1][2] However, this apparent void does not signify a lack of potential. Instead, it directs our scientific inquiry towards the broader family of molecules built upon this core structure. This guide, therefore, is an exposition on the latent biological activities of the this compound scaffold. By examining its derivatives, we unveil a versatile pharmacophore with significant promise in oncology, anti-inflammatory, and anti-parasitic research. This document is structured to provide not just a summary of findings, but a rationale for why this scaffold is a compelling starting point for future drug discovery campaigns.

The Core Moiety: Physicochemical Properties and Synthetic Accessibility

This compound is a synthetic compound with the molecular formula C₁₂H₈N₂.[1] While its primary documented application lies in materials science for its light-emitting properties in quantum efficiency measurements, its structural features—a conjugated biphenyl-like system with a strategically placed nitrile group and a pyridine nitrogen—are hallmarks of many biologically active molecules.[1]

The synthesis of such scaffolds is achievable through established organic chemistry routes. For instance, related pyridine derivatives can be synthesized, providing a basis for the creation of a diverse library of this compound analogues for screening.[3] The accessibility of this scaffold is a critical first step in its evaluation as a pharmacophore.

The Phenylpyridine-Carbonitrile Scaffold in Oncology: A Multi-Targeted Approach

The true potential of the this compound framework becomes evident when analyzing the biological activities of its derivatives. In oncology, this scaffold has been shown to be a fertile ground for the development of kinase inhibitors and cytotoxic agents.

Inhibition of Receptor Tyrosine Kinases: Targeting Angiogenesis and Proliferation

Several studies have highlighted the ability of pyridine- and pyrimidine-carbonitrile derivatives to inhibit key receptor tyrosine kinases (RTKs) involved in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy to block tumor angiogenesis.

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent downstream signaling cascade that leads to endothelial cell proliferation and migration.

Epidermal Growth Factor Receptor (EGFR): The pyridine-carbonitrile scaffold is also implicated in the inhibition of EGFR, another critical RTK in oncology. Overexpression of EGFR is common in various solid tumors.

  • Mechanism of Action: Derivatives have been shown to target both wild-type EGFR and its mutations.[6][7] Similar to VEGFR-2 inhibition, these compounds typically occupy the ATP-binding pocket of the EGFR kinase domain.

Below is a diagram illustrating the general signaling pathways of VEGFR-2 and EGFR and the point of intervention for inhibitors based on the phenylpyridine-carbonitrile scaffold.

G cluster_0 VEGFR-2 Signaling cluster_1 EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf_egfr Raf Ras->Raf_egfr MEK_egfr MEK Raf_egfr->MEK_egfr ERK_egfr ERK MEK_egfr->ERK_egfr Proliferation Cell Proliferation, Survival ERK_egfr->Proliferation Inhibitor Phenylpyridine-carbonitrile Scaffold Derivatives Inhibitor->VEGFR2 Inhibit Inhibitor->EGFR Inhibit

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by phenylpyridine-carbonitrile derivatives.

Cytotoxic Activity Against Cancer Cell Lines

Derivatives of the pyridine-carbonitrile and pyrimidine-carbonitrile scaffolds have demonstrated significant cytotoxic effects against a range of cancer cell lines. The table below summarizes some of these findings.

Compound ClassCell LineIC₅₀ (µM)Target(s)Reference
Pyrimidine-5-carbonitrile DerivativesHCT-116 (Colon)1.14 - 10.33VEGFR-2[4][5]
MCF-7 (Breast)1.54 - 10.33VEGFR-2[4][5]
Nicotinonitrile DerivativesHepG2 (Liver)8.78Not specified[8]
HeLa (Cervical)4.26Not specified[8]
1,2-Dihydropyridin-3-carbonitrile DerivativesVarious0.46 - 2.43Not specified[9]
Pyrimidine-5-carbonitrile DerivativesColo 205 (Colon)1.66 - 1.83EGFR, COX-2[7]

Expert Insight: The broad range of activity across different cancer types suggests that the phenylpyridine-carbonitrile scaffold can be chemically modified to achieve selectivity for various targets. The low micromolar to nanomolar IC₅₀ values for some derivatives underscore the potency of this chemical class.

Anti-inflammatory Potential: Targeting Key Mediators

Beyond oncology, the pyridine-carbonitrile framework has been explored for its anti-inflammatory properties. This is often linked to the inhibition of enzymes involved in the inflammatory cascade.

Phosphodiesterase 4 (PDE4) Inhibition: 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors.[10] PDE4 is a key enzyme in the regulation of inflammatory responses, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

Antimicrobial and Anti-parasitic Applications

The versatility of the pyridine-carbonitrile scaffold extends to infectious diseases.

Antimalarial Activity: Certain pyridine derivatives have been synthesized and shown to possess in vivo antimalarial activity against Plasmodium berghei.[11] Docking studies suggest that these compounds may act by inhibiting the dihydrofolate reductase enzyme, a crucial target in malaria therapy.[11]

Antibacterial and Antifungal Activity: Thiazolo[4,5-b]pyridin-2-ones, which incorporate a modified pyridine core, have demonstrated moderate to potent activity against pathogenic bacteria and fungi.[12]

Experimental Protocols: A Guide to Screening and Evaluation

For researchers interested in exploring the biological activities of novel this compound derivatives, a systematic screening approach is recommended.

General Workflow for Biological Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of compounds based on the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Synthesis of This compound Derivative Library B In vitro Cytotoxicity Screen (e.g., MTT Assay) A->B C Identification of 'Hit' Compounds B->C D Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) C->D E Cell Cycle Analysis D->E F Apoptosis Assays (e.g., Annexin V) D->F G In vivo Efficacy Studies (Xenograft Models) E->G F->G H ADME/Tox Profiling G->H I Lead Optimization H->I

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

While this compound itself remains a molecule of untapped biological potential, the extensive research into its derivatives paints a compelling picture. The this compound scaffold is a versatile and potent pharmacophore with demonstrated efficacy in preclinical models of cancer and infectious diseases. Its synthetic tractability allows for the creation of diverse chemical libraries, and its ability to interact with a range of biological targets, particularly protein kinases, makes it an attractive starting point for future drug discovery programs.

Researchers and drug development professionals are encouraged to view this compound not as a standalone entity with no known biological function, but as the foundational block of a promising class of therapeutic agents. Future research should focus on the systematic exploration of the chemical space around this scaffold to develop potent and selective inhibitors for a variety of disease indications.

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Technical Guide: Elucidating the Cytotoxic Effects of Phenylpyridine-Carbonitrile Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Mechanistic Evaluation and Protocol Validation

Executive Summary

The pyridine-carbonitrile scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides an in-depth technical exploration of the cytotoxic mechanisms of this class of compounds, with a focus on 5-Phenylpyridine-2-carbonitrile and its structural analogs. We delve into the core cellular processes affected—apoptosis, cell cycle progression, and key kinase signaling pathways—and provide validated, step-by-step protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to rigorously evaluate the anticancer potential of novel pyridine-carbonitrile derivatives.

Introduction: The Pyridine-Carbonitrile Scaffold in Oncology

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, the pyridine ring is a recurring motif in a multitude of approved drugs. When functionalized with phenyl and carbonitrile groups, this scaffold gains unique electronic and steric properties that facilitate interactions with various biological targets. Derivatives of pyridine-carbonitrile and the closely related pyrimidine-5-carbonitrile have shown potent cytotoxic activity against a wide range of human cancer cell lines, including non-small cell lung cancer (A549), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2).[1][2][3][4]

The therapeutic potential of these compounds stems from their ability to modulate multiple, often interconnected, signaling pathways crucial for tumor survival and proliferation.[5][6] This multi-targeted action can lead to potent tumor cell killing and may circumvent some of the resistance mechanisms that plague single-target therapies.[7] This guide will dissect these mechanisms and the experimental systems used to validate them.

Core Cytotoxic Mechanisms of Phenylpyridine-Carbonitrile Analogs

The anticancer activity of this compound class is not attributable to a single mode of action but rather a convergence of induced cellular crises. The primary mechanisms observed are the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical pro-survival signaling cascades.

Induction of Apoptosis

Apoptosis is an orderly, energy-dependent process of cell suicide that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis.[8] Many pyridine-carbonitrile derivatives have been shown to re-engage this dormant cell death machinery in cancer cells.[1][9]

The induction of apoptosis is often confirmed by observing key molecular events such as the activation of caspases (cysteine-aspartic proteases), which are the executioners of the apoptotic program.[8][10] For example, studies on related compounds show that treatment leads to a significant increase in active caspase-3, a central effector caspase.[9][10] This activation is frequently coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, tipping the cellular balance towards death.[8]

Apoptosis_Pathway Simplified Apoptosis Induction Pathway cluster_0 Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Pathway Compound Pyridine-Carbonitrile Analog Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Compound->Bax upregulates Bcl2->Bax inhibits CytoC Cytochrome C Release Bax->CytoC promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cell_Cycle_Arrest Points of Cell Cycle Arrest by Pyridine-Carbonitrile Analogs cluster_arrest Potential Arrest Points G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest_G1 Arrest [3] Arrest_G1->G1 Arrest_S Arrest [11] Arrest_S->S Arrest_G2M Arrest [8] Arrest_G2M->M

Caption: The cell cycle and potential arrest points induced by active compounds.

Inhibition of Key Signaling Pathways

Many cancers are driven by aberrant signaling from protein kinases, which act as molecular switches for cell growth and survival. [11]Several pyridine-carbonitrile derivatives have been identified as potent inhibitors of key oncogenic kinases.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is critical for angiogenesis, the formation of new blood vessels that tumors need to grow. [2]Certain pyrimidine-5-carbonitrile compounds are potent VEGFR-2 inhibitors, thereby potentially starving the tumor of its blood supply. [2]* EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactive, drives proliferation in many cancers, including non-small cell lung cancer. [3]* PI3K/AKT Pathway: The PI3K/AKT pathway is a central node for cell survival signaling, and its inhibition is a major goal in oncology. [9]Some derivatives effectively block this pathway, leading to decreased cell survival and apoptosis induction. [12]

Methodologies for Evaluating Cytotoxicity

Rigorous and reproducible experimental protocols are paramount for validating the anticancer effects of any new chemical entity. The following sections detail the core assays used in this field.

In Vitro Cell Viability Assessment: The MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [13]It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. [13][14]The amount of formazan produced is directly proportional to the number of viable cells. [15]

  • Cell Seeding:

    • Rationale: To establish a consistent, sub-confluent monolayer of cells for treatment.

    • Procedure: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [14]

  • Compound Treatment:

    • Rationale: To expose cells to a range of compound concentrations to determine the dose-response relationship.

    • Procedure: Prepare a 2-fold serial dilution of the this compound analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and an "untreated control." Incubate for 48-72 hours. [14]

  • MTT Addition:

    • Rationale: To introduce the substrate for the metabolic activity measurement.

    • Procedure: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of this stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. [13][15]

  • Formazan Solubilization:

    • Rationale: The formazan crystals are intracellular and insoluble in aqueous solution, requiring a solubilizing agent for quantification.

    • Procedure: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the purple crystals. [13][15]Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition:

    • Rationale: To quantify the amount of formazan, which reflects the number of viable cells.

    • Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Rationale: To calculate cell viability and the half-maximal inhibitory concentration (IC₅₀).

    • Procedure: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow MTT Assay Experimental Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with Compound Dilutions Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 3-4h Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Analysis of Cell Cycle and Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population. It is the gold standard for determining both cell cycle distribution and the extent of apoptosis.

  • Cell Culture and Treatment: Seed 2x10⁵ cells per well in a 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant (containing floating/dead cells), and collected by centrifugation (300 x g for 5 minutes). This step is crucial to ensure all cell populations are analyzed.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold 70% ethanol while vortexing gently. The dropwise addition of ethanol prevents cell clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

  • Analysis: Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis. It is critical not to fix the cells, as fixation would permeabilize the membranes.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The results will distinguish four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Synthesis and Interpretation

The primary quantitative output from cytotoxicity screening is the IC₅₀ value. Compiling these values across different cell lines provides a snapshot of a compound's potency and selectivity.

Table 1: Representative Cytotoxic Activity of Pyridine/Pyrimidine-Carbonitrile Analogs Note: The following data are for illustrative derivatives from the literature, as extensive data on the specific parent compound this compound is not widely published. These analogs demonstrate the general potency of the scaffold.

Compound IDCancer Cell LineTypeIC₅₀ (µM)Reference
Derivative 11e HCT-116Colon1.14[2]
Derivative 11e MCF-7Breast1.54[2]
Derivative 10b HepG2Liver3.56[3]
Derivative 10b A549Lung5.85[3]
Derivative 10b MCF-7Breast7.68[3]
Derivative 5e MCF-7Breast10.05[8]
Derivative 6c Various-7.82 - 21.48[1]

Interpretation: An IC₅₀ value in the low micromolar or nanomolar range is indicative of potent activity. [16]Comparing the IC₅₀ against cancer cells to that against normal cell lines (e.g., WI-38 or HFF-1) is crucial for determining the therapeutic index—a measure of a compound's cancer-selectivity. [2]A high therapeutic index is a desirable characteristic for a drug candidate.

Future Directions and Conclusion

The this compound scaffold and its analogs are a promising class of compounds with demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanistic versatility—inducing apoptosis, arresting the cell cycle, and inhibiting key kinases—makes them attractive candidates for further development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for increased potency and selectivity.

  • In Vivo Efficacy: To validate the in vitro findings in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds.

This guide provides a comprehensive framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. By employing these validated protocols and maintaining a rigorous, data-driven approach, researchers can effectively unlock the therapeutic potential of this important chemical class.

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Introduction: The Pyridine-2-Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Phenylpyridine-2-carbonitrile in Biological Systems

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. While direct literature on this specific molecule is limited, this document leverages extensive research on the broader class of pyridine-based compounds to propose plausible mechanisms and outline detailed experimental workflows for their validation.

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1] The addition of a phenyl group at the 5-position and a carbonitrile at the 2-position, as in this compound, creates a unique electronic and steric profile that suggests potential for specific biological interactions. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer[2][3][4], anti-inflammatory[5][6], and antimicrobial effects.[7] This diverse activity profile underscores the importance of elucidating the precise mechanism of action for novel derivatives like this compound to unlock their therapeutic potential.

Part 1: Postulated Mechanisms of Action

Based on the established activities of structurally related pyridine and pyrimidine-5-carbonitrile derivatives, we can hypothesize several primary mechanisms of action for this compound. These serve as starting points for a systematic investigation.

Inhibition of Protein Kinases

A prominent mechanism for pyridine-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[9] Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.[9]

  • PIM-1 Kinase: Certain pyridine derivatives have shown inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology.[3][10]

  • Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: Dual inhibitors of the PI3K/mTOR pathway, which is central to cell growth and metabolism, have been developed from morpholinopyrimidine-5-carbonitrile scaffolds.[11]

Modulation of Other Key Enzymes

Beyond kinases, other enzyme families are also potential targets.

  • Phosphodiesterase 4 (PDE4): Phenylpyrimidine derivatives have been identified as inhibitors of PDE4, an enzyme involved in inflammation.[12] Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which has anti-inflammatory effects.[12]

  • Dihydrofolate Reductase (DHFR): Some pyridine derivatives have shown antimalarial activity through the inhibition of DHFR, an essential enzyme in folate metabolism.[7]

Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic compounds exert their effects by triggering programmed cell death (apoptosis) or halting the cell cycle. Pyrimidine-5-carbonitrile and morpholinopyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase, in cancer cell lines.[9][11]

Part 2: Experimental Workflows for Mechanistic Validation

To systematically investigate the proposed mechanisms of action for this compound, a multi-pronged experimental approach is essential. The following protocols provide a self-validating system to move from broad cellular effects to specific molecular targets.

Initial Cellular Phenotyping: Cytotoxicity and Proliferation Assays

The first step is to determine the compound's effect on cell viability and growth. This provides a foundational understanding of its biological activity and helps determine appropriate concentration ranges for subsequent experiments.

Table 1: Commonly Used Cytotoxicity and Proliferation Assays

Assay TypePrincipleReadoutAdvantages
MTT/XTT Assay Reduction of tetrazolium salts by metabolically active cells to form a colored formazan product.[13][14][15]ColorimetricCost-effective, high-throughput.[13]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[13][16]ColorimetricMeasures necrosis.[13]
CellTiter-Glo® Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[15]LuminescentHigh sensitivity.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[13]Fluorescent (Microscopy or Flow Cytometry)Provides single-cell resolution.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target Engagement and Binding Affinity

Once a cellular effect is established, the next crucial step is to identify the direct molecular target(s) of this compound.

Table 2: Assays for Determining Protein-Ligand Interactions

Assay TypePrincipleReadoutAdvantages
Ligand Binding Assay Measures the direct interaction between a ligand and its target protein.[17]Varies (e.g., radioactivity, fluorescence)Direct evidence of binding.[17]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine binding affinity and thermodynamics.[18]CalorimetricLabel-free, provides thermodynamic data.[18]
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein, allowing for real-time kinetics.[18][19]OpticalReal-time kinetics, label-free.
MicroScale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon ligand binding.[18]FluorescentLow sample consumption.[18]

Experimental Protocol: Kinase Inhibition Assay (Generic)

  • Reagents: Prepare a reaction buffer containing the kinase of interest (e.g., VEGFR-2, PIM-1), a suitable substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Incubate the kinase with varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Analysis of Downstream Signaling Pathways

Inhibition of a target like a protein kinase will lead to changes in downstream signaling events. Analyzing these changes can confirm the mechanism of action.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-Akt for the PI3K pathway) and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Elucidating the Mode of Cell Death

If the initial assays indicate cytotoxicity, it is important to determine whether the cells are undergoing apoptosis or necrosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[14]

Part 3: Visualization of Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation PIM1 PIM-1 PIM1->Proliferation Compound This compound Compound->VEGFR2 Inhibits? Compound->PIM1 Inhibits? VEGF VEGF VEGF->VEGFR2 Binds

Caption: Postulated signaling pathways targeted by this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cytotoxicity Part 2.1: Cytotoxicity Screening (MTT, LDH assays) Start->Cytotoxicity TargetID Part 2.2: Target Identification (Kinase Assays, Binding Assays) Cytotoxicity->TargetID If active Pathway Part 2.3: Pathway Analysis (Western Blot, Flow Cytometry) TargetID->Pathway Identified target(s) Mechanism Elucidation of Mechanism of Action Pathway->Mechanism

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion

The study of this compound presents an exciting opportunity for the discovery of novel therapeutic agents. While its specific mechanism of action is yet to be fully elucidated, the rich pharmacology of related pyridine and pyrimidine-5-carbonitrile derivatives provides a strong foundation for hypothesis-driven research. By employing the systematic and multi-faceted experimental approach outlined in this guide, researchers can effectively dissect the molecular interactions and cellular consequences of this compound, ultimately paving the way for its potential development as a therapeutic agent.

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  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571168/]
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/37781400/]
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21612373/]
  • Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds Interfering with arachidonic acid pathway as potential anti-inflammatory agents - R Discovery. [URL: https://discovery.researcher.life/article/design-synthesis-and-biological-evaluation-of-new-pyridine-bipyridine-carbonitriles-and-some-related-compounds-interfering-with-arachidonic-acid-pathway-as-potential-anti-inflammatory-agents/e7c2a2b1c1c1c1c1c1c1c1c1c1c1c1c1c1c1c1c1]
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c06497]
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Methodological & Application

detailed synthesis protocol for 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Phenylpyridine-2-carbonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both a phenyl and a nitrile group make it an attractive scaffold for the development of novel pharmaceuticals and functional organic materials. For instance, the pyridine-2-carbonitrile moiety is a key pharmacophore in various biologically active molecules, while the phenylpyridine core is explored in the design of organic light-emitting diodes (OLEDs) and other electronic devices.[1] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The protocol is structured to ensure reproducibility and high yield, with a focus on the underlying chemical principles and safety considerations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a palladium-catalyzed cyanation. This strategy offers high functional group tolerance and generally provides good to excellent yields.[2] The chosen starting material is 2-chloro-5-iodopyridine, which allows for the selective introduction of the phenyl group at the 5-position via the more reactive C-I bond, followed by the cyanation at the 2-position.

Overall Reaction Scheme:

Reaction_Scheme Start 2-Chloro-5-iodopyridine Intermediate 2-Chloro-5-phenylpyridine Start->Intermediate Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80 °C (Suzuki Coupling) Phenylboronic Phenylboronic acid ZnCN2 Zinc Cyanide FinalProduct This compound Intermediate->FinalProduct Pd2(dba)3, dppf, Zn DMF, 120 °C (Cyanation)

Caption: Overall synthetic route for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Chloro-5-phenylpyridine (Suzuki-Miyaura Coupling)

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-5-iodopyridine with phenylboronic acid. The Suzuki reaction is a robust method for forming carbon-carbon bonds.[3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Chloro-5-iodopyridineC₅H₃ClIN239.441.0 eq (e.g., 5.0 g)Starting material
Phenylboronic acidC₆H₇BO₂121.931.2 eqCoupling partner
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.03 eqCatalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 eqBase
1,4-DioxaneC₄H₈O₂88.11AnhydrousSolvent
WaterH₂O18.02DegassedCo-solvent
Ethyl acetateC₄H₈O₂88.11For extraction
BrineNaCl(aq)-For washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 40 mL of dioxane and 10 mL of water for a 5g scale reaction).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-5-phenylpyridine as a white solid.

Mechanism & Rationale:

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[2] The cycle consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (in this case, the more reactive C-I bond of 2-chloro-5-iodopyridine) to form a palladium(II) complex.

  • Transmetalation: The phenyl group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base (potassium carbonate).

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ph-B(OH)2 Base PdII_Biaryl Ar-Pd(II)-Ph(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (2-Chloro-5-phenylpyridine) RedElim->Product Reactants 2-Chloro-5-iodopyridine + Phenylboronic acid

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

PART 2: Synthesis of this compound (Palladium-Catalyzed Cyanation)

This protocol describes the conversion of the 2-chloro-5-phenylpyridine intermediate to the final product using a palladium-catalyzed cyanation reaction with zinc cyanide as the cyanide source. Zinc cyanide is a less toxic and more convenient alternative to other cyanide salts.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
2-Chloro-5-phenylpyridineC₁₁H₈ClN189.641.0 eq (e.g., 3.0 g)Starting material
Zinc Cyanide (Zn(CN)₂)Zn(CN)₂117.440.6 eqCyanide source
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.720.02 eqCatalyst precursor
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.380.04 eqLigand
Zinc dustZn65.380.1 eqReductant (optional, for catalyst activation)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousSolvent
Ethyl acetateC₄H₈O₂88.11For extraction
WaterH₂O18.02For washing
BrineNaCl(aq)-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 2-chloro-5-phenylpyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq), and zinc dust (0.1 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate. Caution: This may release small amounts of HCN gas. Perform in a well-ventilated fume hood.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Mechanism & Rationale:

The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to the Suzuki coupling.[6]

  • Oxidative Addition: A Pd(0) species, formed in situ from Pd₂(dba)₃ and the dppf ligand, undergoes oxidative addition to the C-Cl bond of 2-chloro-5-phenylpyridine to form a Pd(II) complex.

  • Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium(II) center.

  • Reductive Elimination: The aryl group and the cyanide group on the palladium(II) complex reductively eliminate to form the final product, this compound, and regenerate the active Pd(0) catalyst.

The use of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.[4]

Experimental_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cyanation A Combine Reactants: 2-Chloro-5-iodopyridine, Phenylboronic acid, K2CO3 B Establish Inert Atmosphere A->B C Add Catalyst and Solvents: Pd(PPh3)4, Dioxane/H2O B->C D Heat to 80 °C (4-6h) C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Isolate 2-Chloro-5-phenylpyridine F->G H Combine Reactants: 2-Chloro-5-phenylpyridine, Zn(CN)2, Catalyst, Ligand G->H Intermediate Product I Establish Inert Atmosphere H->I J Add Anhydrous DMF I->J K Heat to 120 °C (12-24h) J->K L Quench and Work-up K->L M Purification (Column Chromatography/ Recrystallization) L->M N Isolate this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

General Precautions:

  • This synthesis should be performed by trained personnel in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

Reagent-Specific Hazards:

  • Palladium Catalysts: Palladium compounds can be irritants and may be harmful if inhaled or ingested. Handle with care.

  • Zinc Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations should be done with extreme caution. The quenching step must be performed in a fume hood.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. DMF is a reproductive toxin and can be absorbed through the skin. Handle these solvents with appropriate care and engineering controls.

For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[7][8][9]

Characterization

The identity and purity of the final product, this compound (C₁₂H₈N₂, MW: 180.21 g/mol ), should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy (to confirm the presence of the nitrile group, typically around 2220-2240 cm⁻¹)

  • Melting point determination

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing).
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. Semantic Scholar.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
  • SAFETY DATA SHEET - 5-Methylpyridine-2-carbonitrile. Fisher Scientific.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH).
  • Suzuki reaction. Wikipedia.

Sources

Synthesis of 5-Phenylpyridine-2-carbonitrile: A Two-Step Approach via Condensation and Deamination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are of paramount importance in the field of drug discovery and development. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous approved pharmaceuticals. 5-Phenylpyridine-2-carbonitrile and its derivatives are of particular interest due to their potential applications as intermediates in the synthesis of complex molecules with diverse pharmacological activities. This application note provides a comprehensive, in-depth technical guide for the synthesis of this compound, starting from readily available chalcones. The described two-step process involves an initial multicomponent condensation to form a 2-amino-3-cyano-4,6-diarylpyridine intermediate, followed by a deamination reaction to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also insights into the underlying chemical principles.

Chemical Theory and Mechanism

The synthesis of this compound is achieved through a two-stage process:

  • Part 1: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile. This step involves a one-pot, three-component reaction between a chalcone (1,3-diphenyl-2-propen-1-one), malononitrile, and an ammonia source, typically ammonium acetate. This reaction proceeds through a series of well-established organic transformations, including a Michael addition and a Knoevenagel condensation, culminating in the formation of the highly substituted pyridine ring.[1]

  • Part 2: Deamination of 2-Amino-4,6-diphenylpyridine-3-carbonitrile. The subsequent conversion of the 2-amino-pyridine intermediate to the final product is accomplished via a deamination reaction. The classical and reliable Sandmeyer reaction is employed for this transformation.[2] This involves the diazotization of the primary aromatic amine with a nitrosating agent, such as sodium nitrite in an acidic medium, to form a diazonium salt. This unstable intermediate is then reduced to replace the diazonium group with a hydrogen atom, a process often facilitated by reagents like hypophosphorous acid.[3][4]

Part 1: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile

This section details the synthesis of the key intermediate, 2-amino-4,6-diphenylpyridine-3-carbonitrile, from chalcone and malononitrile.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established literature procedures for the synthesis of 2-amino-3-cyanopyridine derivatives.[5][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1,3-Diphenyl-2-propen-1-one (Chalcone)208.26102.08 g
Malononitrile66.06100.66 g
Ammonium Acetate77.08806.17 g
Ethanol46.07-50 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-2-propen-1-one (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol).

  • Add 50 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2-amino-4,6-diphenylpyridine-3-carbonitrile as a pale-yellow solid.

  • Dry the purified product in a vacuum oven.

Expected Yield: 75-85%

Characterization of 2-Amino-4,6-diphenylpyridine-3-carbonitrile
  • Appearance: Pale yellow solid

  • Molecular Formula: C₁₈H₁₃N₃

  • Molar Mass: 271.32 g/mol

  • Melting Point: 192-194 °C[8]

  • IR (KBr, cm⁻¹): 3412, 3327 (NH₂ stretching), 2209 (C≡N stretching), 1652 (C=N stretching), 1571, 1552 (aromatic C=C stretching).[7]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.14 (s, 1H, pyridine-H), 7.37-7.55 (m, 10H, aromatic-H), 5.34 (s, 2H, NH₂).[7]

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 88.15, 111.16, 116.20, 116.90, 119.71, 129.27, 129.54, 129.86, 135.29, 136.18, 139.21, 153.83, 159.84, 160.07, 160.16.[7]

Part 2: Synthesis of this compound

This section outlines the deamination of the previously synthesized 2-amino-4,6-diphenylpyridine-3-carbonitrile to afford the final product.

Experimental Protocol: Sandmeyer Deamination

This protocol is based on established Sandmeyer reaction procedures for the deamination of aromatic amines.[2][3][4][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Amino-4,6-diphenylpyridine-3-carbonitrile271.3251.36 g
Sodium Nitrite (NaNO₂)69.007.50.52 g
Sulfuric Acid (conc.)98.08-5 mL
Hypophosphorous Acid (50% aq. solution)66.00-10 mL
Water18.02-As needed
Diethyl Ether74.12-As needed
Sodium Bicarbonate (sat. solution)84.01-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • In a 100 mL beaker, carefully dissolve 2-amino-4,6-diphenylpyridine-3-carbonitrile (5 mmol) in 5 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with gentle stirring.

  • In a separate beaker, dissolve sodium nitrite (7.5 mmol) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine in sulfuric acid, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is observed.

  • Continue stirring the mixture at this temperature for an additional 30 minutes.

  • In a separate flask, cool 10 mL of 50% hypophosphorous acid to 0 °C.

  • Slowly and carefully add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.

  • Pour the reaction mixture into 100 mL of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 50-60%

Characterization of this compound
  • Appearance: White to off-white solid

  • Molecular Formula: C₁₂H₈N₂

  • Molar Mass: 180.21 g/mol [8]

  • IR (KBr, cm⁻¹): ~2220 (C≡N stretching), ~1600, 1580, 1480 (aromatic C=C stretching). (Predicted based on structure)

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): Expected signals in the aromatic region (7.0-9.0 ppm). (Predicted based on structure)

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Expected signals for the pyridine and phenyl rings, and the nitrile carbon. (Predicted based on structure)

Visualizing the Workflow

Diagram 1: Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Chalcone Chalcone Reaction Flask Reaction Flask Chalcone->Reaction Flask Malononitrile Malononitrile Malononitrile->Reaction Flask Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Flask Ethanol Ethanol Ethanol->Reaction Flask Reflux (4-6h) Reflux (4-6h) Reaction Flask->Reflux (4-6h) Cooling Cooling Reflux (4-6h)->Cooling Precipitation in Water Precipitation in Water Cooling->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Workflow for the synthesis of the aminopyridine intermediate.

Diagram 2: Deamination to this compound

G cluster_0 Diazotization cluster_1 Deamination cluster_2 Work-up & Purification Aminopyridine Aminopyridine Diazonium Salt Formation (0-5°C) Diazonium Salt Formation (0-5°C) Aminopyridine->Diazonium Salt Formation (0-5°C) H2SO4 H2SO4 H2SO4->Diazonium Salt Formation (0-5°C) NaNO2 solution NaNO2 solution NaNO2 solution->Diazonium Salt Formation (0-5°C) Reduction Reduction Diazonium Salt Formation (0-5°C)->Reduction Hypophosphorous Acid Hypophosphorous Acid Hypophosphorous Acid->Reduction Neutralization Neutralization Reduction->Neutralization Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the deamination to the final product.

Conclusion

This application note provides a detailed and reliable two-step synthetic route for the preparation of this compound. The initial one-pot condensation of chalcones with malononitrile offers an efficient method to access the key 2-amino-3-cyano-4,6-diarylpyridine intermediate. The subsequent deamination via a Sandmeyer-type reaction provides a classic and effective means to obtain the final product. The protocols and characterization data presented herein are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel pyridine-based compounds with potential therapeutic applications.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Al-Ostath, A., et al. (2014). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molbank, 2014(4), M834.
  • Al-Zaydi, K. M. (2011). One-pot synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile.
  • Sharma, M. K., et al. (2021). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect, 6(34), 9034-9045.
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  • Chemchart. (n.d.). 2-amino-4,6-diphenylpyridine-3-carbonitrile (4604-06-2).
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  • Organic Chemistry Portal. (n.d.). Diazotisation.
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  • Al-Zaydi, K. M. (2014). Synthesis of 3-cyano-4,6-diphenyl-2-(phenethylamino)pyridine 3.
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  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Synthesis of 2-amino-3-cyanopyridines 17. (n.d.).
  • Filo. (2024). NaNO2...
  • Chegg. (2018). Question: HO ?? 1. NaNO2, HCl O 2. H3PO2 NHa 1. CH3l (excess) 2. Ag20 3. heat 3CN.

Sources

Application Notes and Protocols for the Multi-component Synthesis of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-phenylpyridine-2-carbonitrile, a key heterocyclic scaffold with applications in materials science and potential as a building block in medicinal chemistry. We present a detailed protocol for a one-pot, three-component reaction, a method celebrated for its efficiency, atom economy, and adherence to the principles of green chemistry. This guide delves into the underlying reaction mechanism, offers step-by-step experimental procedures, and discusses the significance and potential applications of the target molecule.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds in the realm of medicinal chemistry and materials science.[1][2] The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, where the nitrogen atom often acts as a hydrogen bond acceptor, crucial for binding to biological targets.[3] The introduction of a cyano group, as in this compound, offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, pyridine derivatives have found applications in organic electronics, with some exhibiting electroluminescent properties.[3]

Traditional multi-step syntheses of substituted pyridines can be time-consuming and generate significant waste. In contrast, multi-component reactions (MCRs) offer a streamlined and environmentally benign approach by combining three or more reactants in a single pot to form a complex product in a cascade of reactions.[4][5] This approach significantly reduces reaction time, minimizes the need for purification of intermediates, and often leads to higher overall yields.

This application note focuses on a plausible and efficient multi-component strategy for the synthesis of this compound, a molecule of interest for both its chemical properties and potential applications.

Reaction Mechanism: A Cascade of Transformations

The synthesis of this compound via a multi-component reaction proceeds through a well-established cascade of chemical transformations, often referred to as a Knoevenagel-Michael-cyclization-aromatization sequence. The proposed mechanism is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with an active methylene compound, in this case, malononitrile. This step forms a highly reactive α,β-unsaturated dinitrile intermediate.

  • Michael Addition: A second active methylene compound, or in this case, a chalcone-type intermediate formed in situ, undergoes a Michael 1,4-addition to the Knoevenagel product.

  • Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form a dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final stable aromatic pyridine ring. This oxidation can occur spontaneously in the presence of air or be promoted by an oxidizing agent.

This elegant cascade of reactions allows for the rapid construction of the complex pyridine scaffold from simple and readily available starting materials.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative one-pot, three-component synthesis of this compound.

Materials and Equipment:

  • Benzaldehyde

  • Acetophenone

  • Malononitrile

  • Ammonium acetate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Combine Benzaldehyde, Acetophenone, Malononitrile, and Ammonium Acetate in Ethanol B Add catalytic Glacial Acetic Acid A->B Catalyst Addition C Reflux the mixture for 4-6 hours B->C Heating D Monitor progress by TLC C->D In-process control E Cool to room temperature and concentrate D->E Completion F Purify by column chromatography E->F Isolation G Characterize by NMR, IR, and MS F->G Final Product

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 eq.), acetophenone (1.0 eq.), malononitrile (1.0 eq.), and ammonium acetate (1.5 eq.) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., ethyl acetate/hexane mixture). The formation of a new, more polar spot indicates the product.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Quantitative Data Summary:

Reagent/ParameterMolar Ratio/Value
Benzaldehyde1.0 eq.
Acetophenone1.0 eq.
Malononitrile1.0 eq.
Ammonium Acetate1.5 eq.
Glacial Acetic Acid0.1 eq.
SolventEthanol
Temperature~80 °C (Reflux)
Reaction Time4-6 hours
Expected Yield70-85% (literature for similar reactions)

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and phenyl rings in the range of δ 7.0-9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the cyano group (around δ 115-120 ppm) and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C≡N stretch of the nitrile group around 2220-2230 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈N₂), which is 180.21 g/mol .[6]

Applications and Future Perspectives

This compound is a valuable synthetic intermediate with potential applications in several fields:

  • Medicinal Chemistry: The pyridine-2-carbonitrile moiety is a key pharmacophore in various biologically active molecules. The phenyl substituent at the 5-position provides a site for further functionalization to explore structure-activity relationships in drug discovery programs.[1]

  • Materials Science: As a synthetic compound, this compound has been shown to emit light when subjected to an electric field, suggesting its potential use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[3]

  • Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.

The efficient multi-component synthesis of this compound described herein opens up avenues for the rapid generation of a library of derivatives for screening in various applications. The versatility of the cyano group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, further expanding the chemical space accessible from this scaffold.

Conclusion

This application note has detailed a robust and efficient multi-component protocol for the synthesis of this compound. By leveraging a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization reactions, this one-pot method provides a green and atom-economical route to this valuable heterocyclic compound. The provided protocol, mechanistic insights, and discussion of applications aim to equip researchers in drug discovery, materials science, and synthetic chemistry with the necessary information to utilize this powerful synthetic strategy.

References

  • A review on the medicinal importance of pyridine derivatives - ResearchG
  • One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. [Link]
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  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. [Link]
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  • Three-component condensation of aldehydes, acetophenone, malononitrile, and ammonium acetate for the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives.
  • Three-component reaction of aldehydes, acetophenone and malononitril...
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - NIH. [Link]
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
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The 5-Phenylpyridine-2-carbonitrile Scaffold: A Versatile Platform for Medicinal Chemistry Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Phenylpyridine-2-carbonitrile Core

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design. When functionalized with a phenyl group at the 5-position and a cyano group at the 2-position, the resulting this compound scaffold emerges as a particularly compelling platform for the development of novel therapeutic agents. This core structure offers a trifecta of desirable features for drug discovery: a synthetically tractable framework, a diverse array of potential biological targets, and favorable physicochemical properties for lead optimization.

The strategic placement of the phenyl and cyano groups imparts a distinct electronic and steric profile to the pyridine ring. The electron-withdrawing nature of the cyano group at the 2-position can modulate the pKa of the pyridine nitrogen, influencing its ability to act as a hydrogen bond acceptor. The phenyl ring at the 5-position provides a lipophilic handle that can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold, intended for researchers, scientists, and drug development professionals.

Synthetic Strategies for Assembling the this compound Scaffold

The construction of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The two most prominent and versatile approaches are the Suzuki-Miyaura cross-coupling and direct C-H arylation. The choice between these methods often depends on the availability of starting materials and the desired substrate scope.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3][4] This palladium-catalyzed reaction couples an organoboron reagent (e.g., a boronic acid) with an organohalide. For the synthesis of this compound, this typically involves the coupling of 5-bromo-2-cyanopyridine with phenylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly effective for this transformation. The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphine ligands often promoting the catalytic cycle.

  • Base: A base, such as potassium carbonate or potassium phosphate, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine with Phenylboronic Acid

Materials:

  • 5-Bromo-2-cyanopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromo-2-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio).

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[5] In this approach, a C-H bond on the pyridine ring is directly coupled with an aryl partner. For the synthesis of this compound, this would involve the arylation of 2-cyanopyridine with an appropriate phenyl source.

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate [Pd(OAc)₂] is a common and effective catalyst for C-H activation.

  • Ligand: Phosphine ligands, such as P(tBu)₃ or PCy₃, are often employed to facilitate the C-H activation and subsequent reductive elimination steps.

  • Oxidant: An oxidant, such as silver acetate (AgOAc) or benzoquinone, is typically required to regenerate the active Pd(II) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are often used to achieve the necessary reaction temperatures.

Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Cyanopyridine

Materials:

  • 2-Cyanopyridine

  • Phenylboronic acid (as the aryl source)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Silver acetate (AgOAc) or other suitable oxidant

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup

Procedure:

  • To a Schlenk tube, add 2-cyanopyridine (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.1 eq), the oxidant (e.g., AgOAc, 2.0 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Application of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various biological targets, particularly protein kinases, which are implicated in a wide range of diseases, including cancer.

Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound core can be elaborated to generate potent kinase inhibitors that target the ATP-binding site of these enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Several studies have demonstrated that derivatives of the cyanopyridine scaffold can act as potent VEGFR-2 inhibitors.[7][8] The general pharmacophore model for these inhibitors often involves a hydrogen bond interaction with the hinge region of the kinase, with the phenyl group occupying a hydrophobic pocket.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

  • Pyridine Core: The pyridine nitrogen is crucial for forming a hydrogen bond with the hinge region of the VEGFR-2 active site.

  • Cyano Group: The cyano group at the 2-position can influence the electronic properties of the pyridine ring and may also engage in additional interactions within the binding pocket.

  • Phenyl Group at C5: The phenyl ring can be substituted with various functional groups to enhance potency and selectivity. For example, the introduction of electron-withdrawing or hydrogen-bond donating/accepting groups can significantly impact biological activity.[7][8]

Compound Modification on Phenyl Ring VEGFR-2 IC₅₀ (µM) Reference
Derivative A Unsubstituted1.54[7]
Derivative B 4-Methoxy0.89[7]
Derivative C 4-Chloro0.65[8]
Derivative D 3,4-Dichloro0.42[8]

Pim-1 Kinase Inhibition:

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[9][10] Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase.[9][10]

SAR Insights for Pim-1 Kinase Inhibition:

  • Modifications to the phenyl ring and the introduction of additional heterocyclic moieties can significantly influence Pim-1 inhibitory activity.

  • For instance, the presence of a hydroxyl group on the phenyl ring has been shown to be beneficial for activity.[9]

Compound Key Structural Features Pim-1 IC₅₀ (µM) Reference
Analog 1 6-(5-bromo-2-hydroxy)phenyl-2-oxo-4-phenyl-3-pyridine carbonitrile0.72[10]
Analog 2 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile1.25[10]

Workflow for Derivatization and Biological Evaluation

The following workflow outlines a general strategy for the derivatization of the this compound scaffold and subsequent biological evaluation.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation cluster_3 Lead Optimization Synthesis Synthesis of this compound (Suzuki or C-H Arylation) Derivatization Functionalization of Phenyl Ring via Suzuki Coupling or other reactions Synthesis->Derivatization Core Scaffold Library Library of Analogs Derivatization->Library Screening In vitro Kinase Assays (e.g., VEGFR-2, Pim-1) Library->Screening Test Compounds Cell_based Cell-based Proliferation/Apoptosis Assays Screening->Cell_based SAR Structure-Activity Relationship (SAR) Analysis Cell_based->SAR Lead_Opt Iterative Design and Synthesis SAR->Lead_Opt Design Hypothesis ADME In vitro ADME/Tox Profiling Lead_Opt->ADME In_vivo In vivo Efficacy Studies ADME->In_vivo

Caption: A generalized workflow for the development of drugs based on the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its straightforward synthesis via robust cross-coupling reactions, coupled with its proven utility in targeting key enzymes like protein kinases, makes it an attractive starting point for drug discovery programs. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this scaffold. Future efforts in this area will likely focus on the development of more selective and potent inhibitors by exploring a wider range of substitutions on the phenyl ring and by employing computational methods to guide the design of next-generation therapeutic agents. The continued investigation of this scaffold is poised to yield novel drug candidates for the treatment of cancer and other diseases.

References

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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. BenchChem.
  • El-Sayed, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports.
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  • A review: Biological activities of novel cyanopyridine deriv
  • BenchChem. (2025). 5-Cyano-2-methylpyridine chemical structure and synthesis. BenchChem.
  • Raslan, M. A., et al. (2023). Structure of cyanopyridine. Different biological activities displayed...
  • Abdel-Wahab, B. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
  • Elmaaty, A. A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine. BenchChem.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Tomita, I., et al. (2022). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. BenchChem.
  • Wang, H., et al. (2005).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][10][12]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • El-Damasy, A. K., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][13]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.
  • Process for the preparation of 2-cyanopyridines. (n.d.).
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). Mini-Reviews in Medicinal Chemistry.
  • Kim, S., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation.
  • Synthesis of compound 5. Reagents and conditions: (i) Benzoylacetonitrile, pyridine, reflux 3 h. (n.d.).
  • Yilmaz, I., et al. (2019). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Chemical Biology & Drug Design.
  • Munchhof, M. J., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.
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  • Garg, R., & Gupta, S. P. (2002). A QSAR study on some series of anticancer tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Scientific Reports.
  • Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. (2014). Archiv der Pharmazie.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2016).
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Synthesis of Bioactive Heterocycles from 5-Phenylpyridine-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Phenylpyridine-2-carbonitrile Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of approved drugs featuring at least one heterocyclic ring system.[1][2] Their unique electronic and steric properties allow for precise interactions with biological targets, making them indispensable pharmacophores. Within this diverse class of molecules, pyridine derivatives hold a prominent position due to their prevalence in numerous natural products and synthetic drugs.[2]

This compound is a particularly valuable and versatile starting material for the synthesis of a wide array of bioactive heterocycles. The presence of the nitrile group, a reactive linchpin, alongside the stable and modifiable phenylpyridine core, opens up a multitude of synthetic pathways to novel molecular architectures with significant therapeutic potential. This application note provides detailed protocols and scientific rationale for the synthesis of three important classes of bioactive heterocycles—tetrazoles, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines—using this compound as the common precursor. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Part 1: Synthesis of 5-(5-Phenylpyridin-2-yl)-1H-tetrazole: A Bioisostere of Carboxylic Acids with Antimicrobial and Anticancer Potential

Tetrazoles are five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry, primarily as bioisosteric replacements for the carboxylic acid functionality.[3][4] This substitution can enhance metabolic stability, improve pharmacokinetic properties, and modulate the acidity of the parent molecule.[4] Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][5][6]

The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[3][7] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion.[8][9]

Reaction Scheme: [3+2] Cycloaddition

Caption: Synthesis of 5-(5-phenylpyridin-2-yl)-1H-tetrazole.

Experimental Protocol: Synthesis of 5-(5-Phenylpyridin-2-yl)-1H-tetrazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂) or Silica Sulfuric Acid (SSA)[8][10]

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and the catalyst (e.g., ZnBr₂, 0.5 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(5-Phenylpyridin-2-yl)-1H-tetrazole.

Expected Outcome and Characterization:

The product is expected to be a solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the phenyl and pyridyl protons, and a broad singlet for the N-H proton of the tetrazole ring.

  • ¹³C NMR: Expect signals for the carbons of the phenyl and pyridine rings, and a characteristic signal for the tetrazole carbon.

  • FT-IR: Look for the disappearance of the nitrile peak (around 2220-2260 cm⁻¹) and the appearance of N-H stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Biological Activity Insights

Pyridyl tetrazole derivatives have been investigated for their antimicrobial and anti-biofilm activities.[11][12] The synthesized 5-(5-phenylpyridin-2-yl)-1H-tetrazole can be screened against a panel of pathogenic bacteria and fungi to evaluate its potential as an anti-infective agent. Furthermore, many tetrazole-containing compounds have shown promising anticancer activity.[6] The synthesized compound could be evaluated in various cancer cell lines to assess its antiproliferative effects.

Part 2: Synthesis of Thieno[2,3-b]pyridines: A Scaffold with Potent Anticancer Properties

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[13][14][15] Notably, several thieno[2,3-b]pyridine derivatives have shown potent activity against various cancer cell lines, including prostate and breast cancer.[13][15] A common and effective method for the synthesis of 3-aminothieno[2,3-b]pyridines is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a 2-(cyanomethylthio)pyridine-3-carbonitrile derivative.[4][8][16] This precursor can be prepared from the corresponding 2-mercaptopyridine-3-carbonitrile. A related and highly versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[3][17][18]

Reaction Workflow: From 2-Cyanopyridine to Thieno[2,3-b]pyridine

G A This compound B 2-Mercapto-5-phenylpyridine-3-carbonitrile Precursor A->B Introduction of Thiol Group (e.g., via Gewald-type reaction conditions) C S-Alkylated Intermediate B->C S-Alkylation with α-halo compound (e.g., Chloroacetonitrile) D 3-Amino-5-phenylthieno[2,3-b]pyridine Derivative C->D Thorpe-Ziegler Cyclization (Base-catalyzed)

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

Experimental Protocol: Thorpe-Ziegler Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative

This protocol outlines a general procedure that can be adapted for this compound derivatives.

Step 1: Synthesis of the 2-Mercaptopyridine-3-carbonitrile Precursor

A common route to 2-mercaptopyridine-3-carbonitriles is through the reaction of an appropriate precursor with a sulfur source. For instance, a Gewald-type reaction can be employed.[19]

Step 2: S-Alkylation

Materials:

  • 2-Mercapto-5-phenylpyridine-3-carbonitrile derivative (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone or DMF

Procedure:

  • To a solution of the 2-mercaptopyridine-3-carbonitrile derivative in acetone or DMF, add potassium carbonate.

  • Add chloroacetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude S-alkylated intermediate.

Step 3: Thorpe-Ziegler Cyclization

Materials:

  • Crude S-alkylated intermediate from Step 2

  • Sodium ethoxide (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the crude S-alkylated intermediate in absolute ethanol.

  • Add a catalytic amount of a freshly prepared solution of sodium ethoxide in ethanol.

  • Heat the reaction mixture to reflux. The cyclization is often rapid.

  • Cool the reaction mixture, and the product may precipitate.

  • Collect the solid product by filtration and recrystallize from a suitable solvent to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.

Mechanistic Insight: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile.[16][20] The base abstracts an acidic α-proton from one of the methylene groups adjacent to a nitrile, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a five-membered ring. Subsequent tautomerization yields the stable enamine, which is the 3-aminothieno[2,3-b]pyridine product.[4]

Biological Activity Insights

Thieno[2,3-b]pyridine derivatives have been identified as potent anticancer agents, with some compounds showing activity in the nanomolar range against various cancer cell lines.[14][15] The mechanism of action for some of these compounds is believed to involve the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[13] The synthesized 5-phenylthieno[2,3-b]pyridine derivatives should be evaluated for their antiproliferative activity against a panel of cancer cell lines to explore their therapeutic potential.

Part 3: Synthesis of Pyrido[2,3-d]pyrimidines: A Privileged Scaffold in Kinase Inhibition

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[21][22][23] They are structurally related to purines, the building blocks of DNA and RNA, which allows them to act as ATP-competitive inhibitors of various kinases.[24][25][26] Consequently, numerous pyrido[2,3-d]pyrimidine derivatives have been developed as potent anticancer agents targeting key signaling pathways involved in cell proliferation and survival.[21][24][27][28]

A common synthetic route to pyrido[2,3-d]pyrimidines involves the cyclocondensation of 2-aminonicotinonitrile derivatives with various one-carbon synthons.[1][24][26] The key precursor, a 2-amino-5-phenylnicotinonitrile derivative, can be synthesized from this compound through the introduction of an amino group at the 3-position. A plausible route involves the reduction of a 3-nitro-5-phenylpyridine-2-carbonitrile intermediate.

Reaction Workflow: From 2-Cyanopyridine to Pyrido[2,3-d]pyrimidine

G A This compound B 2-Amino-5-phenylnicotinonitrile A->B Introduction of Amino Group at C3 (e.g., via nitration and subsequent reduction) C Pyrido[2,3-d]pyrimidine Derivative B->C Cyclocondensation with a C1 synthon (e.g., Formamide, Guanidine)

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the cyclization of a 2-aminonicotinonitrile with guanidine.

Step 1: Synthesis of 2-Amino-5-phenylnicotinonitrile

The synthesis of 2-amino-5-phenylnicotinonitrile can be achieved through a multi-step process from this compound, which may involve nitration followed by reduction.[9] Alternatively, multicomponent reactions can provide access to substituted 2-aminonicotinonitriles.[29]

Step 2: Cyclocondensation with Guanidine

Materials:

  • 2-Amino-5-phenylnicotinonitrile (1.0 eq)

  • Guanidine hydrochloride (2.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride and stir until it dissolves.

  • Add the 2-amino-5-phenylnicotinonitrile to the reaction mixture.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 4-amino-6-phenylpyrido[2,3-d]pyrimidine.

Biological Activity Insights

Pyrido[2,3-d]pyrimidine derivatives are well-known for their potent anticancer activity, often acting as inhibitors of various protein kinases, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[21][25] The synthesized 5-phenyl-substituted pyrido[2,3-d]pyrimidines should be screened in a panel of kinase assays and cancer cell line proliferation assays to determine their specific biological targets and therapeutic potential.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. This application note has provided detailed protocols and the underlying chemical principles for the synthesis of tetrazoles, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines from this common precursor. The potential biological activities of these target molecules, particularly in the areas of anti-infectives and oncology, highlight the importance of this compound as a valuable scaffold in modern drug discovery and development. The methodologies described herein offer a robust foundation for researchers to explore the synthesis of novel derivatives and to further investigate their therapeutic potential.

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Application Notes & Protocols: 5-Phenylpyridine-2-carbonitrile as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and bioactive molecules.[1] When functionalized with a phenyl group, it forms a biaryl system that can engage in critical π-stacking and hydrophobic interactions within biological targets. The strategic placement of a nitrile group at the 2-position of this scaffold creates 5-Phenylpyridine-2-carbonitrile, a precursor of immense value. The nitrile moiety is a versatile chemical handle, readily transformable into other essential functional groups such as carboxylic acids, primary amines, and tetrazoles, which are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][3]

This guide provides a detailed exploration of this compound, covering its synthesis and its subsequent conversion into key pharmaceutical intermediates. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-proven methodologies designed for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Core Precursor

The most robust and widely adopted method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and readily available starting materials.[4][5][6] The reaction couples 5-bromo-2-cyanopyridine with phenylboronic acid.

The choice of a palladium catalyst and ligand is critical for reaction efficiency. A catalyst system like Tetrakis(triphenylphosphine)palladium(0) is often effective, as it provides the necessary Pd(0) species to initiate the catalytic cycle.[5] The base (e.g., K₃PO₄ or K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.[6][7]

Workflow for Synthesis and Derivatization

The following diagram illustrates the overall strategy, from the synthesis of the core precursor to its conversion into valuable pharmaceutical intermediates.

G cluster_synthesis Precursor Synthesis cluster_derivatization Transformation to Intermediates cluster_application Potential Applications SM1 5-Bromo-2-cyanopyridine Precursor This compound SM1->Precursor  Suzuki Coupling  Pd(PPh₃)₄, K₃PO₄ SM2 Phenylboronic Acid SM2->Precursor  Suzuki Coupling  Pd(PPh₃)₄, K₃PO₄ Int1 5-Phenylpyridine-2-carboxylic Acid Precursor->Int1  Hydrolysis  NaOH, H₂O/EtOH Int2 (5-Phenylpyridin-2-yl)methanamine Precursor->Int2  Reduction  LiAlH₄, THF Int3 2-(1H-Tetrazol-5-yl)-5-phenylpyridine Precursor->Int3  Cycloaddition  NaN₃, NH₄Cl App1 Amide Derivatives (e.g., TNFα Inhibitors) Int1->App1 App2 Substituted Amines Int2->App2 App3 Carboxylic Acid Bioisosteres Int3->App3

Caption: Synthetic pathway from starting materials to this compound and its subsequent conversion into key pharmaceutical intermediates.

Part 2: Key Transformations and Protocols

The true utility of this compound lies in the reactivity of its nitrile group. The following sections detail the protocols for its conversion into three fundamentally important classes of pharmaceutical intermediates.

Protocol 1: Hydrolysis to 5-Phenylpyridine-2-carboxylic Acid

Scientific Rationale: The conversion of a nitrile to a carboxylic acid is a cornerstone transformation. Carboxylic acids are essential for forming amide bonds, which constitute the backbone of many peptide-based drugs and other small molecule inhibitors. Basic hydrolysis is often preferred as it minimizes harsh acidic conditions that could degrade other sensitive functional groups.[8][9][10] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, followed by tautomerization and subsequent hydrolysis of the intermediate amide.[9][10]

Experimental Protocol:

  • Materials & Setup:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH, 4.0 eq)

    • Ethanol (EtOH) and Water (1:1 mixture)

    • Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve this compound in the EtOH/H₂O mixture in the round-bottom flask.

    • Add NaOH pellets to the solution.

    • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Carefully acidify the solution to pH ~4-5 with 6M HCl. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-phenylpyridine-2-carboxylic acid.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentsNaOH, EtOH/H₂O, HCl
Reaction Time4-6 hours
TemperatureReflux (~95 °C)
Expected Yield85-95%
Product Purity (Post-Recrystallization)>98%
Protocol 2: Reduction to (5-Phenylpyridin-2-yl)methanamine

Scientific Rationale: Primary amines are ubiquitous in pharmaceuticals, serving as key nucleophiles for building complex molecular architectures and as basic centers for salt formation to improve solubility and bioavailability. The reduction of a nitrile to a primary amine is a direct and efficient method.[11] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Its mechanism involves the delivery of hydride ions to the nitrile carbon, ultimately leading to the primary amine after an aqueous workup.

Experimental Protocol:

  • Materials & Setup:

    • This compound (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄, 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Three-neck flask under an inert atmosphere (N₂ or Ar), equipped with a dropping funnel and magnetic stir bar.

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification (Fieser method):

    • Cool the reaction back to 0 °C.

    • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter off the solid salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the combined organic filtrates under reduced pressure.

    • The crude amine can be purified by column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentsLiAlH₄, Anhydrous THF
Reaction Time2-4 hours
Temperature0 °C to Room Temperature
Expected Yield70-85%
Product Purity (Post-Chromatography)>97%

Part 3: Application in Medicinal Chemistry

The derivatives of this compound are valuable in constructing molecules with therapeutic potential. For instance, phenylpyridine-based structures have been investigated as inhibitors of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine implicated in autoimmune diseases and neuropathic pain.[12] The 5-phenylpyridine-2-carboxylic acid intermediate can be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Catalytic Cycle Visualization

Understanding the mechanism of the key synthetic step is crucial for optimization. The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add pd0->ox_add pd2_complex Ar-Pd(II)L₂-X (Palladacycle) ox_add->pd2_complex transmetal pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl red_elim pd2_biaryl->red_elim red_elim->pd0 product 5-Ph-Py-CN (Ar-Ar') red_elim->product 3 aryl_halide 5-Br-Py-CN (Ar-X) aryl_halide->ox_add 1 boronic_acid Ph-B(OH)₂ (Ar'-B(OH)₂) activated_boron [Ph-B(OH)₃]⁻ (Activated Boronate) boronic_acid->activated_boron base Base (e.g., K₃PO₄) base->activated_boron activated_boron->transmetal 2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a high-value precursor for the synthesis of pharmaceutical intermediates. Its straightforward synthesis via robust cross-coupling methods and the exceptional versatility of its nitrile group allow for divergent access to carboxylic acids, primary amines, and other key functionalities. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this powerful building block in their drug discovery and development programs.

References

  • Title: Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate Source: PMC - NIH URL
  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: NIH URL
  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: Royal Society of Chemistry URL
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC - NIH URL
  • Title: Hydrolysis of Nitriles to Carboxylic Acid Source: Ventura College Organic Chemistry Lab URL
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  • Title: Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation Source: PubMed URL
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  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI URL
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  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journals URL
  • Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds Source: MDPI URL
  • Title: Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions Source: PMC - NIH URL

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The Versatile Ligand: Application Notes and Protocols for 5-Phenylpyridine-2-carbonitrile in Metal Complex Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Phenylpyridine-2-carbonitrile

In the dynamic landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. Among the vast array of organic scaffolds, pyridine-based ligands have garnered significant attention due to their versatile coordination capabilities and the unique electronic and photophysical properties they impart to the resulting metal complexes.[1][2] This guide focuses on a particularly intriguing derivative, this compound, a bifunctional ligand poised to make a substantial impact in catalysis, materials science, and medicinal chemistry.

The strategic placement of a phenyl group at the 5-position and a nitrile group at the 2-position of the pyridine ring creates a unique electronic environment. The electron-withdrawing nature of the cyano group can influence the metal center's redox properties, while the phenyl substituent offers opportunities for π-π stacking interactions and further functionalization. This combination makes this compound a compelling candidate for the construction of robust and highly functional metal complexes.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of transition metal complexes. We will delve into the coordination chemistry, explore the diverse applications of these complexes, and provide step-by-step methodologies to facilitate their integration into your research endeavors.

PART 1: Ligand Synthesis

A reliable and efficient synthesis of the this compound ligand is the foundational step for its application in coordination chemistry. While several methods for the synthesis of substituted pyridines exist, the Suzuki-Miyaura cross-coupling reaction offers a versatile and high-yielding approach.[3][4][5]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from commercially available 5-bromo-2-cyanopyridine and phenylboronic acid.

Materials:

  • 5-Bromo-2-cyanopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5-bromo-2-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 10 mL ethanol) and 10 mL of degassed water to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Synthesis of Metal Complexes

The coordination of this compound to transition metals can be achieved through various synthetic methodologies, leading to a diverse range of complexes with distinct geometries and properties. The nitrogen atom of the pyridine ring and the nitrile group can both act as coordination sites, allowing for monodentate or bridging ligation.

Protocol 2: General Synthesis of a Ruthenium(II) Bipyridyl Complex with this compound

This protocol describes the synthesis of a representative ruthenium(II) complex, [Ru(bpy)₂(this compound)]Cl₂, where 'bpy' is 2,2'-bipyridine.[6][7][8]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (synthesized according to literature procedures[7])

  • This compound

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ammonium hexafluorophosphate (NH₄PF₆) (for precipitation of the PF₆⁻ salt, if desired)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of ethanol and water (e.g., 15 mL ethanol, 5 mL water).

  • Inert Atmosphere: De-gas the solution by bubbling with argon or nitrogen for 15 minutes.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. For the chloride salt, slowly add diethyl ether to precipitate the product. For the hexafluorophosphate salt, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Drying: Dry the product in a vacuum oven.

Characterization: The resulting complex should be characterized by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry. Single crystal X-ray diffraction can be used to determine the solid-state structure.

PART 3: Applications of Metal Complexes

The metal complexes of this compound are anticipated to exhibit a wide range of applications, driven by the unique electronic and steric properties of the ligand.

Application Note 1: Photoluminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Background: Iridium(III) and Platinum(II) complexes with phenylpyridine-type ligands are renowned for their strong spin-orbit coupling, which facilitates efficient intersystem crossing and leads to highly phosphorescent materials.[9][10][11][12][13] The this compound ligand can be employed to tune the emission color and improve the quantum efficiency of these phosphorescent emitters. The phenyl group can be further functionalized to enhance properties such as solubility and thermal stability.

Experimental Insight: The synthesis of cyclometalated iridium(III) complexes typically involves the reaction of IrCl₃·3H₂O with the cyclometalating ligand (in this case, a derivative of this compound where the phenyl group is part of the cyclometalating C^N ligand) in a high-boiling solvent like 2-ethoxyethanol. Subsequent reaction with an ancillary ligand, such as acetylacetonate (acac), yields the final complex. For platinum(II) complexes, K₂PtCl₄ is a common starting material. The emission properties of these complexes can be studied by photoluminescence spectroscopy, and their performance in OLED devices can be evaluated by fabricating multilayered structures.[10]

Table 1: Expected Photophysical Properties of a Hypothetical Ir(ppy)₂(this compound) Complex

PropertyExpected Value
Absorption λₘₐₓ (nm)280-350 (π-π*), 400-500 (MLCT)
Emission λₘₐₓ (nm)500-600 (Green to Orange-Red)
Photoluminescence Quantum Yield (Φ)> 0.5
Excited State Lifetime (τ)1-10 µs
Application Note 2: Homogeneous Catalysis

Background: Transition metal complexes are widely used as catalysts in a plethora of organic transformations.[14][15][16][17] Ruthenium and palladium complexes, in particular, have shown remarkable activity in cross-coupling reactions, hydrogenations, and oxidations. The this compound ligand can act as an ancillary ligand, modulating the steric and electronic properties of the metal center to enhance catalytic activity and selectivity. The nitrile group can also potentially participate in the catalytic cycle.

Experimental Insight: A potential catalytic application for a ruthenium complex of this compound could be in transfer hydrogenation reactions. For instance, the catalytic activity of [Ru(bpy)₂(this compound)]Cl₂ could be tested in the reduction of ketones to alcohols using isopropanol as a hydrogen source. The reaction would be monitored by Gas Chromatography (GC) or ¹H NMR to determine the conversion and selectivity.

CatalyticCycle

Caption: Potential modes of interaction with DNA.

PART 4: Structural Elucidation and Coordination Modes

Understanding the coordination behavior of this compound is crucial for designing complexes with desired properties. Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of these complexes.

Expected Coordination Modes:

  • Monodentate N-coordination: The pyridine nitrogen is the most common coordination site, forming a stable σ-bond with the metal center.

  • Bridging Coordination: The nitrile group can potentially bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

  • Chelating Coordination (with derivatization): While this compound itself is not a classic chelating ligand, derivatization of the phenyl ring could introduce a second donor atom, enabling chelation.

dot

Caption: Illustration of monodentate and bridging coordination.

Conclusion and Future Outlook

This compound is a ligand with significant untapped potential. Its straightforward synthesis and versatile coordination chemistry make it an attractive building block for the development of novel metal complexes. The preliminary insights into its applications in photoluminescent materials, catalysis, and bioinorganic chemistry suggest a promising future for this compound. Further exploration of its reactivity, the synthesis of a wider range of its metal complexes, and in-depth studies of their properties will undoubtedly lead to exciting discoveries and innovations across various scientific disciplines. This guide provides a solid foundation for researchers to embark on their investigations into the fascinating world of this compound and its metal complexes.

References

  • Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. (URL not available)
  • Phosphorescent Platinum(II) Complexes Derived from Multifunctional Chromophores: Synthesis, Structures, Photophysics, and Electroluminescence. (URL not available)
  • Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs)
  • Red-phosphorescent OLEDs employing iridium (III)
  • Experiment 47 - Synthesis of the Ru(bpy)2(Cl)
  • Synthesis, Structure, and Photophysical Properties of Novel Ruthenium(II) Carboxypyridine Type Complexes - PubMed. [Link]
  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. [Link]
  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google P
  • Tris(2,2'-bipyridine)ruthenium(II)
  • Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs - PubMed. [Link]
  • Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK. [Link]
  • Copper(i)
  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applic
  • Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing). [Link]
  • Highly phosphorescent platinum(ii)
  • Transition metal pyridine complexes - Wikipedia. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing). [Link]
  • N∧C∧N‐Coordinated Platinum(II) Complexes as Phosphorescent Emitters in High‐Performance Organic Light‐Emitting Devices | Semantic Scholar. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PubMed Central. [Link]
  • Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro - PubMed. [Link]
  • Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - ResearchG
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. [Link]
  • CN103951610B - A kind of preparation method of Ru-polypyridine complex - Google P
  • CN113603639B - Preparation method of 2-cyano-5-bromopyridine - Google P
  • Preparation method for 2-cyano-5-bromopyridine - Eureka | P
  • Scheme leading to synthesis of the two new ruthenium(II) complexes investigated during this study.
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Chemical structures of the novel ruthenium (II) complexes with bpy,...
  • Photochemical and photocatalytic properties of transition‐metal compounds | Photochemistry | Books Gateway | Royal Society of Chemistry. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. [Link]
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  • Highly active and robust iron quinquepyridine complex for photocatalytic CO2 reduction in aqueous acetonitrile solution. (URL not available)
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]
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  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google P
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. [Link]
  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC - NIH. [Link]
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Sources

Unlocking the Luminescent Potential: Photophysical Characterization of 5-Phenylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Derivatives of 5-Phenylpyridine-2-carbonitrile represent a versatile class of organic molecules with significant potential in materials science and drug development. Their characteristic donor-acceptor (D-A) architecture gives rise to tunable photophysical properties, including strong fluorescence, environmental sensitivity (solvatochromism), and high quantum efficiencies, making them prime candidates for Organic Light-Emitting Diodes (OLEDs) and advanced luminescent sensors.[1][2][3] This guide provides an in-depth exploration of the core principles governing their behavior and presents detailed, field-proven protocols for their comprehensive photophysical characterization.

The Donor-Acceptor Engine: Understanding the Photophysics

The remarkable optical properties of this compound derivatives are rooted in their molecular structure. The pyridine ring, functionalized with an electron-withdrawing nitrile (-CN) group, acts as a potent electron acceptor. When an electron-donating moiety (e.g., carbazole, substituted amines) is attached, typically via the phenyl ring, a classic Donor-Acceptor (D-A) system is formed.[1][3]

Upon absorption of a photon, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). In these D-A systems, this excitation is accompanied by a significant redistribution of electron density from the donor to the acceptor, a phenomenon known as Intramolecular Charge Transfer (ICT).[4] The efficiency and energy of this ICT state are highly sensitive to the molecular structure and the surrounding environment, which dictates the resulting emission color, intensity, and lifetime.

cluster_0 Jablonski Diagram Simplified cluster_1 Molecular Architecture a Ground State (S₀) b Excited State (S₁) a->b Photoexcitation (hνabs) b->a Fluorescence (hνem) ICT Intramolecular Charge Transfer (ICT) State b->ICT ICT Formation Donor Electron Donor (e.g., Carbazole) Acceptor This compound (Acceptor Core)

Caption: The relationship between photoexcitation and Intramolecular Charge Transfer (ICT) in a D-A system.

Key Photophysical Phenomena:
  • Solvatochromism : The ICT character of the excited state makes these molecules highly sensitive to solvent polarity. Polar solvents can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[5][6] This property is crucial for developing chemical sensors that report on the polarity of their microenvironment.

  • Aggregation-Induced Emission (AIE) : While many fluorophores suffer from quenching at high concentrations or in the solid state, some this compound derivatives exhibit enhanced emission in aggregates.[2][3][7] This AIE effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways and boosts fluorescence efficiency.[8]

  • Thermally Activated Delayed Fluorescence (TADF) : A key mechanism for achieving high efficiency in OLEDs, TADF allows for the harvesting of non-emissive triplet excitons. In specifically designed D-A molecules, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is minimized, enabling triplets to be converted back to singlets via reverse intersystem crossing (RISC) and subsequently fluoresce.[2][3] Pyrimidine-5-carbonitrile derivatives, which are structurally related, have shown exceptional TADF properties.[2][3][9]

Core Photophysical Parameters: A Quantitative Overview

A comprehensive understanding requires quantifying the key photophysical parameters. The table below summarizes representative data for this class of compounds, highlighting their tunability.

Derivative Familyλabs (nm)λem (nm)Stokes Shift (nm)ΦF (Quantum Yield)Application HighlightReference(s)
Pyridine-Carbazole Acrylonitrile378 - 396540 - 604162 - 2080.14 (in powder)Strong solid-state emission for OLEDs[1][10]
Pyrimidine-5-carbonitrile with Carbazole Donors-Sky-Blue-> 50% (solid)High-efficiency TADF emitters for OLEDs, Oxygen sensing[2][3][9]
π-Expanded Coumarin (Related Chromophore)~425~465~40~20% (in MeCN)Increased quantum yield through π-system extension[11]
This compound---0.72% (in device)Electroluminescence in specific diode structures[12]

Note: Photophysical properties are highly dependent on the specific molecular structure and the measurement conditions (solvent, solid-state, etc.). The values above are illustrative examples from the literature.

Experimental Application Protocols

Scientific integrity demands rigorous and reproducible methodologies. The following protocols outline the core procedures for characterizing this compound derivatives.

Protocol 3.1: Sample Purity and Preparation

Causality: The presence of even minute fluorescent impurities can lead to erroneous absorption and emission spectra, and dramatically alter calculated quantum yields. Therefore, purity verification is the most critical first step.

  • Purity Assessment: Before any measurement, verify the purity of the synthesized derivative.

    • Recommended: High-Performance Liquid Chromatography (HPLC) with both diode array and fluorescence detectors. This provides a quantitative assessment of purity and identifies any fluorescent contaminants.[13]

    • Minimum: Thin-Layer Chromatography (TLC) using multiple solvent systems to ensure the presence of a single spot.[13]

  • Solvent Selection: Use spectroscopy-grade solvents to avoid background fluorescence. For solvatochromism studies, a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., methanol, ethanol) should be used.[5][6]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like THF or chloroform. Store in the dark, preferably under an inert atmosphere (N₂ or Ar), to prevent photo-degradation.

Protocol 3.2: Absorption and Steady-State Fluorescence Spectroscopy

Causality: These measurements provide the fundamental spectral fingerprint of the molecule, defining its light-absorbing and light-emitting characteristics.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Absorption Measurement:

    • Dilute the stock solution to a concentration that yields an absorbance maximum between 0.1 and 0.8 AU.

    • Record the spectrum over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorbance (λabs,max) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Emission Measurement:

    • Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is crucial to minimize inner-filter effects where emitted light is reabsorbed by the sample.[14]

    • Set the excitation wavelength to the λabs,max determined in the previous step.

    • Record the emission spectrum, ensuring the range covers the full emission profile. Identify the wavelength of maximum emission (λem,max).

    • Calculate the Stokes Shift: Δλ = λem,max - λabs,max.

Protocol 3.3: Fluorescence Quantum Yield (ΦF) Determination

Causality: The quantum yield is the most direct measure of a fluorophore's emission efficiency. The comparative method is a reliable technique that benchmarks the unknown sample against a well-characterized standard.[14][15]

G A 1. Select Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄) ΦF = 0.54 B 2. Prepare Serial Dilutions (Test & Standard) A->B C 3. Ensure Absorbance < 0.1 at Excitation Wavelength (λex) B->C D 4. Measure Absorbance at λex for all solutions C->D E 5. Measure Integrated Fluorescence Intensity (Same λex and instrument settings) D->E F 6. Plot Integrated Intensity vs. Absorbance for both Test and Standard E->F G 7. Calculate Gradients (Grad) for both linear plots F->G H 8. Calculate Quantum Yield (ΦX) ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) G->H

Sources

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) using 5-Phenylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 5-Phenylpyridine-2-carbonitrile in Advanced OLED Emitters

Organic Light-Emitting Diodes (OLEDs) represent a cornerstone of modern display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays.[1] The heart of an OLED is the emissive layer (EML), where electrical energy is converted into light.[1] The efficiency of this conversion is paramount and has driven extensive research into novel emitter molecules.

A significant breakthrough in OLED technology has been the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). Unlike traditional fluorescent emitters, which are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, TADF emitters can, in principle, achieve 100% IQE by harvesting both singlet and triplet excitons.[2][3] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons via thermal energy.

The this compound scaffold has emerged as a powerful electron-accepting core for the design of highly efficient TADF emitters.[4] When combined with suitable electron-donating moieties, this acceptor unit facilitates the creation of donor-acceptor (D-A) type molecules. This architecture is crucial for inducing a spatial separation between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor.[4] This separation leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a key prerequisite for efficient RISC.[4][5] Derivatives of pyridine-carbonitrile have been successfully employed to create high-performance TADF OLEDs, demonstrating high external quantum efficiencies (EQE) and stable emission.[4]

These application notes provide a detailed guide for researchers on the utilization of a specific this compound derivative as a TADF emitter in the fabrication of high-efficiency OLEDs. We will cover the synthesis of a representative emitter, a step-by-step protocol for device fabrication via vacuum deposition, and methods for device characterization.

Mechanism of Action: Thermally Activated Delayed Fluorescence (TADF)

The high efficiency of OLEDs based on this compound emitters is rooted in the TADF mechanism. The strategic design of these molecules, with distinct electron-donating and accepting parts, is key to this process.

TADF_Mechanism

Upon electrical excitation in the OLED, both singlet (25%) and triplet (75%) excitons are formed. In TADF emitters, the following pathways occur:

  • Prompt Fluorescence: The initially formed singlet excitons radiatively decay to the ground state, producing prompt fluorescence.

  • Intersystem Crossing (ISC): Some singlet excitons can transition to the triplet state.

  • Reverse Intersystem Crossing (RISC): The large population of triplet excitons, which are typically non-emissive in purely organic molecules, are thermally up-converted to the singlet state. This is possible due to the very small ΔEST engineered into the molecule.[5]

  • Delayed Fluorescence: The newly populated singlet excitons from RISC then emit light, resulting in delayed fluorescence that has the same wavelength as the prompt fluorescence. This process allows the harvesting of the triplet excitons, dramatically increasing the internal quantum efficiency of the device.

Featured Emitter: 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)pyridine-3,5-dicarbonitrile (246tCzPPC)

For the protocols outlined below, we will focus on a highly efficient, sterically congested TADF emitter, 246tCzPPC , which utilizes a 2,6-diphenylpyridine-3,5-dicarbonitrile core as the acceptor. This molecule has demonstrated excellent performance, achieving a high external quantum efficiency of up to 29.6%.[4] Its congested structure helps to achieve a small ΔEST and favors a horizontal molecular orientation in the thin film, which enhances light outcoupling from the device.[4]

Experimental Protocols

Part 1: Synthesis of Pyrimidine-5-carbonitrile Derivatives (General Procedure)

While the exact synthesis of 246tCzPPC is complex, a general and widely applicable method for synthesizing related donor-acceptor molecules based on a pyrimidine-5-carbonitrile core involves a nucleophilic substitution reaction.[6][7] This provides a foundational understanding of the synthetic chemistry involved.

Protocol: Nucleophilic Substitution for D-A-D Emitter Synthesis [6][7]

  • Reactant Preparation: In a 50 mL round-bottom flask, add the donor molecule (e.g., 9H-carbazole or its derivative) (2.5 eq.) to dimethyl sulfoxide (DMSO) (25 mL).

  • Base Addition: Add potassium hydroxide (KOH) (2.5 eq.) to the solution.

  • Stirring: Stir the mixture at room temperature for 20 minutes to deprotonate the donor molecule, forming a potent nucleophile.

  • Acceptor Addition: Add the acceptor core, 4,6-dichloropyrimidine-5-carbonitrile (1 eq.), to the reaction mixture.

  • Heating: Heat the reaction mixture to 175 °C and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into water to precipitate the crude product.

  • Purification: Filter the solid product and purify it further by column chromatography or recrystallization to yield the final D-A-D emitter.

Synthesis_Workflow

Part 2: OLED Device Fabrication by Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using the TADF emitter 246tCzPPC. The structure is based on high-performance device architectures reported in the literature.[4]

Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode

Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC)

  • Hole Transport Layer (HTL): TAPC

  • Emissive Layer (EML): 246tCzPPC (dopant) in a host material like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) or similar wide-bandgap host.

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq3) or 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Protocol:

  • Substrate Preparation: a. Sequentially clean the patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates with a high-purity nitrogen gun. c. Immediately transfer the substrates into a UV-Ozone cleaner and treat for 20 minutes to remove organic residues and increase the ITO work function.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr). b. Deposit the organic layers sequentially without breaking the vacuum. c. HIL/HTL: Evaporate TAPC to a thickness of 40 nm at a deposition rate of 1-2 Å/s. d. EML: Co-evaporate the host material (e.g., CBP) and the 246tCzPPC emitter. The doping concentration is critical; a typical range is 6-10 wt%. The total thickness of the EML should be around 20 nm. Deposition rates should be carefully controlled to achieve the desired doping ratio. For example, a rate of 1.8 Å/s for the host and 0.2 Å/s for the dopant for a 10% concentration. e. ETL: Evaporate T2T (or another suitable ETL material) to a thickness of 40 nm at a rate of 1-2 Å/s.

  • Cathode Deposition: a. EIL: Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s. This layer facilitates electron injection. b. Cathode: Deposit the Aluminum (Al) cathode (100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the pixels.

  • Encapsulation: a. After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from atmospheric moisture and oxygen. b. Use a UV-curable epoxy resin to seal a glass lid over the device.

OLED_Fabrication_Workflow

Performance Data and Characterization

Once fabricated, the OLED devices should be characterized to evaluate their performance.

Characterization Methods:

  • Current Density-Voltage-Luminance (J-V-L): Measured using a source meter unit and a calibrated photodiode/spectrometer.

  • Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and calculate the Commission Internationale de l'Eclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Typical Performance of a 246tCzPPC-based OLED:

ParameterValueReference
Peak External Quantum Efficiency (EQE)29.6%[4]
Emission Peak~480-500 nm (Sky Blue)[4]
Dopant Concentration in EML6-10 wt%[4]
Turn-on Voltage~3.0 - 4.0 VN/A
Max Luminance> 10,000 cd/m²N/A

Note: Turn-on voltage and max luminance are typical values for high-efficiency TADF devices and may vary based on the specific host and transport materials used.

Troubleshooting and Key Considerations

  • Substrate Cleanliness: Incomplete cleaning of the ITO substrate is a common cause of short circuits and device failure. Ensure the UV-Ozone step is performed immediately before loading into the vacuum chamber.

  • Vacuum Integrity: A poor vacuum level during deposition can lead to the incorporation of impurities and the quenching of luminescence.

  • Deposition Rates: The rates of deposition, especially during co-evaporation, must be stable and accurately monitored with quartz crystal microbalances to ensure the correct doping concentration and layer thickness.

  • Encapsulation: OLED materials are highly sensitive to oxygen and moisture. Immediate and effective encapsulation is critical for achieving a long device lifetime.

Conclusion

The this compound core is a highly effective building block for creating state-of-the-art TADF emitters for OLED applications. By enabling the synthesis of molecules with a small ΔEST, this acceptor moiety facilitates efficient triplet exciton harvesting, leading to devices with high quantum efficiencies. The protocols provided herein offer a comprehensive guide for the synthesis of related emitters and the fabrication and characterization of high-performance OLEDs. Adherence to meticulous experimental procedures, particularly regarding substrate preparation and high-vacuum deposition, is essential for reproducing the high-efficiency results reported in the literature.

References

  • Universal Display Corporation. Organic Light Emitting Diodes (OLEDs).
  • Ossila. Organic Light Emitting Diode: OLED Generations & Structure.
  • Jayakumar, J. et al. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Applied Materials & Interfaces.
  • Liu, Y. et al. (2015). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Pure and Applied Chemistry.
  • Yang, C. et al. (2018). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Journal of Materials Chemistry C.
  • Rajamäki, S. H. M. (2017). Synthesis of Heterocycles for OLED Applications. IRIS.
  • Sych, G. et al. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen. Journal of Advanced Research.
  • Jayakumar, J. et al. (2019). Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance. ACS Figshare.
  • ResearchGate. (n.d.). a) OLED device structure and the molecular structures of 5CzBN and....
  • ResearchGate. (n.d.). Device structure for fabricated OLED.
  • ResearchGate. (n.d.). The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations.
  • ResearchGate. (n.d.). a) Layered structures of the OLED device and the corresponding chemical....
  • MDPI. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
  • ResearchGate. (2018). Small‐Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices.
  • Dalton Transactions (RSC Publishing). (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes.
  • KTU ePubl. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs a.
  • ResearchGate. (2018). Pyridine-3,5-dicarbonitrile cored emitters with short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF based OLEDs with very slow efficiency roll-offs at high luminance.

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Application Notes & Protocols: Cross-Coupling Reactions for the Synthesis and Functionalization of 5-Phenylpyridine-2-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Phenylpyridine-2-carbonitrile Motif

The this compound core and its derivatives represent a class of heterocyclic compounds with significant utility in medicinal chemistry and materials science. The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, while the cyano group serves as a versatile synthetic handle and a key pharmacophoric element.[1][2][3] Specifically, 2-cyanopyridine moieties have been identified as reactive electrophiles that can covalently interact with biological nucleophiles, a property leveraged in drug design.[4][5] Furthermore, the biaryl structure formed by the phenyl and pyridine rings is a common feature in kinase inhibitors and other targeted therapeutics.[2][3]

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of these valuable motifs.[6][7][8] This guide provides detailed application notes and optimized protocols for the synthesis of the parent this compound scaffold via Suzuki-Miyaura coupling and the synthesis of key analogs via Sonogashira and Buchwald-Hartwig amination reactions. The protocols are designed for researchers, scientists, and drug development professionals to facilitate the reliable synthesis and exploration of this important chemical space.

Application Note I: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures.[9][10] The synthesis of the title compound is efficiently achieved by coupling a halo-pyridine precursor, 5-bromopyridine-2-carbonitrile, with phenylboronic acid.

Catalytic Cycle and Mechanistic Considerations

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.[9][11]

The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the cycle. Electron-rich, bulky phosphine ligands are often employed to promote high catalytic activity.[10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Aryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl RedElim Reductive Elimination Product Ar-Ar' (Product) PdII_Aryl->Product Byproduct X-B(OH)₂ PdII_Aryl->Byproduct RedElim->Pd0  Regeneration ArX 5-Bromopyridine- 2-carbonitrile ArX->PdII_Complex Boronic PhB(OH)₂ + Base Boronic->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for coupling heteroaryl halides.[12][13]

Materials:

  • 5-Bromopyridine-2-carbonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine-2-carbonitrile, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Data Summary & Key Considerations
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Isopropanol/Water85-908-1275-85
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10012-1685-95
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water901280-90
  • Base Selection: The base is crucial for activating the boronic acid. K₃PO₄ is often effective for heteroaryl couplings, but others like K₂CO₃ or Cs₂CO₃ can be used.

  • Solvent Choice: The solvent must be anhydrous and degassed to prevent catalyst deactivation and protodeboronation of the boronic acid. Dioxane and toluene are common choices.

  • Troubleshooting: Low yields can result from incomplete reaction or side reactions. Ensure all reagents are dry and the system is thoroughly deoxygenated. If protodeboronation is an issue, using a boronate ester (e.g., pinacol ester) may improve results.

Application Note II: Synthesis of 5-Alkynylpyridine-2-carbonitriles via Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[14][15][16] This is invaluable for creating rigid molecular scaffolds or introducing a functional handle for further chemistry (e.g., click reactions, partial reduction).

Catalytic Cycle and Mechanistic Considerations

The Sonogashira reaction uniquely employs a dual catalytic system.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[14][16]

Maintaining an inert, oxygen-free environment is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X(L₂) Pd0->PdII_Complex Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Complex->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product ArX Ar-X ArX->PdII_Complex CuX Cu-X CuAcetylide Cu-C≡CR CuX->CuAcetylide Base CuAcetylide->PdII_Complex CuAcetylide->CuX Alkyne H-C≡CR Alkyne->CuAcetylide

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Optimized Protocol for Sonogashira Coupling

This protocol provides a general method for coupling 5-bromopyridine-2-carbonitrile with a terminal alkyne.[18]

Materials:

  • 5-Bromopyridine-2-carbonitrile (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or DMF (5 mL)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add 5-bromopyridine-2-carbonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (THF or DMF), followed by the amine base (Et₃N or DIPA). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-6 hours.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter through a pad of Celite® to remove the catalyst and salts, washing the pad with additional solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 5-alkynylpyridine-2-carbonitrile.

Application Note III: Synthesis of 5-Aminopyridine-2-carbonitriles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[19][20][21][22] This reaction is fundamental in pharmaceutical development, as the arylamine motif is present in a vast number of bioactive molecules.[8]

Catalytic Cycle and Mechanistic Considerations

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-couplings.[21][22]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of 5-bromopyridine-2-carbonitrile.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand and base is highly interdependent and substrate-specific. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required, and strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically used.[19][23]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Amido_Formation Amido Formation PdII_Amido Ar-Pd(II)-NR₂'(L₂) Amido_Formation->PdII_Amido RedElim Reductive Elimination Product Ar-NR₂' (Product) PdII_Amido->Product Byproduct Base-H⁺ + X⁻ PdII_Amido->Byproduct RedElim->Pd0  Regeneration ArX 5-Bromopyridine- 2-carbonitrile ArX->PdII_Complex Amine HNR₂' + Base Amine->PdII_Amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromopyridines.[19][20]

Materials:

  • 5-Bromopyridine-2-carbonitrile (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask.

  • Reagent Addition: Add the NaOtBu, followed by 5-bromopyridine-2-carbonitrile.

  • Solvent and Amine: Add the anhydrous, degassed toluene, followed by the amine (liquid amines can be added via syringe).

  • Reaction: Seal the flask and heat in a preheated oil bath at 100-110 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction by adding water (10 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aminopyridine-2-carbonitrile derivative.

Data Summary & Key Considerations
LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
XantphosNaOtBuToluene10012-1885-95
RuPhosNaOtBuToluene100-11016-2480-90
XPhosK₃PO₄1,4-Dioxane11018-2480-90 (for anilines)
  • Base Strength: NaOtBu is a very strong base suitable for many primary and secondary amines. Weaker bases like K₃PO₄ or Cs₂CO₃ are often used for coupling with anilines to prevent side reactions.

  • Ligand Choice: The ligand bite angle and steric bulk are critical. Xantphos is a common choice for heteroaryl couplings due to its flexibility and effectiveness.[22][23]

  • Troubleshooting: If the reaction is sluggish, ensure the base is fresh and handled under inert conditions, as it is highly hygroscopic. Catalyst inhibition can occur if the amine substrate contains competing coordinating groups; in such cases, a different ligand or higher catalyst loading may be necessary.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of (5-Bromopyridin-2-yl)methanol. Benchchem. [Online].
  • Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances. [Online]. Available: [Link]
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem. [Online].
  • Yano, T., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health. [Online]. Available: [Link]
  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Online]. Available: [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Online]. Available: [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. [Online]. Available: [Link]
  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Online]. Available: [Link]
  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Online]. Available: [Link]
  • Sonogashira Coupling. NROChemistry. [Online]. Available: [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online]. Available: [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Online]. Available: [Link]
  • MacFarlane, R. J. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Online]. Available: [Link]
  • Al-dujaili, A. H., & M. Jeddawy, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Online]. Available: [Link]
  • Maleki, A., & H. Al-dujaili, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Online]. Available: [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Online]. Available: [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source Not Available].
  • Riyadh, S. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Online]. Available: [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Online]. Available: [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online]. Available: [Link]
  • Sonogashira coupling. Wikipedia. [Online]. Available: [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Online]. Available: [Link]
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem. [Online].
  • Sonogashira Coupling. Organic Chemistry Portal. [Online]. Available: [Link]
  • Wang, X., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Online]. Available: [Link]
  • Dziedzic, P., & R.A. Batey. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Online]. Available: [Link]
  • Application Notes and Protocols for Sonogashira Coupling of Substituted Chloropyridines. Benchchem. [Online].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights. Our goal is to equip you with the knowledge to diagnose and resolve experimental hurdles effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to low yields, complex product mixtures, and purification difficulties. The primary synthetic strategies involve a two-step process: the formation of the 5-phenylpyridine core, typically via a palladium-catalyzed cross-coupling reaction, followed by the introduction of the nitrile group. This guide will address issues that may arise in both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction to form the 5-phenylpyridine backbone. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura cross-coupling reactions are a frequent issue, especially with heteroaromatic substrates like pyridines.[3][4] The problem often stems from catalyst deactivation, suboptimal reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Catalyst System and Ligand Choice: The choice of palladium catalyst and ligand is critical.[5][6] For electron-deficient pyridine rings, standard catalysts may not be efficient.

    • Recommendation: A screen of catalysts and ligands is often necessary. Consider using pre-catalysts that readily form the active Pd(0) species.[7] For challenging couplings involving 2-substituted pyridines, specialized ligands can be beneficial.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8] An inappropriate base can lead to poor reactivity or decomposition of starting materials.

    • Recommendation: Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings involving pyridines.[9] Other bases like cesium carbonate (Cs₂CO₃) can also be effective.[6]

  • Solvent System: The reaction can be sensitive to the solvent. Biphasic systems (e.g., toluene/water or dioxane/water) are common, but optimization may be needed.[6][10]

    • Recommendation: Ensure your organic solvent is anhydrous if not using an aqueous system. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[4]

  • Side Reactions: Homocoupling of the boronic acid (Wurtz-type reaction) can be a significant side reaction, consuming your starting material.[11]

    • Recommendation: Slow addition of the boronic acid or using a slight excess of the halide partner can sometimes mitigate this. Maintaining a low, consistent temperature can also help.[11]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

Q2: My cyanation reaction of 5-phenyl-2-halopyridine is not proceeding to completion or is giving me a complex mixture of byproducts. What should I do?

The cyanation of a pyridine ring can be challenging due to the electron-deficient nature of the ring, which can affect nucleophilic substitution.[12]

Potential Causes & Solutions:

  • Cyanide Source: The choice of cyanide source is critical for both reactivity and safety.

    • Recommendation: While toxic cyanides like NaCN or KCN can be used, less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred in palladium-catalyzed reactions.[13] Zinc cyanide (Zn(CN)₂) is another option, particularly in nickel-catalyzed systems.[14]

  • Catalyst System: Both palladium and copper catalysts are commonly used for cyanation.

    • Recommendation: For palladium-catalyzed cyanation, Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand can be effective.[13] Copper(I) cyanide (CuCN) can also be used in a Rosenmund-von Braun type reaction, though this often requires higher temperatures.

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Recommendation: High boiling point polar aprotic solvents like DMF, DMAc, or DMSO are often required to drive the reaction to completion.[13][15] Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Byproduct Formation: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur if water is present in the reaction mixture, especially under basic conditions.

    • Recommendation: Ensure all reagents and solvents are anhydrous. A rigorously inert atmosphere (Nitrogen or Argon) is also recommended.

Comparative Table of Cyanation Conditions

ParameterMethod 1: Pd-catalyzed (K₄[Fe(CN)₆])Method 2: Cu-catalyzed (CuCN)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃None (CuCN is the reagent)
Cyanide Source K₄[Fe(CN)₆] (less toxic)[13]CuCN
Solvent DMA, DMF[13]DMF, NMP
Temperature 120-150 °C[13]150-200 °C
Additives Na₂CO₃ (as a base)[13]None
Pros Milder conditions, less toxic cyanide source.Can be effective for some substrates.
Cons Requires a catalyst and ligand.Harsh conditions, potential for side reactions.
Q3: I am struggling with the purification of my final product, this compound. What are the best practices?

Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.

Recommendations:

  • Column Chromatography: This is the most common method for purification.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.[16]

    • Tailing Reduction: The basic nature of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (~0.5-1%) to your eluent system.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

    • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below should be chosen. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good candidates to screen.

  • Acid-Base Extraction: An initial workup using a mild acid wash (e.g., dilute HCl) can help remove some basic impurities, but be cautious as your product is also basic and may partition into the aqueous layer. A subsequent wash with a mild base (e.g., saturated NaHCO₃) can then remove acidic impurities.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of this compound?

A: The most common and versatile route involves a Suzuki-Miyaura cross-coupling between a 5-halo-2-cyanopyridine and phenylboronic acid, or between a 5-phenyl-2-halopyridine and a cyanide source. The former is often preferred as the cyano group can be introduced early, and the Suzuki coupling is a well-established and robust reaction.[7][9]

Q: Are there any one-pot procedures available to synthesize this compound?

A: While a true one-pot synthesis from simple precursors is not commonly reported, tandem or sequential one-pot reactions can be developed. For example, a Sonogashira coupling to introduce an alkyne followed by a cyclization/cyanation sequence could be explored, though this would require significant optimization.[17][18]

Q: What is the "2-pyridyl problem" and how does it relate to this synthesis?

A: The "2-pyridyl problem" refers to the challenges associated with using 2-pyridyl organometallic reagents in cross-coupling reactions.[3] These reagents can be unstable and may chelate to the metal center, inhibiting the catalytic cycle. While this is more of a concern when the pyridine is the nucleophilic partner, the electronic properties of the 2-position, where the nitrile is located, can still influence the reactivity of the pyridine ring in cross-coupling reactions at other positions.[3]

Q: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

A: Yes, other cross-coupling reactions can be employed. The Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) are viable alternatives for forming the C-C bond of the phenylpyridine core. However, the Suzuki-Miyaura reaction is often favored due to the lower toxicity and higher stability of the boronic acid reagents.[7]

General Synthetic Workflow

Caption: Common synthetic routes to this compound.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Functionalization of Pyridines at the C4 Position via Metal
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • A General Solution for the 2-Pyridyl Problem. PMC - NIH. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
  • Purification method of pyridine and pyridine derivatives.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Pyridine. Wikipedia. [Link]
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts.
  • Nickel-Catalyzed Cyan
  • C-H Functionalization of Pyridines.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
  • Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–)
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]
  • Nickel-Catalyzed Cyanation of Aryl Halides.
  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • Preparation method of 2-cyano-5-bromopyridine.
  • C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I. PubMed. [Link]

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common byproducts in 5-Phenylpyridine-2-carbonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the formation and removal of byproducts during the synthesis.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by a cyanation step, or by coupling a pre-cyanated pyridine derivative. While effective, these methods can be plagued by the formation of various byproducts that complicate purification and reduce yields. This guide provides a systematic approach to identifying, minimizing, and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A common and efficient route is the Suzuki-Miyaura cross-coupling of a 5-halo-2-cyanopyridine with phenylboronic acid. The primary byproducts associated with this method include:

  • Homocoupling Product (Biphenyl): Arising from the self-coupling of phenylboronic acid.[1][2]

  • Dehalogenated Starting Material (2-Cyanopyridine): The premature reduction of the 5-halopyridine starting material.[1][2]

  • Protodeboronation Product (Benzene): The loss of the boronic acid group from phenylboronic acid, replaced by a hydrogen atom.[1]

  • Residual Palladium Catalyst: Both soluble and insoluble forms of palladium can contaminate the final product.

Q2: My Suzuki coupling reaction is sluggish or failing. What are the likely causes when using a pyridine substrate?

Pyridine-containing substrates can be challenging in Suzuki couplings.[1][3] Common issues include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1][4]

  • Poor Oxidative Addition: While the electron-deficient nature of the pyridine ring can be beneficial, other electronic and steric factors can hinder this crucial step.[4]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for success.[3][4]

Q3: I suspect my nitrile group is hydrolyzing. What are the products and how can I avoid this?

Under acidic or basic workup or purification conditions, the nitrile group of this compound can hydrolyze. This typically occurs in two stages, first forming the amide (5-phenylpyridine-2-carboxamide) and then the carboxylic acid (5-phenylpyridine-2-carboxylic acid).[5][6][7] To avoid this, it is crucial to maintain neutral pH conditions during workup and purification.

Q4: What are the black particles I see in my reaction mixture?

The formation of black or dark-colored precipitates is often indicative of "palladium black," which is aggregated or precipitated palladium catalyst.[2] This suggests catalyst decomposition, which can reduce the efficiency of your reaction and lead to lower yields.[2]

Troubleshooting Guides

Issue 1: Presence of Biphenyl Homocoupling Product
Symptom Possible Cause Suggested Solution
A significant non-polar spot on TLC, confirmed by GC-MS or LC-MS to be biphenyl.Presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[1][4]1. Thoroughly Degas Solvents: Sparge solvents with an inert gas (argon or nitrogen) or use the freeze-pump-thaw method.[4] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas. 3. Use Bulky Ligands: Ligands with greater steric bulk can disfavor the formation of the homocoupling product.[8]
Issue 2: Formation of Dehalogenated and Protodeboronated Byproducts
Symptom Possible Cause Suggested Solution
Presence of 2-cyanopyridine and/or benzene in the crude reaction mixture.1. Presence of water and strong base: This combination can facilitate the cleavage of the C-B bond (protodeboronation).[4] 2. Unstable boronic acid: Phenylboronic acid can degrade over time.[1][9] 3. Palladium-hydride species: Formation of Pd-H species can lead to reductive dehalogenation.1. Optimize Base and Temperature: Screen different bases and run the reaction at the lowest effective temperature.[4] 2. Use Fresh Reagents: Use high-purity, fresh phenylboronic acid. 3. Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water should be avoided.
Issue 3: Low Yield and Catalyst Deactivation
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials and low product formation.Coordination of the pyridine nitrogen to the palladium center, inhibiting catalytic activity.[1][4]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] 2. Use a Pre-catalyst: Consider using a highly active Buchwald-type pre-catalyst.[1] 3. Optimize Reaction Conditions: Systematically screen solvents, bases, and temperature.
Issue 4: Nitrile Hydrolysis During Workup or Purification
Symptom Possible Cause Suggested Solution
Presence of more polar byproducts identified as the corresponding amide or carboxylic acid.Exposure to acidic or basic conditions during aqueous workup or on silica gel.[5][6]1. Neutral Workup: Use a saturated solution of ammonium chloride for quenching, followed by extraction. Avoid strong acids or bases. 2. Buffer Silica Gel: If using column chromatography, consider pre-treating the silica gel with a neutral buffer or adding a small amount of a neutral organic base (e.g., triethylamine) to the eluent.

Byproduct Removal and Purification Protocols

Workflow for Byproduct Identification and Removal

Byproduct_Removal_Workflow cluster_purification Purification Methods Start Crude Reaction Mixture Analysis Analyze by TLC/LC-MS/GC-MS Start->Analysis Identify Identify Byproducts: - Biphenyl - Dehalogenated SM - Palladium Residues - Hydrolysis Products Analysis->Identify Purification Select Purification Strategy Identify->Purification ColChrom Column Chromatography (Silica Gel) Purification->ColChrom General Separation Recrystal Recrystallization Purification->Recrystal High Purity Needed AcidBase Acid-Base Extraction (for Hydrolysis Products) Purification->AcidBase Amide/Acid Present FinalProduct Pure 5-Phenylpyridine- 2-carbonitrile ColChrom->FinalProduct Fraction Collection Recrystal->FinalProduct Crystal Isolation AcidBase->ColChrom After Neutralization

Caption: A systematic workflow for identifying and removing byproducts.

Protocol 1: Removal of Residual Palladium Catalyst

A. Filtration through Celite® (for heterogeneous/precipitated palladium)

  • Dilute: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Prepare Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a Büchner funnel.

  • Filter: Pass the diluted reaction mixture through the Celite® pad.

  • Wash: Wash the pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.

B. Treatment with Activated Carbon (for soluble palladium species)

  • Dissolve: Dissolve the crude product in an appropriate organic solvent.

  • Treat: Add 5-10 wt% of activated carbon to the solution.

  • Stir: Stir the suspension at room temperature for 2-4 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Concentrate: Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This is the most effective method for separating the desired product from organic byproducts like biphenyl and unreacted starting materials.

  • Adsorb: Adsorb the crude product onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane.

  • Load: Load the adsorbed product onto the column.

  • Elute: Elute the column with the chosen solvent system, collecting fractions.

  • Monitor: Monitor the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

For obtaining a highly pure final product, recrystallization is an excellent final step.[10]

  • Solvent Screen: Identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.[10]

  • Dissolve: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cool: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolate: Collect the crystals by filtration.

  • Wash: Wash the crystals with a small amount of cold solvent.

  • Dry: Dry the crystals under vacuum.

Mechanistic Insight: The "2-Pyridyl Problem"

Pyridine_Inhibition cluster_cycle Desired Suzuki Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Coordination Coordination Pd0->Coordination PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Pyridine Pyridine Substrate Pyridine->Coordination Inactive Inactive Pd-Pyridine Complex Coordination->Inactive

Caption: The pyridine nitrogen can sequester the active Pd(0) catalyst, leading to an inactive complex and halting the catalytic cycle.

This guide provides a foundational understanding of the common byproducts encountered in the synthesis of this compound and offers practical solutions for their removal. Successful synthesis relies on careful control of reaction conditions to minimize byproduct formation and the application of appropriate purification techniques.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Matz, B. D., et al. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Namboothiri, I. N. N., & Kumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry, 18(35), 6826–6843.
  • Gross, M., et al. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
  • BenchChem Technical Support Team. (2025). refining purification techniques for high-purity 3-Nitro-5-phenylpyridine. BenchChem.
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit User. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • YouTube Creator. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Matz, B. D., et al. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Various Authors. (n.d.). (a) Synthesis of carboxylic acid 5 via hydrolysis of amides 4. (b)....
  • Chemistry Stack Exchange User. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]
  • Various Authors. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Various Authors. (n.d.). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Various Authors. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Various Authors. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • YouTube Creator. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

purification techniques for 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylpyridine-2-carbonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities are typically process-related and can arise from the synthetic route used.[] Common impurities include:

  • Starting Materials: Unreacted precursors from coupling reactions (e.g., a boronic acid and a pyridine halide in a Suzuki coupling).

  • By-products: Homocoupled products (e.g., biphenyl from the boronic acid) or products from side reactions.

  • Reagents and Catalysts: Residual palladium catalysts, ligands, or bases used in the synthesis.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the nitrile group.

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The two most effective and widely used techniques for this compound are:

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities.[2][3] It offers high resolution and is adaptable to various scales.

  • Recrystallization: If the crude material is of moderate to high purity (>85%), recrystallization is an excellent and scalable method for obtaining highly pure crystalline material.[4] It is particularly effective at removing trace impurities that may be difficult to separate by chromatography.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Use Column Chromatography when:

    • The crude mixture is complex and contains multiple components.

    • Impurities have polarities that are significantly different from the product.

    • You need to isolate a pure sample from a very crude reaction mixture (<80% purity).

  • Use Recrystallization when:

    • The crude material is already relatively pure (>85%).

    • You need to remove small amounts of closely related impurities or achieve the highest possible purity.

    • You are working on a larger scale where chromatography would be impractical.

A common and highly effective strategy is to perform an initial purification by flash chromatography followed by a final polishing step via recrystallization.[5]

Q4: What are the key physical properties of this compound I need for purification?

A4: Knowing the physical properties is essential for designing a robust purification protocol.

PropertyValueSignificance for Purification
Molecular Formula C₁₂H₈N₂-
Molecular Weight 180.21 g/mol [6]Used for calculating molar equivalents and yields.
Appearance Typically a solidDictates the use of recrystallization or trituration.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water.[7]Crucial for selecting solvents for both chromatography and recrystallization.
Polarity Moderately polarInfluences the choice of eluent systems in chromatography.
pKa (Pyridine N) ~2-3 (estimated)The basic nature of the pyridine nitrogen can cause tailing on silica gel.[8]

Section 2: Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues

Q: My compound won't crystallize out of solution, even after cooling. What should I do?

A: This is a common issue related to supersaturation or solvent choice.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single crystal to the cooled solution to initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent under reduced pressure and try cooling again.

  • Add an Anti-Solvent: If the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to clarify and cool slowly.[4] For this compound, if dissolved in ethyl acetate, n-heptane would be a suitable anti-solvent.

Q: The purity of my compound did not improve after recrystallization. Why?

A: This typically happens when the impurities have very similar solubility profiles to your product.

  • Re-evaluate Your Solvent: The chosen solvent may not be optimal. Perform a new solvent screen with small amounts of material to find a solvent that dissolves the impurities well at room temperature but the product only when hot.

  • Consider a Different Technique: If impurities co-crystallize, chromatography is likely a better option to achieve separation.

Q: I'm getting an oil instead of solid crystals ("oiling out"). How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.

  • Use More Solvent: The concentration of your compound is too high. Add more hot solvent to the oiled mixture to fully dissolve it, then allow it to cool very slowly.

  • Lower the Dissolution Temperature: Choose a solvent with a lower boiling point that will dissolve your compound at a temperature below its melting point.

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated Dewar or a water bath can help.

Column Chromatography Issues

Q: My compound is streaking/tailing on the TLC plate. How do I get clean spots?

A: Streaking is a classic sign of strong interaction between the basic pyridine nitrogen and the acidic silica gel.[5]

  • Add a Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective. It neutralizes the acidic sites on the silica, leading to sharp, symmetrical spots.[3]

Q: I can't separate my product from a persistent impurity. What solvent system should I try?

A: Finding the right eluent is key to good separation.[9]

  • Adjust Polarity: Your goal is an Rƒ value of ~0.2-0.3 for the target compound to ensure it spends enough time on the stationary phase for effective separation.[2]

    • If Rƒ is too high, decrease eluent polarity (e.g., from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).

    • If Rƒ is too low, increase eluent polarity.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. The "selectivity" of the solvent can change the elution order. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.

Eluent System (Starting Point)PolarityNotes
10-40% Ethyl Acetate in HexanesLow to MediumExcellent general-purpose system.
1-5% Methanol in DichloromethaneMediumGood for more polar compounds.
20-50% Acetone in TolueneMediumOffers different selectivity.
Add 0.5% Triethylamine to all systems to prevent tailing.

Q: My product is not eluting from the column, even with high solvent polarity.

A: This suggests your compound is either irreversibly bound to the silica or has precipitated on the column.

  • Check Solubility: Ensure your compound is soluble in the eluent you are using.

  • Drastic Polarity Increase: Try flushing the column with a very polar solvent mixture, such as 10% Methanol in Dichloromethane with 1% acetic acid (if the compound is stable) or ammonia (for basic compounds).

  • Consider a Different Stationary Phase: If your compound has strong interactions with silica, consider using a different stationary phase like alumina (neutral or basic).[5]

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude sample of ~1 gram. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation:

  • Select Eluent: Using TLC, identify a solvent system that gives your product an Rƒ of 0.2-0.3 and separates it from impurities. Add 0.5% Et₃N to the chosen system.
  • Prepare Column: Dry-pack a glass column with ~40-60 g of silica gel (230-400 mesh).[3][10] Gently tap the column to ensure even packing. Add a thin layer of sand on top.
  • Load Sample (Dry Loading): Dissolve ~1 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. Add another thin layer of sand.[10]

2. Elution:

  • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
  • Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.[3]
  • Collect fractions in test tubes. Do not let the column run dry.[10]

3. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude material (~20 mg) in a test tube.
  • Add a potential solvent (e.g., isopropanol, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the mixture. A good solvent will completely dissolve the compound at or near its boiling point.[4]
  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen hot solvent portion-wise, with swirling, until the compound just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[5]
  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals under vacuum to obtain the pure this compound.

Section 4: Visualizations and Data

Diagram 1: General Purification Workflow

cluster_start cluster_process cluster_end crude Crude Product assess Assess Purity (TLC, NMR, LCMS) crude->assess decision Purity >98%? assess->decision select Select Method decision->select No final Final Product decision->final Yes chrom Column Chromatography select->chrom recryst Recrystallization select->recryst chrom->assess recryst->assess

Caption: A decision-based workflow for the purification of this compound.

Diagram 2: Troubleshooting Column Chromatography

start Poor Separation on Column q1 Streaking on TLC? start->q1 a1 Add 0.5% Et₃N to Eluent q1->a1 Yes q2 Rf too High or Low? q1->q2 No a2 Adjust Solvent Polarity (Target Rf = 0.2-0.3) q2->a2 Yes q3 Bands Overlapping? q2->q3 No a3 Reduce Sample Load or Use a Longer Column q3->a3 Yes q4 No Elution? q3->q4 No a4 Check Solubility & Consider Alumina as Stationary Phase q4->a4 Yes

Caption: A logical guide for troubleshooting common column chromatography issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Magritek. (n.d.). Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube.

Sources

optimizing reaction conditions for higher yields of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Phenylpyridine-2-carbonitrile, a key building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will delve into the mechanistic underpinnings of common synthetic routes, provide robust troubleshooting protocols, and offer data-driven optimization strategies to enhance your experimental outcomes.

The primary route for synthesizing this scaffold is the Suzuki-Miyaura cross-coupling reaction, which offers high functional group tolerance and generally good yields.[2] However, success is contingent on the careful selection and control of multiple reaction parameters. This document provides a comprehensive, question-and-answer-based framework to address specific issues you may encounter.

Common Synthetic Pathways

The most prevalent and versatile method for constructing the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves coupling a halogenated pyridine derivative (e.g., 5-bromo-2-cyanopyridine) with phenylboronic acid. Alternative methods, such as Sonogashira coupling followed by further transformation, also exist but are less common for this specific target.[3][4][5][6]

Troubleshooting Guide: From Low Yields to Persistent Impurities

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura reaction is giving me a very low yield of this compound. What are the most likely causes and how can I fix it?

Answer: Low yield in a Suzuki coupling is a common problem that can almost always be traced back to one of five key areas: the catalyst system, the base, the solvent, the temperature, or the quality of your reagents.

  • Catalyst and Ligand Inactivity: The Pd(0) species is the active catalyst. If it deactivates (e.g., through oxidation or precipitation as palladium black), the reaction will stall.

    • Causality: The oxidative addition of the aryl halide to Pd(0) is the first and often rate-limiting step.[7][8] Inefficient or deactivated catalysts fail to initiate this cycle. Bulky, electron-rich phosphine ligands are used to stabilize the Pd(0) center and facilitate both the oxidative addition and the final reductive elimination step.

    • Solutions:

      • Ensure an Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert gas. Oxygen can oxidize and deactivate the Pd(0) catalyst.

      • Choose the Right Catalyst/Ligand: For coupling with a bromopyridine, a catalyst like Pd(dppf)Cl₂ is often robust and effective.[9] If you are using a catalyst like Pd(OAc)₂, ensure you are adding an appropriate phosphine ligand (e.g., PPh₃, SPhos, XPhos).

      • Use Fresh Catalyst: Palladium catalysts, especially on the benchtop, can degrade over time. Use a fresh bottle or a catalyst stored properly in a desiccator or glovebox.

  • Incorrect Base Selection or Amount: The base plays a crucial role in the transmetalation step, where the phenyl group is transferred from boron to palladium.[7]

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transfer to the palladium center.

    • Solutions:

      • Base Strength: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically effective.[10] Use at least 2-3 equivalents. If the reaction is still sluggish, a stronger base like K₃PO₄ can be used.[2]

      • Solubility: Ensure your base has some solubility in the reaction medium. Using a mixed solvent system like 1,4-dioxane and water can help.[2]

  • Suboptimal Solvent or Temperature:

    • Causality: The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. The temperature needs to be high enough to overcome the activation energy of the oxidative addition and other steps in the cycle.

    • Solutions:

      • Solvent Choice: A mixture of 1,4-dioxane/water or DME/water (typically in a 4:1 to 5:1 ratio) is a standard starting point.[2][9] Anhydrous solvents like toluene can also be used, but the base choice becomes more critical.

      • Temperature Control: Most Suzuki couplings on bromopyridines require heating. A temperature range of 85-100 °C is common.[2] Monitor the temperature closely.

  • Poor Reagent Quality:

    • Causality: Phenylboronic acid can undergo dehydration to form its cyclic trimer (triphenylboroxine), which is less reactive in the catalytic cycle. The halopyridine must be pure.

    • Solutions:

      • Use High-Quality Boronic Acid: Use fresh, high-purity phenylboronic acid. If you suspect it has degraded, you can sometimes compensate by using a slight excess (e.g., 1.2-1.5 equivalents).

      • Check Starting Material Purity: Confirm the purity of your 5-bromo-2-cyanopyridine by NMR or LC-MS.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed check_tlc Analyze Reaction by TLC/LC-MS start->check_tlc sm_consumed Is Starting Material (SM) Consumed? check_tlc->sm_consumed no_sm_consumed No: Reaction Stalled sm_consumed->no_sm_consumed No yes_sm_consumed Yes: SM Consumed sm_consumed->yes_sm_consumed Yes check_catalyst 1. Degas solvent again 2. Add fresh catalyst/ligand 3. Increase temperature no_sm_consumed->check_catalyst check_base If stalling persists: 1. Use a stronger base (e.g., K3PO4) 2. Ensure base solubility check_catalyst->check_base side_products Are side products dominant? yes_sm_consumed->side_products homocoupling Mainly Phenyl-Phenyl Homocoupling? side_products->homocoupling Yes low_mass_balance Low Mass Balance / Product Degradation side_products->low_mass_balance No dehalogenation Mainly Dehalogenated SM? homocoupling->dehalogenation No solve_homocoupling 1. Thoroughly degas solvent (O2 promotes homocoupling) 2. Use fewer equivalents of boronic acid (e.g., 1.1 eq) homocoupling->solve_homocoupling Yes solve_dehalogenation 1. Use a less hydridic base (avoid hydroxides if possible) 2. Ensure boronic acid quality dehalogenation->solve_dehalogenation Yes solve_degradation 1. Lower reaction temperature 2. Reduce reaction time low_mass_balance->solve_degradation Suzuki_Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Product) pd2_trans->product r1x R1-X (5-Bromo-2-cyanopyridine) r1x->pd2_complex r2b R2-B(OH)2 (Phenylboronic acid) r2b->pd2_trans base Base (e.g., K2CO3) base->pd2_trans center

Sources

troubleshooting low yield in 5-Phenylpyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Phenylpyridine-2-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. We will explore common issues in a question-and-answer format, focusing on the prevalent Suzuki-Miyaura cross-coupling approach, and provide actionable, field-proven solutions grounded in established chemical principles.

Section 1: Initial Assessment & General Troubleshooting

Q1: My reaction has failed or resulted in a very low yield. What are the first things I should check?

A1: Before delving into the nuances of the reaction mechanism, it's crucial to validate the foundational parameters of your experiment. Often, low yields are not due to a flawed procedure but rather to easily overlooked setup and reagent issues.

  • Inert Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen. An incomplete nitrogen or argon purge can lead to the oxidation of your catalyst to inactive Palladium(II) oxides, effectively halting the catalytic cycle. Ensure all glassware is flame-dried, and the system is thoroughly purged with an inert gas before adding the catalyst.

  • Reagent Quality & Purity:

    • Solvents: Anhydrous solvents are critical. The presence of water can promote unwanted side reactions, such as the hydrolysis of boronic acids and catalyst decomposition.[1] Use freshly distilled solvents or those from a solvent purification system.

    • 5-Bromo-2-cyanopyridine: Verify the purity of your starting material. Impurities can sometimes act as catalyst poisons.[2] Elemental sulfur, for instance, is a known poison for palladium catalysts.[2][3]

    • Phenylboronic Acid: Boronic acids can dehydrate to form cyclic boroxines upon storage. While boroxines are often competent in cross-coupling, their different molecular weight affects stoichiometry. It is good practice to store boronic acids in a desiccator.

  • Reaction Temperature: Ensure your reaction is reaching and maintaining the target temperature. An uncalibrated hotplate or inefficient stirring can lead to a temperature gradient within the flask, resulting in incomplete conversion.

Section 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling of 5-bromo-2-cyanopyridine with phenylboronic acid is the most common route to this compound. The majority of yield-related issues originate from this step.

Q2: I'm observing a significant amount of unreacted 5-bromo-2-cyanopyridine. What is the most likely cause?

A2: The persistence of your starting halide points directly to a problem with the catalytic cycle's initiation or turnover. The primary culprits are catalyst inactivity or inefficient transmetalation.

  • Catalyst Inactivity: The oxidative addition of the aryl bromide to the Pd(0) center is the first step. If your catalyst is "dead on arrival" (oxidized) or is poisoned, this step will not occur.[2][3]

    • Solution: Use a pre-catalyst or ensure your Pd(0) source, like Pd(PPh₃)₄, is fresh. If generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction.

  • Inefficient Transmetalation: This step involves the transfer of the phenyl group from the boronate ester to the palladium center. The rate of this step is highly dependent on the base.[4]

    • The Role of the Base: The base activates the boronic acid to form a more nucleophilic boronate species (Ph-B(OH)₃⁻), which is necessary for transmetalation.[4] For electron-deficient substrates like bromopyridines, a moderately strong base is required.

    • Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for pyridine substrates as it is strong enough to form the boronate without promoting significant side reactions.[5][6] Ensure the base is finely ground and anhydrous to maximize its reactivity.

Q3: My primary byproducts are biphenyl and 2-cyanopyridine. What causes these and how can I prevent them?

A3: The formation of these two byproducts points to two distinct and common side reactions in Suzuki couplings.

  • Biphenyl (Homocoupling): This arises from the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by high temperatures.

    • Prevention:

      • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed via multiple vacuum/inert gas cycles before heating.

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the phenylboronic acid. A large excess can favor homocoupling.

  • 2-Cyanopyridine (Protodebromination/Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. This side reaction can be caused by trace amounts of water or other protic sources reacting with intermediates in the catalytic cycle.[7]

    • Prevention:

      • Use Anhydrous Conditions: As mentioned, ensure all reagents and solvents are scrupulously dried.

      • Base Selection: While a strong base is needed, overly harsh conditions can sometimes promote this pathway.

Q4: How critical is my choice of palladium catalyst and ligand?

A4: The choice is extremely critical, especially when working with heteroaromatic substrates like pyridines. The pyridine nitrogen can coordinate to the palladium center, which can interfere with the catalytic cycle. The ligand's job is to stabilize the palladium and modulate its reactivity for efficient coupling.

  • For Pyridine Substrates: Standard ligands like triphenylphosphine (PPh₃) can sometimes be effective, but often, more electron-rich and bulky phosphine ligands are required to promote the reductive elimination step and prevent catalyst deactivation.[8]

  • Recommended Ligands: Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are frequently used with PdCl₂(dppf) as the catalyst.[8] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are also excellent choices for challenging couplings involving heteroaromatic chlorides or bromides.[9]

The fundamental steps of the Suzuki-Miyaura reaction and potential failure points are illustrated below.

Suzuki_Cycle cluster_boron Boronic Acid Side Reaction pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex + Ar-X (Oxidative Addition) inactive_pd Inactive Pd Species (e.g., Pd Black, Oxides) pd0->inactive_pd O₂ / Impurities transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->transmetalation_complex + Ar'B(OH)₂ / Base (Transmetalation) dehalogenation Ar-H (Dehalogenation) oa_complex->dehalogenation H⁺ source product Ar-Ar' (Product) transmetalation_complex->product (Reductive Elimination) catalyst_regen Pd(0)L₂ transmetalation_complex->catalyst_regen homocoupling Ar'-Ar' (Homocoupling) boronic_acid Ar'B(OH)₂ boronic_acid->homocoupling O₂

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

Section 3: Troubleshooting Cyanation Reactions

If your synthetic route involves a separate cyanation step, different challenges may arise.

Q5: I am attempting a Rosenmund-von Braun reaction on a 5-phenyl-2-halopyridine and getting low yields. What are the common issues?

A5: The Rosenmund-von Braun reaction, which typically uses copper(I) cyanide (CuCN), is effective but requires harsh conditions that some substrates cannot tolerate.

  • High Temperatures: Reactions often require temperatures of 150-250°C in a high-boiling polar aprotic solvent like DMF or pyridine.[10] At these temperatures, substrate decomposition is a significant risk.

  • Reagent Purity: The quality of CuCN is paramount. Old or impure batches can lead to inconsistent results.

  • Workup Difficulties: The workup often involves quenching with a ferric chloride solution to break up the copper-product complex, which can be cumbersome and lead to product loss.[10]

Q6: Are there milder, palladium-catalyzed cyanation methods, and what are their specific challenges?

A6: Yes, palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) is a much milder alternative, often running at room temperature to 40°C.[10] However, it has its own unique pitfall: catalyst poisoning by the cyanide ion itself.

  • Cyanide Poisoning: Excess cyanide ions (CN⁻) can coordinate strongly to the palladium center, forming inactive complexes like [(CN)₄Pd]²⁻ and preventing the catalytic cycle from proceeding.[1] This is a delicate balance, as cyanide is both the reagent and a potential poison.

  • Solution: Carefully control the stoichiometry of the cyanide source. Using a cyanide source that delivers the ion slowly, like Zn(CN)₂, is advantageous. The choice of ligand is also important to shield the palladium center from excess cyanide.

Section 4: Workup and Purification

Q7: My LCMS analysis shows good conversion, but my isolated yield after column chromatography is poor. Where could I be losing my product?

A7: Significant product loss after a successful reaction is often a result of physical issues during workup and purification.

  • Incomplete Extraction: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Product Adsorption on Silica Gel: The pyridine nitrogen can be slightly basic and may interact strongly with the acidic silica gel, leading to streaking on TLC and poor recovery from the column.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine to your eluent system. This will cap the acidic sites on the silica and allow your product to elute cleanly.[11]

  • Removal of Metal Residues: Palladium or other metal residues can complicate purification.

    • Solution: Before concentration, passing the organic solution through a short plug of Celite or silica can help remove precipitated palladium black. For stubborn tin residues from Stille couplings, a potassium fluoride (KF) wash can be effective.[12]

Below is a general workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield of This compound check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Anhydrous Solvents? start->check_basics analyze_crude Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) check_basics->analyze_crude sm_present Mainly Starting Material? analyze_crude->sm_present byproducts Mainly Byproducts? analyze_crude->byproducts good_conversion Good Conversion, Low Isolated Yield? analyze_crude->good_conversion catalyst_issue Catalyst Inactivity: - Use fresh catalyst/ligand - Check inertness sm_present->catalyst_issue Yes base_issue Inefficient Transmetalation: - Switch to K₃PO₄ - Ensure base is dry/fine sm_present->base_issue Yes homocoupling Homocoupling (Biphenyl)? - Rigorously degas - Check stoichiometry byproducts->homocoupling Yes dehalogenation Dehalogenation (2-cyanopyridine)? - Use anhydrous solvents - Re-evaluate base byproducts->dehalogenation Yes workup_issue Workup/Purification Issue: - Optimize extraction - Add Et₃N to eluent - Filter to remove metals good_conversion->workup_issue Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Section 5: Experimental Protocols & Data

Recommended Suzuki-Miyaura Protocol

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 5-Bromo-2-cyanopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-cyanopyridine, phenylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95°C with vigorous stirring for 12-18 hours.[5]

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (consider adding 1% Et₃N to the eluent).

Table 1: Comparison of Reaction Parameters for Suzuki Coupling of Bromopyridines
ParameterCondition 1 (General)Condition 2 (Optimized for Pyridines)Rationale for Choice
Catalyst Pd(PPh₃)₄PdCl₂(dppf) or Pd(OAc)₂/SPhosDppf and SPhos are more robust ligands for electron-deficient heteroaromatic substrates.[8][9]
Base Na₂CO₃K₃PO₄K₃PO₄ provides a good balance of basicity for efficient transmetalation without causing excessive side reactions.[4]
Solvent Toluene/Ethanol/WaterDioxane/Water or DMFDioxane and DMF are excellent at solvating the palladium complexes and reagents.[5][9]
Temperature 80-110 °C85-100 °CSufficient to drive the reaction without causing significant thermal decomposition or byproduct formation.

References

  • Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
  • Buchwald–Hartwig amin
  • Stille reaction. (n.d.). Wikipedia. [Link]
  • Couto, I., L'Heureux, A., & Morin, S. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., & Zhuravlev, F. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
  • Hameed, A., Zehra, S., Abbas, S. A., & Zaib, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). [Link]
  • Zhang, Z., Xiao, M., Zhang, M., & Li, T. (2014). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • Shang, M., & Fu, Y. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity.
  • Poisoning and deactivation of palladium catalysts. (n.d.).
  • BH amination side products and purific
  • Stille Coupling. (n.d.). NROChemistry. [Link]
  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction.... (n.d.).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
  • Mark, N. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [Link]
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University. [Link]
  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]
  • Reddy, V. P., & Ramana, M. M. (2007). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Al-Zaydi, K. M. (2009).
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.).
  • The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Rapid Enabling of Negishi Couplings for a Pair of mGluR5 Negative Allosteric Modul
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
  • The iron‐catalyzed cyanation of 2‐aryl pyridines. (n.d.).
  • Zhang, W., & Lin, S. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters. [Link]
  • Uchida, T., & Inomata, Y. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
  • Negishi coupling. (n.d.). Wikipedia. [Link]
  • Schmidt, A., & Liu, J. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank. [Link]
  • El-Naggar, A. M., & Al-Mahmoudy, A. M. M. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
  • Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Al-Omran, F., & El-Khair, A. A. (2005).
  • Wang, Z., & Yang, J. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. [Link]

Sources

side reactions to avoid during the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during pyridine synthesis. Our goal is to equip you with the knowledge to optimize your reaction outcomes, improve yields, and minimize impurities.

Introduction: The Challenge of Pyridine Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous blockbuster drugs.[1] However, its synthesis is often plagued by a variety of side reactions that can complicate product purification and significantly reduce yields. Understanding the mechanistic underpinnings of these undesired pathways is critical for developing robust and scalable synthetic routes. This guide provides insights into common pitfalls and offers field-proven solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of substituted pyridines, categorized by the synthetic method.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for preparing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to pyridines.[2][3]

Q1: My Hantzsch synthesis is resulting in a very low yield of the desired pyridine. What are the likely causes?

A1: Low yields in Hantzsch synthesis are a frequent challenge and can often be attributed to two main factors: suboptimal reaction conditions for the initial condensation and inefficient oxidation of the dihydropyridine intermediate.[2][4]

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be slow and inefficient.[4]

    • Troubleshooting: Consider employing a catalyst to improve reaction kinetics. p-Toluenesulfonic acid (PTSA) with ultrasonic irradiation has been shown to dramatically increase yields.[4] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter reaction times.[4]

  • Incomplete Oxidation: The DHP intermediate is often stable, and its conversion to the final aromatic pyridine requires an effective oxidizing agent. Incomplete oxidation is a common reason for low yields of the final product.[4]

    • Troubleshooting: Ensure your oxidizing agent is active and used in the correct stoichiometric amount. While classic oxidants like nitric acid or potassium permanganate are effective, they can be harsh.[2] For milder conditions, consider using iodine in refluxing methanol or ceric ammonium nitrate (CAN).[5] Monitoring the disappearance of the DHP intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the reaction's endpoint.[4]

Q2: I'm observing a significant amount of a dealkylated byproduct where the substituent at the C4 position is lost during the oxidation step. How can I prevent this?

A2: This side reaction is known as oxidative dealkylation and is particularly common when using nitric acid or reagents that generate nitrous species as the oxidant.[5]

  • Troubleshooting: The most effective solution is to switch to a milder, more selective oxidizing agent. Oxidants such as iodine, manganese dioxide (MnO2), or CAN will significantly reduce or completely eliminate oxidative dealkylation, preserving the C4 substituent.[5]

Q3: My reaction is producing an unexpected tricyclic pyran derivative. What is causing this?

A3: The formation of tricyclic pyrans can occur in unsymmetrical Hantzsch reactions. The order of reagent addition is critical to prevent this side reaction.[4]

  • Troubleshooting: To ensure the desired reaction pathway, it is often beneficial to pre-form either the enamine or the Knoevenagel condensation product before the final cyclization step.[4] This stepwise approach provides greater control over the reacting intermediates.

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[6][7]

Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I facilitate this step under milder conditions?

A1: The high temperatures required for the thermal cyclodehydration are a known drawback of the classical Bohlmann-Rahtz synthesis.[6]

  • Troubleshooting: The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[6][8] Both Brønsted acids (like acetic acid) and Lewis acids can be effective.[6] A particularly mild and effective alternative is the use of Amberlyst-15, an ion-exchange resin, which also simplifies workup.[6][8]

Q2: I am observing incomplete Michael addition of the enamine to the ethynylketone. How can I improve this initial step?

A2: The initial Michael addition is a critical step for the success of the Bohlmann-Rahtz synthesis. Incomplete addition will directly result in lower yields.[9]

  • Troubleshooting: Ensure that your enamine is of high purity and that the reaction is run under anhydrous conditions, as moisture can hydrolyze the enamine. If the enamine is difficult to prepare or isolate, consider generating it in situ from the corresponding ketone and an ammonia source like ammonium acetate.[8] This can often lead to more efficient and reproducible results.

General Issues in Pyridine Synthesis

Q1: My reaction mixture is turning into an intractable tar-like substance, suggesting polymerization. How can I prevent this?

A1: Polymerization can be a significant issue, especially with electron-rich or activated pyridine precursors like cyanopyridines.[9] This is often promoted by harsh reaction conditions, such as high temperatures or the presence of certain catalysts.[9]

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[10] Overheating can promote polymerization.[9]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.[10]

    • Solvent Choice: Use anhydrous solvents to minimize side reactions.[10] The choice of solvent can also influence polymerization tendencies.

    • Inhibitors: In some cases, the addition of a radical inhibitor may be necessary.

Q2: I am struggling with poor regioselectivity in the functionalization of my substituted pyridine. How can I control where the new substituent adds?

A2: Regioselectivity is a central challenge in pyridine chemistry due to the electronic nature of the ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2 and C6 positions.[11]

  • Troubleshooting Strategies for Regiocontrol:

    • Pyridine N-Oxide Activation: Converting the pyridine to its N-oxide activates the C2 and C6 positions towards electrophilic attack.[11][12] The N-oxide can be easily removed after the desired functionalization.

    • Directed Ortho-Metalation (DoM): A directing group (e.g., amide, carbamate) can be used to direct metalation (lithiation, for example) to the adjacent position, allowing for subsequent reaction with an electrophile.[11]

    • Blocking Groups: In some cases, a removable blocking group can be installed at a reactive position to direct functionalization elsewhere. A maleate-derived blocking group has been used to achieve selective C4-alkylation.[13]

    • Cross-Coupling Reactions: For highly selective C-C or C-N bond formation, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using pre-functionalized pyridines (e.g., halopyridines) are extremely powerful and generally offer excellent regiocontrol.[14][15][16]

Part 2: Experimental Protocols & Data

Protocol 1: Mild Oxidation of a Hantzsch 1,4-Dihydropyridine using Iodine

This protocol provides a method for the aromatization of a 1,4-dihydropyridine intermediate under mild conditions to avoid side reactions like dealkylation.

Reagents and Materials:

  • 1,4-Dihydropyridine (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Methanol (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the 1,4-dihydropyridine (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Add iodine (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 10% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amberlyst-15 Catalyzed Bohlmann-Rahtz Cyclodehydration

This protocol describes a mild, acid-catalyzed cyclodehydration for the Bohlmann-Rahtz synthesis.[6]

Reagents and Materials:

  • Aminodiene intermediate (1.0 equiv)

  • Amberlyst-15 ion-exchange resin

  • Toluene or Chloroform (anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of the aminodiene intermediate in anhydrous toluene or chloroform, add Amberlyst-15 resin (a catalytic amount, typically 10-20% by weight of the substrate).

  • Stir the mixture at 50°C.[4]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[4]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin.[4]

  • Wash the resin with a small amount of the reaction solvent.[4]

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.[4]

  • Purify the product by column chromatography on silica gel.[4]

Table 1: Comparison of Oxidation Conditions in Hantzsch Synthesis
Oxidizing AgentTypical ConditionsCommon Side ReactionsYield Range
Nitric Acid (HNO₃)VariesOxidative dealkylation, over-oxidationOften low to moderate
Potassium Permanganate (KMnO₄)Acetone, RTOver-oxidationVariable
Ceric Ammonium Nitrate (CAN)Acetonitrile, RTMinimalGood to excellent
Iodine (I₂)Refluxing MethanolMinimalGood to excellent
Manganese Dioxide (MnO₂)Chloroform, refluxMinimalGood to excellent

Data compiled from literature sources.[2][5]

Part 3: Mechanistic Diagrams & Workflows

Visualizing the reaction pathways and troubleshooting logic can greatly aid in understanding and resolving experimental issues.

Hantzsch_Side_Reactions cluster_main Hantzsch Synthesis cluster_side Common Side Reactions Start Aldehyde + 2x β-Ketoester + NH₃ DHP 1,4-Dihydropyridine (DHP) Intermediate Start->DHP Condensation Pyran Tricyclic Pyran (Incorrect Addition Order) Start->Pyran Pyridine Desired Substituted Pyridine DHP->Pyridine Oxidation IncompleteOx Incomplete Oxidation (Low Yield) DHP->IncompleteOx Dealkylation C4-Dealkylation (Harsh Oxidant) DHP->Dealkylation Regioselectivity_Troubleshooting Problem Poor Regioselectivity in Pyridine Functionalization C2_C6 Targeting C2/C6 Position? Problem->C2_C6 Yes C4 Targeting C4 Position? Problem->C4 No C3_C5 Targeting C3/C5 Position? Problem->C3_C5 No N_Oxide Strategy: Pyridine N-Oxide Activation C2_C6->N_Oxide DoM Strategy: Directed ortho-Metalation (DoM) C2_C6->DoM Blocking Strategy: Use C2/C6 Blocking Group C4->Blocking EAS Strategy: Standard Electrophilic Aromatic Substitution (EAS) C3_C5->EAS

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

  • Dandapat, S., et al. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • Comins, D. L., et al. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
  • Andersson, H., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.
  • Wikipedia. (n.d.). Pyridine. [Link]
  • Gandon, V., et al. (2022). Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes.
  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
  • Lodge, T. P., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility.
  • Google Patents. (n.d.).
  • Modern Drug Discovery. (2000).
  • Housecroft, C. E., et al. (2021). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]
  • Lalevée, J., et al. (2014). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. RSC Publishing. [Link]
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. [Link]
  • University of Bath. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines. [Link]
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]
  • Google Patents. (n.d.).
  • Herzon, S. B., et al. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
  • Smith, R. C., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Organ, M. G., et al. (2015). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
  • Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]

Sources

Technical Support Center: Navigating the Impact of Moisture on 5-Phenylpyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Phenylpyridine-2-carbonitrile. This guide is designed to provide in-depth, practical solutions to the challenges posed by moisture in reactions involving this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to empower you to achieve optimal results in your experiments.

The nitrile functional group, particularly when adjacent to a pyridine ring, is susceptible to hydrolysis. This sensitivity to moisture can lead to the formation of unwanted byproducts, reduction in yield, and complications in purification. This guide will provide a structured approach to understanding, troubleshooting, and mitigating these issues.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound, with a focus on moisture-related causes.

Q1: My reaction yield is significantly lower than expected, and I've recovered a substantial amount of a more polar byproduct. What is happening?

A1: The most probable cause is the hydrolysis of your starting material or product, this compound, into its corresponding amide or carboxylic acid.[1] Water present in your reaction solvent, reagents, or introduced from the atmosphere can react with the nitrile group, especially under acidic or basic conditions, or at elevated temperatures.[1]

  • Causality: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This initially forms an imidic acid, which tautomerizes to the more stable 5-phenylpyridine-2-carboxamide. Further hydrolysis of the amide, often requiring more forcing conditions, will yield 5-phenylpyridine-2-carboxylic acid.[1]

  • Troubleshooting Steps:

    • Analyze the Byproduct: Isolate the polar byproduct and characterize it using HPLC, LC-MS, and/or NMR. The presence of signals corresponding to an amide (-CONH₂) or a carboxylic acid (-COOH) group will confirm hydrolysis.

    • Solvent and Reagent Purity Check: Use Karl Fischer titration to quantify the water content in your solvents and liquid reagents.[2][3][4][5] For solid reagents, ensure they have been stored in a desiccator and are free-flowing.

    • Implement Rigorous Anhydrous Techniques: If you are not already doing so, adopt stringent moisture-free reaction conditions. This includes drying all glassware in an oven (125-140°C overnight) or by flame-drying under an inert atmosphere.[6][7][8][9] All solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system.[6]

Q2: I'm performing a palladium-catalyzed cross-coupling reaction with a derivative of this compound, and the reaction is sluggish or fails completely. Could moisture be the culprit?

A2: Yes, moisture can be a significant issue in palladium-catalyzed reactions, although the lone pair on the pyridine nitrogen is often the primary cause of catalyst inhibition.[10][11][12][13][14] Water can interfere in several ways:

  • Hydrolysis of Ligands: Many phosphine ligands are susceptible to oxidation and hydrolysis, which degrades the active catalyst.

  • Interaction with the Base: Some bases used in cross-coupling reactions (e.g., carbonates, phosphates) can be hygroscopic. The presence of water can affect their solubility and basicity.

  • Protodeboronation of Boronic Acids: In Suzuki couplings, water can lead to the cleavage of the C-B bond of the boronic acid, reducing the amount of active coupling partner available.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere is Crucial: Ensure your reaction is set up and maintained under a positive pressure of a dry, inert gas like argon or nitrogen.[6][7][8][9] This minimizes the ingress of both moisture and oxygen.

    • Degas Your Reaction Mixture: Before heating, thoroughly degas the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas through the solution or by using the freeze-pump-thaw method.

    • Use Anhydrous Reagents and Solvents: As outlined in Q1, the use of rigorously dried solvents and reagents is paramount.

    • Ligand Selection: For pyridine-containing substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[10][11] These can help shield the palladium center from coordination with the pyridine nitrogen, which is a common cause of catalyst deactivation.[10][11][12][13][14]

Q3: My NMR spectrum of the crude product shows broad peaks and unidentifiable impurities. How can I determine if these are due to moisture-related side products?

A3: Broad peaks in an NMR spectrum can indicate the presence of multiple, closely related species in slow exchange, or the presence of paramagnetic impurities. Water itself can sometimes cause peak broadening of exchangeable protons (like N-H or O-H).

  • Diagnostic Steps:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Protons on nitrogen or oxygen atoms (from the amide or carboxylic acid hydrolysis products) will exchange with deuterium and their signals will disappear or significantly diminish. This is a classic method to identify exchangeable protons.

    • Spiking Experiment: If you suspect the presence of 5-phenylpyridine-2-carboxamide or 5-phenylpyridine-2-carboxylic acid, synthesize or purchase authentic samples and "spike" your crude NMR sample with a small amount of the suspected impurity. An increase in the intensity of a specific set of peaks will help confirm its identity.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying components in a mixture. The mass-to-charge ratio of the eluted peaks can directly confirm the molecular weights of the parent compound and any hydrolysis byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in the presence of moisture?

A1: The primary degradation pathway is the hydrolysis of the nitrile group. This proceeds in two stages: first to 5-phenylpyridine-2-carboxamide, and then, under more forcing conditions, to 5-phenylpyridine-2-carboxylic acid.[1] The pyridine ring itself is generally stable under these conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is advisable to keep it in a desiccator with a suitable drying agent (e.g., silica gel, Drierite). Storing under an inert atmosphere (argon or nitrogen) can provide additional protection.

Q3: What are the best practices for setting up a reaction to minimize moisture contamination?

A3:

  • Glassware: Oven-dry all glassware at >120°C for at least 4 hours (preferably overnight) and allow it to cool in a desiccator or under a stream of inert gas.[7][8][9]

  • Inert Atmosphere: Use a Schlenk line or a glove box to perform your reaction under an inert atmosphere of dry argon or nitrogen.[6]

  • Solvents: Use freshly distilled, anhydrous solvents. Solvent purification systems are also an excellent option.

  • Reagents: Use freshly opened reagents or dry them appropriately before use. Solid reagents can be dried in a vacuum oven (ensure they are thermally stable).

  • Transfers: Use dry syringes or cannulas for transferring liquids.[8]

Q4: How can I monitor the progress of my reaction while also checking for hydrolysis?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor reaction progress. The hydrolysis products (amide and carboxylic acid) are significantly more polar than the starting nitrile. Therefore, they will have lower Rf values on a normal-phase silica gel TLC plate. By co-spotting your reaction mixture with a sample of the starting material, you can track the disappearance of the starting material and the appearance of any lower Rf byproducts. For more quantitative analysis, HPLC is the preferred method.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound

This protocol provides a template for setting up a reaction where the exclusion of moisture is critical.

  • Glassware Preparation: Dry a round-bottom flask, magnetic stir bar, condenser, and any other necessary glassware in an oven at 140°C overnight. Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Place this compound (1.0 eq) and any solid reaction partners in the reaction flask. Seal the flask with a septum and purge with inert gas.

  • Solvent Addition: Add anhydrous solvent (e.g., freshly distilled THF from sodium/benzophenone) via a dry syringe.

  • Reagent Addition: Add any liquid reagents or solutions of solid reagents in anhydrous solvent via syringe. For prolonged additions, use a syringe pump.

  • Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture using a dry syringe and quench it in a separate vial. Analyze the aliquot by TLC or HPLC to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will be specific to your reaction but should be designed to remove impurities and isolate the desired product.

Data Presentation: Expected Analytical Data

The following table summarizes the expected characteristics of this compound and its potential hydrolysis products, which can aid in their identification.

CompoundStructureExpected Rf (TLC)¹Key ¹H NMR Signals (DMSO-d₆)Key ¹³C NMR Signals (DMSO-d₆)
This compound C₁₂H₈N₂HighAromatic protonsAromatic carbons, Nitrile carbon (~118 ppm)
5-Phenylpyridine-2-carboxamide C₁₂H₉N₂OMediumAromatic protons, Broad amide N-H signalsAromatic carbons, Carbonyl carbon (~165 ppm)
5-Phenylpyridine-2-carboxylic Acid C₁₂H₉NO₂LowAromatic protons, Broad carboxylic acid O-H signalAromatic carbons, Carbonyl carbon (~167 ppm)

¹Relative Rf values on a silica gel plate with a non-polar eluent system (e.g., Hexane/Ethyl Acetate). Actual values will depend on the specific eluent.

Part 4: Visualizations

Diagram 1: Hydrolysis Pathway of this compound

hydrolysis_pathway start This compound amide 5-Phenylpyridine-2-carboxamide start->amide + H₂O (Mild Conditions) acid 5-Phenylpyridine-2-carboxylic Acid amide->acid + H₂O (Forcing Conditions)

Caption: Hydrolysis of this compound to its amide and acid.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_hydrolysis Analyze Byproducts (TLC, HPLC, NMR) start->check_hydrolysis hydrolysis_confirmed Hydrolysis Confirmed check_hydrolysis->hydrolysis_confirmed implement_anhydrous Implement Rigorous Anhydrous Techniques hydrolysis_confirmed->implement_anhydrous Yes check_catalyst Investigate Catalyst Deactivation hydrolysis_confirmed->check_catalyst No optimize_conditions Optimize Reaction Conditions implement_anhydrous->optimize_conditions check_catalyst->optimize_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • National Center for Biotechnology Information. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the Chemical Society B: Physical Organic, 427-432. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. [Link]
  • Mettler Toledo. (n.d.).
  • ACS Publications. (1993). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid.
  • ResearchGate. (2012).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
  • Slideshare. (n.d.).
  • National Center for Biotechnology Information. (2020).
  • BYJU'S. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. [Link]
  • MONAD. (2024).
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
  • ACS Publications. (2005).
  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
  • Oreate AI Blog. (2026).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
  • OSHA. (1991). Pyridine. [Link]
  • ResearchGate. (2018).
  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
  • ResearchGate. (n.d.). Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [Link]
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]pyridine]-5,5′-dicarbonitrile. [Link]
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm)
  • Google Patents. (n.d.).
  • ResearchGate. (2008).
  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
  • PubMed. (n.d.).

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Technical Support Center: Purification of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Phenylpyridine-2-carbonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process, ensuring the attainment of highly pure material crucial for downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. A common and efficient route to its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 5-bromo-2-pyridinecarbonitrile with phenylboronic acid. While robust, this synthetic route can introduce a variety of impurities that must be effectively removed to ensure the desired product quality. The primary challenges in purification arise from the potential for co-elution of structurally similar impurities and the physicochemical properties of the target molecule itself.

This guide will focus on purification strategies following a typical Suzuki-Miyaura coupling synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: My crude product is a complex mixture. How do I approach the initial purification?

Answer: A complex crude mixture from a Suzuki coupling reaction necessitates a systematic purification strategy. The first step is to remove the bulk of inorganic salts and the palladium catalyst, followed by chromatographic separation of organic components.

Recommended Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential to remove the base (e.g., potassium carbonate) and other inorganic salts.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.

  • Filtration through a Celite/Silica Plug: To remove the palladium catalyst, which can cause streaking in column chromatography, it is advisable to filter the crude organic extract through a short plug of Celite or silica gel.[2]

  • Column Chromatography: This is the most effective method for separating the target compound from organic impurities.[1]

Issue 2: I'm struggling to separate my product from a key impurity by column chromatography.

Answer: Poor separation on a silica gel column is a common issue, often due to the similar polarity of the product and an impurity. The key is to optimize the mobile phase and consider the nature of the impurity.

Troubleshooting Steps:

  • Identify the Impurity: If possible, identify the persistent impurity. The most common organic impurities from the proposed Suzuki reaction are unreacted 5-bromo-2-pyridinecarbonitrile and biphenyl (from homocoupling of phenylboronic acid).

  • Optimize the Eluent System:

    • For Unreacted 5-bromo-2-pyridinecarbonitrile: This starting material is generally more polar than the product. A less polar solvent system should allow the product to elute before the starting material.

    • For Biphenyl: This byproduct is significantly less polar than the product. It will elute much faster from the column. A good separation can usually be achieved with a standard hexane/ethyl acetate system.

  • Employ a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, often provides superior separation compared to an isocratic (constant polarity) system.[3]

  • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina.[4]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[5] The ideal Rf value for this compound should be around 0.2-0.3 for effective separation.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack without air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column ("dry loading").[6]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommended Starting Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good separation for many organic compounds.[5]
Initial Polarity 5-10% Ethyl Acetate in HexaneTo elute non-polar impurities like biphenyl first.
Final Polarity 20-30% Ethyl Acetate in HexaneTo elute the more polar product and starting materials.
TLC Visualization UV lamp (254 nm)Aromatic rings in the product and impurities are UV active.

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start Crude Product workup Aqueous Workup start->workup filter Filter through Celite/Silica workup->filter column Column Chromatography filter->column issue_separation Poor Separation? column->issue_separation recrystallize Recrystallization column->recrystallize Fractions still impure pure_product Pure Product issue_separation->pure_product Good Separation optimize_eluent Optimize Eluent System (TLC analysis) issue_separation->optimize_eluent Yes optimize_eluent->column change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_eluent->change_stationary_phase Still poor separation change_stationary_phase->column recrystallize->pure_product Successful failed_recrystallization Fails to Crystallize/ Oils Out? recrystallize->failed_recrystallization Unsuccessful solvent_screen Systematic Solvent Screening failed_recrystallization->solvent_screen Yes impurity_id Impurity ID (NMR, MS) failed_recrystallization->impurity_id Persistent Issue solvent_screen->recrystallize

Caption: Troubleshooting workflow for purification.

Issue 3: My purified product is an off-white or yellow solid, not the expected white crystalline solid. How can I improve its appearance?

Answer: A colored product often indicates the presence of trace impurities, which may include residual palladium catalyst or colored organic byproducts. Recrystallization is an excellent final purification step to improve purity and obtain a crystalline product.[7]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Common solvents to screen for pyridine derivatives include ethanol, isopropanol, acetone, and mixtures such as hexane/ethyl acetate or hexane/acetone.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent/System Boiling Point (°C) Polarity Comments
Ethanol 78PolarA good general solvent for recrystallization of many organic compounds.[8]
Isopropanol 82PolarSimilar to ethanol, may offer different solubility characteristics.
Hexane/Ethyl Acetate VariableNon-polar/PolarA two-solvent system can be effective if a single solvent is not ideal.[8]
Toluene 111Non-polarCan be a good choice for aromatic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials and how can I detect them in my product?

A1: The most probable starting materials for a Suzuki-Miyaura synthesis are 5-bromo-2-pyridinecarbonitrile and phenylboronic acid . Their presence in the final product can be monitored by TLC, where they will likely have different Rf values from the product. Confirmation can be achieved by comparing with authentic standards or by spectroscopic methods like ¹H NMR and Mass Spectrometry.

Q2: My reaction seems to have a lot of biphenyl byproduct. How do I remove it?

A2: Biphenyl is a non-polar homocoupling product of phenylboronic acid. It is significantly less polar than this compound. During column chromatography with a hexane/ethyl acetate eluent system, biphenyl will elute very early in the low-polarity fractions. Careful fraction collection monitored by TLC should effectively separate it from your desired product.

Q3: The basic nitrogen on the pyridine ring is causing issues with my silica gel chromatography (streaking/tailing). What can I do?

A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[3] This will neutralize the acidic sites on the silica, leading to better peak shapes.

Q4: How can I confirm the purity and identity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the molecule. The ¹H NMR should show characteristic signals for the aromatic protons on both the phenyl and pyridine rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (180.21 g/mol ).[9]

  • Infrared (IR) Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2220-2230 cm⁻¹.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

DOT Script for Synthetic Logic

synthesis_logic cluster_reactants Starting Materials cluster_impurities Potential Impurities 5-bromo-2-pyridinecarbonitrile 5-bromo-2-pyridinecarbonitrile reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) 5-bromo-2-pyridinecarbonitrile->reaction phenylboronic acid phenylboronic acid biphenyl Biphenyl (Homocoupling) phenylboronic acid->biphenyl Side Reaction phenylboronic acid->reaction unreacted_bromo Unreacted 5-bromo-2-pyridinecarbonitrile unreacted_boronic Unreacted Phenylboronic Acid catalyst Palladium Catalyst reaction->unreacted_bromo Incomplete Reaction reaction->unreacted_boronic Incomplete Reaction reaction->catalyst Residue product This compound reaction->product

Caption: Synthetic logic and potential impurities.

References

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide.
  • Google Patents. (2020). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Google Patents. (2001). Process for preparing biaryl compounds.
  • Reddit. (2019). Recrystallization with two solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives.
  • Reddit. (2025). Co-Eluting compounds in Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • Google Patents. (1951). Pyridine preparation.
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (1956). Preparation of phenylacetonitriles.
  • Google Patents. (1977). Preparation of pyridines and nicotinonitrile from piperidines.

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Phenylpyridine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will explore the common challenges and critical parameters of the most industrially viable synthetic route—the Suzuki-Miyaura cross-coupling reaction—providing field-proven insights and troubleshooting strategies to ensure a robust, scalable, and efficient process.

Overview of the Synthetic Strategy

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is renowned for its functional group tolerance, mild conditions, and the commercial availability of its starting materials, making it a preferred method for industrial applications.[1][2] The core transformation involves the coupling of a 5-halopyridine-2-carbonitrile (typically 5-bromo-2-cyanopyridine) with a phenylboronic acid derivative in the presence of a palladium catalyst, a suitable ligand, and a base.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product A 5-Bromo-2-cyanopyridine F This compound A->F B Phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., SPhos) C->F Heat D Base (e.g., K3PO4) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: General scheme for Suzuki-Miyaura synthesis.

Troubleshooting Guide: From Bench to Reactor

Scaling up a reaction is rarely a linear process. Issues that are insignificant at the 1-gram scale can become critical at the 1-kilogram scale.[3] This section addresses specific problems in a question-and-answer format.

Question 1: My reaction yield dropped significantly from 95% at the lab scale to 60% in the 50L reactor. What are the likely causes?

A drop in yield is the most common scale-up challenge.[3] The root cause often lies in physical and operational differences between a round-bottom flask and a reactor.

  • Potential Cause 1: Inefficient Mixing & Mass Transfer. In a large reactor, achieving a homogeneous mixture is difficult. This can lead to localized "hot spots" or areas of low reagent concentration, causing incomplete reactions or side product formation.

    • Solution:

      • Optimize Agitation: Do not simply increase the stirring speed (RPM). The key is the impeller design and position. A multi-blade impeller (e.g., pitched-blade or anchor) is often necessary to ensure top-to-bottom mixing in a large, baffled reactor.

      • Reagent Addition: Ensure solid reagents, particularly the base, are fully dissolved or well-suspended before adding other components. Consider subsurface addition for critical reagents to ensure they are introduced directly into the most effectively mixed zone.

  • Potential Cause 2: Poor Heat Transfer. The Suzuki coupling is often exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling, catalyst decomposition, and increased side reactions.[3]

    • Solution:

      • Controlled Addition: Add the limiting reagent (typically the halide) slowly via a metering pump or an addition funnel, allowing the reactor's cooling jacket to manage the heat generated.

      • Jacketed Reactor: Utilize a reactor with a thermal fluid jacket for precise temperature control. Monitor both the internal reaction temperature and the jacket temperature.

      • Solvent Choice: A higher-boiling solvent can provide a wider operating window to manage exotherms safely.

  • Potential Cause 3: Catalyst Deactivation. Oxygen is a known poison for the Pd(0) active catalyst. Ensuring a truly inert atmosphere is more challenging in a large reactor.

    • Solution:

      • Thorough Degassing: Do not rely on a simple nitrogen blanket. The solvent should be vigorously sparged with an inert gas (argon or nitrogen) for an extended period (e.g., 1-2 hours) prior to adding the catalyst. For the reaction itself, maintain a positive pressure of inert gas.

      • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to stabilize the palladium catalyst and promote the desired reaction pathway, making the system more robust.[1]

Question 2: The final product from my pilot batch is contaminated with biphenyl and a dehalogenated starting material. How can I prevent these impurities?

The impurity profile often changes during scale-up. These specific byproducts point to well-known side reactions in Suzuki couplings.

  • Biphenyl Impurity: This arises from the homocoupling of two phenylboronic acid molecules.

    • Cause & Solution: This is often promoted by the presence of oxygen. The primary solution is rigorous degassing of the reaction mixture as described above. Additionally, ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere.

  • Dehalogenated Impurity (2-cyanopyridine): This is the result of proto-dehalogenation, where the bromo group is replaced by a hydrogen atom.

    • Cause & Solution: This side reaction can be influenced by the base and solvent system. Using a phosphate base like K₃PO₄ is often recommended as it is effective in the transmetalation step without being overly aggressive.[1] Ensure the water content in the reaction is optimized; while some water is necessary for the Suzuki reaction, excess water from a wet base or solvent can contribute to this side reaction.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Impurities) CheckMixing Is mixing adequate? (Visual, Temp Uniformity) Start->CheckMixing Start Diagnosis CheckTemp Is temperature control precise? (Jacket vs. Internal Temp) CheckMixing->CheckTemp Yes Sol_Mixing Action: Optimize Agitator (Impeller, Baffles, RPM) CheckMixing->Sol_Mixing No CheckInert Is the inert atmosphere robust? (O2 sensor, sparging time) CheckTemp->CheckInert Yes Sol_Temp Action: Control Reagent Addition Rate & Optimize Jacket Control CheckTemp->Sol_Temp No CheckReagents Are reagents high quality? (CoA, Water content) CheckInert->CheckReagents Yes Sol_Inert Action: Implement Vigorous Solvent Sparging CheckInert->Sol_Inert No Sol_Reagents Action: Qualify New Batches of Raw Materials CheckReagents->Sol_Reagents No

Caption: A decision tree for troubleshooting common scale-up issues.

Question 3: During workup, I'm struggling with a dark, difficult-to-filter solution and my product won't crystallize properly.

Isolation and purification are critical stages where scalability issues become apparent.[3]

  • Potential Cause 1: Palladium Black. The dark color is likely due to the precipitation of palladium black, which results from catalyst decomposition. This fine particulate can clog filters and contaminate the product.

    • Solution: After the reaction is complete, cool the mixture and consider a filtration step through a pad of Celite® or a similar filter aid before the main aqueous workup.[4] This will remove the bulk of the palladium residue.

  • Potential Cause 2: Poor Crystallization.

    • Solution:

      • Solvent Screening: A systematic solvent screen is essential. The ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for compounds like this include isopropanol, ethanol, or toluene/heptane mixtures.

      • Seeding: Never underestimate the power of a seeding strategy. Develop a seeding protocol where a small amount of pure product is added at a specific temperature to induce controlled crystallization, leading to a more uniform particle size and higher purity.

      • Anti-Solvent Addition: If a single solvent is ineffective, consider an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand system for scaling up this Suzuki coupling? While many systems work at the lab scale, for large-scale synthesis, robustness and cost are key. A common and highly effective system is a combination of a simple palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands promote high catalytic turnover and stability, allowing for lower catalyst loadings (typically 0.1 to 1 mol%), which is economically critical at scale.

Q2: How critical is the choice of base, and does it need to be anhydrous? The base is critical as it facilitates the crucial transmetalation step in the catalytic cycle.[2] Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings involving pyridines.[1] It is strong enough to be effective but generally leads to fewer side reactions than stronger bases. While the reaction tolerates water, using a base with a known, consistent water content is important for batch-to-batch reproducibility.

Q3: What are the primary safety concerns when working with cyanopyridines at scale? Safety must be the highest priority.

  • Toxicity: Cyanopyridines are toxic if swallowed or in contact with skin and can cause irritation.[5][6] All handling should be done in a well-ventilated area (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety glasses.[5]

  • Solvent Hazards: The use of large volumes of flammable solvents like toluene requires grounding of all equipment to prevent static discharge and the use of explosion-proof electronics.

  • Thermal Hazards: As discussed, the reaction can be exothermic. A robust process safety review should be conducted to understand the thermal risks and ensure adequate cooling capacity is available.

Protocols and Data

Table 1: Recommended Scale-Up Reaction Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale
5-Bromo-2-cyanopyridine1.0 equiv1.0 equivLimiting Reagent
Phenylboronic Acid1.1 - 1.2 equiv1.1 equivSlight excess helps drive reaction to completion.
Pd(OAc)₂1 mol%0.2 mol%Catalyst loading is optimized at scale to reduce cost.
SPhos1.2 mol%0.24 mol%Ligand-to-metal ratio is maintained.
K₃PO₄2.0 - 2.5 equiv2.2 equivEnsures effective transmetalation.
Solvent (Toluene/Water)100 mL / 10 mL10 L / 1 LTypical 10:1 organic to aqueous ratio.
Temperature80-100 °C90 °CControlled to balance reaction rate and stability.
Reaction Time4-8 hours6-12 hoursMonitored by HPLC/GC until completion.
Experimental Protocol: 1 kg Scale Synthesis

WARNING: This procedure should only be performed by trained personnel in a facility equipped to handle hazardous materials and large-scale chemical reactions. A thorough safety review is required before implementation.

  • Reactor Setup: Equip a 20L jacketed glass reactor with a mechanical overhead stirrer (pitched-blade impeller), a reflux condenser with a nitrogen inlet, a thermocouple, and an addition port.

  • Inerting: Charge the reactor with Toluene (8 L) and Water (1 L). Begin stirring and sparge the mixture with nitrogen gas through a subsurface dip tube for at least 1 hour to remove dissolved oxygen.

  • Reagent Charging: Under a strong nitrogen counterflow, add Potassium Phosphate (K₃PO₄, 2.55 kg, 2.2 equiv) and Phenylboronic Acid (0.67 kg, 1.1 equiv) to the reactor.

  • Catalyst Preparation: In a separate glovebox or inerted flask, prepare a solution of Palladium(II) Acetate (10.1 g, 0.008 equiv) and SPhos (45.3 g, 0.0096 equiv) in degassed Toluene (2 L).

  • Reaction Initiation: Heat the reactor contents to 60 °C. Add the catalyst solution to the reactor via cannula or a pressure-equalizing dropping funnel. Then, begin the slow, controlled addition of a solution of 5-Bromo-2-cyanopyridine (1.0 kg, 1.0 equiv) in degassed Toluene (2 L) over 2 hours, maintaining the internal temperature below 95 °C.

  • Reaction: After the addition is complete, maintain the reaction temperature at 90 °C. Monitor the reaction progress every 2 hours by taking a sample for HPLC analysis.

  • Work-up: Once the starting material is consumed (<1% by HPLC), cool the reactor to 40 °C. Add water (5 L) and stir for 15 minutes. Stop stirring and allow the layers to separate.

  • Phase Separation: Transfer the lower aqueous layer to a waste container.

  • Filtration: Filter the upper organic layer through a pad of Celite® (approx. 250 g) to remove residual palladium. Wash the filter cake with Toluene (1 L).

  • Concentration: Transfer the combined organic filtrates to a rotary evaporator and concentrate under reduced pressure to afford the crude this compound as a solid.

Protocol: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a clean, appropriately sized reactor. Based on prior screening, add a suitable solvent (e.g., Isopropanol, approx. 5 L per kg of crude product).

  • Dissolution: Heat the mixture with stirring to reflux (approx. 82 °C for Isopropanol) until all the solid dissolves.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-15 °C per hour) to 50 °C.

  • Seeding: Add a small amount of pure this compound (approx. 0.1% by weight) as seeds to induce crystallization.

  • Maturation: Continue the slow cooling to 0-5 °C and hold at this temperature for at least 2 hours to maximize product precipitation.

  • Isolation: Isolate the purified solid by filtration (e.g., using a Nutsche filter). Wash the filter cake with a small amount of cold Isopropanol.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X (Halopyridine) Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans Ar'-B(OH)2 (Boronic Acid) + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • BenchChem. Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45, 3484-3488.
  • Various Authors. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?
  • Various Authors. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • Google Patents. US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety.
  • Jubilant Ingrevia. (2024). 2-Cyanopyridine Safety Data Sheet.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet.

Sources

preventing degradation of 5-Phenylpyridine-2-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent degradation of this important molecule during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the integrity and yield of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing a Suzuki-Miyaura cross-coupling reaction, a common and efficient method for its preparation.

Issue 1: Low Yield of this compound and Presence of Bipyridine Impurity

Symptoms:

  • Your final product yield is significantly lower than expected.

  • Analysis of the crude product (e.g., by LC-MS or GC-MS) shows a significant peak corresponding to the homocoupling of your pyridine boronic acid or ester, resulting in a bipyridine byproduct.

Probable Cause: Homocoupling is a prevalent side reaction in Suzuki couplings where the boronic acid reagent couples with itself.[1][2] This is primarily driven by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the unwanted homocoupling.[2]

Solutions:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from your reaction mixture.[1][2]

    • Sparging: Bubble an inert gas like argon or nitrogen through your solvent for 30-60 minutes before adding the catalyst.[1][2]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles on your solvent.[2]

  • Choice of Palladium Source:

    • Utilize a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step of Pd(II) precatalysts (e.g., Pd(OAc)₂), during which homocoupling can occur.[2][3]

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway, making it more favorable than the homocoupling side reaction.[2]

  • Slow Addition of Boronic Acid/Ester:

    • Adding the boronic acid or ester slowly via a syringe pump can maintain a low instantaneous concentration, which suppresses the bimolecular homocoupling reaction.[4]

Issue 2: Presence of Des-cyano or Dehalogenated Byproducts

Symptoms:

  • Your crude product contains significant amounts of 5-phenylpyridine (lacking the cyano group) or the starting halopyridine.

Probable Cause: This is likely due to protodeboronation of the boronic acid/ester or dehalogenation of the halopyridine starting material. Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.

Solutions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous, as water can be a proton source for protodeboronation.

  • Stable Boronic Esters: Use more stable boronic esters, such as pinacol esters, which are less susceptible to protodeboronation than boronic acids.[1]

  • Base Selection: The choice of base is crucial. A weaker base can sometimes reduce the rate of protodeboronation. Consider screening bases like KF or K₃PO₄.[1][2]

  • Minimizing Reaction Time: Overly long reaction times can increase the likelihood of dehalogenation. Monitor your reaction closely and stop it once the starting material is consumed.

Issue 3: Formation of 5-Phenylpicolinamide or 5-Phenylpicolinic Acid

Symptoms:

  • LC-MS or IR analysis of your product reveals the presence of amide or carboxylic acid functional groups.

Probable Cause: The nitrile group of this compound is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[5] This can occur during the reaction itself if water is present or during an aqueous workup.

Solutions:

  • Control of Water Content: While some Suzuki couplings benefit from a small amount of water, excessive water can promote nitrile hydrolysis. Use anhydrous solvents if possible, or carefully control the amount of water in your solvent system.

  • Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures. Neutralize the mixture promptly.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as they can accelerate the rate of hydrolysis.[5]

Issue 4: Presence of Pyridine N-Oxide Byproduct

Symptoms:

  • A byproduct with a mass 16 units higher than your product is detected.

Probable Cause: The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, especially in the presence of oxidizing agents or even atmospheric oxygen at elevated temperatures, though this is less common than other side reactions in a typical Suzuki coupling.[6][7]

Solutions:

  • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial to minimize oxidation.

  • Avoid Oxidizing Agents: Ensure that none of your starting materials or solvents are contaminated with oxidizing agents.

  • Choice of Peracid for Deliberate N-Oxidation: If N-oxidation is a desired step in a different context, reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are commonly used.[6][7] Understanding the conditions that favor N-oxidation can help in avoiding them.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling to synthesize this compound?

A1: While the optimal system can be substrate-dependent, a common and effective combination is a Pd(0) precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, and a base like K₃PO₄ in an anhydrous, degassed solvent such as 1,4-dioxane or toluene.[1][2]

Q2: How does the phenyl group at the 5-position affect the stability and reactivity of the molecule?

A2: The phenyl group is generally considered an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This can influence the basicity of the pyridine nitrogen and the reactivity of the ring in other reactions. However, in the context of degradation, its electronic effect is generally less pronounced than the inherent reactivity of the 2-cyano and pyridine functionalities.

Q3: What are the best practices for purifying crude this compound?

A3: Flash column chromatography on silica gel is a standard and effective method for purification. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate is typically successful in separating the desired product from common byproducts like homocoupled species and starting materials.

Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂?

A4: Yes, but with caution. Pd(II) precatalysts are often used, but they require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of your boronic acid, leading to lower yields of your desired product.[2][3] If you use a Pd(II) source, ensure your degassing procedure is exceptionally thorough.

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5: A combination of techniques is ideal. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of the reaction progress. For more detailed analysis of the crude reaction mixture and the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for identifying the product and any byproducts. For final purity assessment and structural confirmation, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the gold standards.

Data and Protocols

Table 1: Troubleshooting Summary for Suzuki Coupling
Problem Primary Cause(s) Recommended Solutions
Homocoupling Oxygen, Pd(II) precatalystsRigorous degassing, use Pd(0) source, bulky ligands.[1][2][3]
Protodeboronation Water, unstable boronic acidUse anhydrous conditions, stable boronate esters (pinacol).[1]
Nitrile Hydrolysis Water, strong acid/baseControl water content, mild workup, moderate temperature.[5]
N-Oxidation Oxygen, oxidizing agentsMaintain inert atmosphere, use pure reagents.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol is a general guideline and may require optimization for your specific substrates and scale.

Materials:

  • 2-Chloro-5-phenylpyridine (or 2-Bromo-5-phenylpyridine) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • K₃PO₄ (finely ground, dried) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard air-sensitive technique glassware

Procedure:

  • Degassing: Degas the 1,4-dioxane by sparging with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles.[1]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv), 2-chloro-5-phenylpyridine (1.0 equiv), and phenylboronic acid (1.2 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Degradation Pathways

Diagram 1: Key Degradation Pathways in the Synthesis of this compound

G cluster_synthesis Suzuki Coupling Synthesis cluster_degradation Potential Degradation Pathways A 2-Halo-5-phenylpyridine C This compound (Desired Product) A->C Pd(0) Catalyst, Base B Phenylboronic Acid B->C D Homocoupling (Biphenyl) B->D O₂, Pd(II) E Protodeboronation (Benzene) B->E H₂O F Hydrolysis (5-Phenylpicolinamide) C->F H₂O, Acid/Base G N-Oxidation (Pyridine N-Oxide) C->G [O]

Caption: Major side reactions and degradation routes during synthesis.

Diagram 2: The Catalytic Cycle of Suzuki Coupling and Points of Failure

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Homocoupling Homocoupling (Ar'-Ar') PdII_Aryl->Homocoupling O₂ PdII_Both Ar-Pd(II)-Ar' L₂ TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'B(OH)₂ BoronicAcid->TM BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation H₂O Base Base Base->TM

Caption: Suzuki cycle showing where side reactions can occur.

References

  • Anderson, K. W., et al. (2006). The Development of a Second-Generation Synthesis of the C-Aryl Glucoside Class of SGLT2 Inhibitors. Organic Process Research & Development, 10(4), 761-768. [Link]
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Gong, X., et al. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 14(4), 895-900. [Link]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Kayan, A., & Gürses, A. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
  • Small, P. A., & Small, J. A. (2018). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules, 23(10), 2643. [Link]
  • Science.gov. (n.d.). phenyl ring substituents: Topics by Science.gov. [Link]
  • Miller, S. J., et al. (2020). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 142(1), 191-196. [Link]
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Phenylpyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing catalyst loading and troubleshooting common issues encountered during this palladium-catalyzed cross-coupling reaction. The following frequently asked questions (FAQs) and troubleshooting guides address specific challenges to help you achieve higher yields, better purity, and more reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the key reagents?

A1: The most prevalent and versatile method for synthesizing this compound is a palladium-catalyzed cross-coupling reaction, specifically a Suzuki-Miyaura coupling followed by cyanation, or a direct cyanation of a phenylpyridine precursor. For the purpose of this guide, we will focus on the cyanation of a 5-phenylpyridine halide. The key reagents for this transformation are:

  • Aryl Halide: 2-Bromo-5-phenylpyridine or 2-Chloro-5-phenylpyridine. Bromo derivatives are generally more reactive.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is widely used due to its lower toxicity compared to sodium or potassium cyanide.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative.[1]

  • Catalyst: A palladium(0) source is required. This can be a pre-catalyst like a palladacycle or generated in situ from a palladium(II) source such as Pd(OAc)₂ or Pd₂(dba)₃.[1][2]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for catalyst stability and activity.[3] Examples include XPhos, SPhos, and other Buchwald ligands.[1][3]

  • Base: A base is often, but not always, required. Its role can be to activate the precatalyst.[4] Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][5]

  • Solvent: Aprotic polar solvents such as DMF, 1,4-dioxane, or toluene are typically used.[6][7]

Q2: My reaction is showing low to no conversion. What are the first things I should check?

A2: Low or no conversion is a common issue in palladium-catalyzed reactions. Here’s a checklist of initial troubleshooting steps:

  • Reagent Quality: Verify the purity and integrity of your starting materials. Aryl halides should be pure, and the cyanide source should be anhydrous if the reaction is sensitive to water.

  • Catalyst Activity: Ensure your palladium catalyst is active. If it has been stored for a long time, its activity may be diminished. Consider running a well-established, high-yielding Suzuki or cyanation reaction as a positive control.[7]

  • Oxygen-Free Environment: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[3][5]

  • Solvent Purity: Use anhydrous and degassed solvents, as water and oxygen can interfere with the catalytic cycle.[3]

Q3: I'm observing significant byproduct formation, including debromination and homocoupling. How can I minimize these side reactions?

A3: Side reactions are often indicative of suboptimal reaction conditions.

  • Debromination/Dechlorination: This occurs when the aryl halide reacts with a hydrogen source instead of the cyanide. This can be caused by impurities in the reagents or solvent. Using high-purity starting materials and freshly distilled, degassed solvents can minimize this.[5]

  • Homocoupling: The formation of biphenyl from the starting aryl halide can occur, especially at higher temperatures. This is often a sign of inefficient transmetalation. Optimizing the ligand-to-metal ratio or changing the ligand altogether can sometimes resolve this.

Troubleshooting Guide: Optimizing Catalyst Loading

Optimizing catalyst loading is a critical step in developing a cost-effective and efficient synthesis. The goal is to use the minimum amount of catalyst required to achieve a high yield in a reasonable amount of time.

Issue: Inconsistent results when scaling up the reaction.

  • Potential Cause: Inefficient mixing or heat transfer in a larger reaction vessel.

  • Recommended Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. For larger scale reactions, consider mechanical stirring. Monitor the internal reaction temperature to ensure it is consistent with the optimized small-scale conditions.

Issue: High catalyst loading is required to achieve good conversion.

  • Potential Cause: Inefficient catalyst activation or catalyst poisoning.

  • Recommended Solution:

    • Pre-catalyst Activation: Some palladium(II) pre-catalysts require an activation step to form the active Pd(0) species. Ensure your reaction conditions are suitable for this activation.[8]

    • Ligand Choice: The choice of ligand is crucial.[3] Bulky, electron-rich ligands like XPhos or SPhos can stabilize the palladium center and prevent deactivation.[1]

    • Cyanide Concentration: Excess cyanide in the solution can poison the palladium catalyst.[1] Using a less soluble cyanide source like Zn(CN)₂ can help maintain a low concentration of free cyanide.[1]

Issue: Product yield plateaus or decreases with increased catalyst loading.

  • Potential Cause: At higher concentrations, palladium can aggregate, leading to the formation of less active palladium black.[9]

  • Recommended Solution: This is a clear indication that you have exceeded the optimal catalyst loading. Systematically screen a range of lower catalyst loadings to find the most efficient concentration.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This is a general starting protocol that will likely require optimization for your specific substrate and setup.

Materials:

  • 2-Bromo-5-phenylpyridine (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Degassed DMF

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-phenylpyridine, Zinc Cyanide, Pd₂(dba)₃, and XPhos under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Catalyst Loading

To optimize the catalyst loading, a systematic screening should be performed.

Materials:

  • Same as Protocol 1

  • Multiple reaction vials for parallel synthesis

Procedure:

  • Set up a series of reactions in parallel, each with a different catalyst loading (e.g., 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Keep all other reaction parameters (temperature, concentration, stoichiometry) constant.

  • Run the reactions for a fixed amount of time (e.g., 12 hours).

  • After the allotted time, quench the reactions and analyze the conversion and yield of each reaction by a quantitative method like HPLC or GC-MS.

  • Plot the yield versus catalyst loading to determine the optimal concentration.

Catalyst Loading (mol%)Ligand Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
2.04.012012>9995
1.53.012012>9994
1.02.0120129590
0.51.0120128075
0.10.2120124540

This is example data and will vary based on specific reaction conditions.

Visualizing Experimental Workflows

General Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Reactants: 2-Bromo-5-phenylpyridine, Zn(CN)₂ catalyst Add Catalyst System: Pd₂(dba)₃, XPhos reagents->catalyst degas Degas and Add Solvent catalyst->degas heat Heat and Stir (100-130 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Catalyst Loading Optimization Logic

G start Define Standard Reaction Conditions setup Set up Parallel Reactions with Varying Catalyst Loading start->setup run Run Reactions for Fixed Time setup->run analyze Analyze Yield and Purity (HPLC/GC) run->analyze decision Is Yield >90% and Cost-Effective? analyze->decision optimal Optimal Loading Identified decision->optimal Yes adjust Adjust Loading and Repeat decision->adjust No adjust->setup

Caption: Decision-making workflow for optimizing catalyst loading.

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI.
  • Optimizing Cross-Coupling Reactions with Palladium Catalysts. (n.d.).
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Institutes of Health.
  • A new palladium catalyst system for the cyanation of aryl chlorides. (2025). ResearchGate.
  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
  • Study on catalyst for pyridine synthesis. (2025). ResearchGate.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). ACS Publications.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.).
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025). ResearchGate.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024).
  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). National Institutes of Health.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health.
  • Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. (2009). PubMed.
  • Pyridine, 2-phenyl-. (n.d.). Organic Syntheses.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). National Institutes of Health.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI.
  • Proposed mechanism for the formation of pyridine derivatives (5 and 6). (n.d.). ResearchGate.

Sources

solvent effects on the yield and purity of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Synthesizing 5-Phenylpyridine-2-carbonitrile

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The success of this synthesis, specifically achieving high yield and purity, is profoundly influenced by the choice of solvent. The solvent system does more than simply dissolve reactants; it actively participates in the catalytic cycle by stabilizing intermediates, modulating base activity, and influencing the rate of side reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical protocols to navigate the complexities of solvent selection for this important transformation. We will explore the causal relationships between solvent properties and reaction outcomes, empowering you to optimize your synthesis for maximal efficiency and purity.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses the most common challenges encountered during the synthesis of this compound, presented in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<50%). How does solvent choice impact this, and what should I try?

Low yield is a frequent problem that can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role.[2]

Underlying Causes & Rationale:

  • Poor Reagent Solubility: The key reactants—typically 5-bromo-2-cyanopyridine, phenylboronic acid, and an inorganic base (e.g., K₂CO₃, K₃PO₄)—have vastly different polarities. If the solvent fails to adequately dissolve any one of these, the reaction will be slow and incomplete. For instance, while nonpolar solvents like toluene are common, the inorganic base may have limited solubility, hindering its function.[3]

  • Catalyst Deactivation/Precipitation: The active Pd(0) catalyst and its intermediates must remain soluble and stable throughout the reaction. In an inappropriate solvent, the catalyst can precipitate as palladium black, effectively halting the catalytic cycle.

  • Inefficient Transmetalation: The transmetalation step, where the phenyl group is transferred from the boronic acid to the palladium center, is often rate-limiting. The solvent influences the activation of the boronic acid by the base to form a more nucleophilic boronate species, which is critical for this step.[4]

Recommended Solutions:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures. A good starting point is to compare a nonpolar aprotic solvent, a polar aprotic solvent, and a biphasic system.

  • Employ Biphasic or Aqueous Systems: The Suzuki reaction is notably versatile and can be run effectively in biphasic (e.g., Toluene/Water) or purely aqueous systems.[5] The presence of water can significantly improve the solubility of inorganic bases like K₃PO₄ or Cs₂CO₃, accelerating the reaction.

  • Consider High-Boiling Point Aprotic Polar Solvents: Solvents like 1,4-dioxane or DMF can be very effective as they readily dissolve both the organic substrates and the organopalladium intermediates.[6] However, be aware that they can be difficult to remove during work-up and may promote side reactions at high temperatures.

Q2: I'm observing significant byproduct formation, particularly debromination of my starting material and homo-coupling of phenylboronic acid. Could the solvent be the cause?

Yes, the solvent system is a key factor in controlling the selectivity of the reaction and minimizing the formation of these common impurities.[7][8]

Underlying Causes & Rationale:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, yielding benzene. Protic solvents (like alcohols) or excessive water in aprotic solvents can facilitate this side reaction, especially at elevated temperatures and in the presence of a strong base.

  • Homo-coupling: The formation of biphenyl from the coupling of two phenylboronic acid molecules is often promoted by the presence of oxygen and can be more prevalent in certain solvent systems.

  • Hydrolysis of the Nitrile Group: While less common under standard Suzuki conditions, prolonged heating in aqueous basic or acidic media can lead to the hydrolysis of the carbonitrile group to a carboxamide or carboxylic acid.

Recommended Solutions:

  • Control Water Content: While some water is often beneficial, an excessive amount can promote protodeboronation. When using anhydrous aprotic solvents like THF or dioxane, ensure they are properly dried. For biphasic systems, use a controlled amount of water (e.g., a 4:1 organic solvent to water ratio).

  • Degas Your Solvent: To minimize homo-coupling, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst.

  • Choose the Right Solvent/Base Combination: The interplay is critical. A strong base in a solvent that doesn't promote its dissolution can create localized high concentrations, leading to side reactions. A weaker base that is highly soluble may be more effective.[4] For example, K₃PO₄ is often more effective than K₂CO₃ in many aprotic solvents.

Q3: My reaction starts but fails to go to completion according to TLC/LC-MS analysis. How can the solvent contribute to this stalling?

Reaction stalling is typically a sign of catalyst deactivation, a process heavily influenced by the solvent environment.[2]

Underlying Causes & Rationale:

  • Ligand Dissociation/Degradation: Phosphine ligands, commonly used in Suzuki couplings, can dissociate from the palladium center or degrade at high temperatures. The solvent can influence the stability of the palladium-ligand complex.

  • Formation of Insoluble Intermediates: An organopalladium intermediate in the catalytic cycle may have poor solubility in the chosen solvent, causing it to precipitate out of the solution and stall the reaction.

  • Solvent Coordination to Palladium: Some polar coordinating solvents, like acetonitrile or DMF, can coordinate directly to the palladium center.[9] This can sometimes be beneficial, but in other cases, it may inhibit substrate binding and slow or stop the reaction.

Recommended Solutions:

  • Optimize Solvent and Temperature: If stalling occurs at high temperatures, consider a solvent with a lower boiling point or running the reaction at a milder temperature for a longer duration.

  • Evaluate Ligand and Solvent Compatibility: Ensure the chosen phosphine ligand (e.g., PPh₃, SPhos, XPhos) is stable in the selected solvent at the target temperature. Sometimes, switching to more robust N-heterocyclic carbene (NHC) ligands can prevent degradation.[5]

  • Try a Solvent Mixture: A mixture of solvents, such as Toluene/Ethanol, can sometimes maintain the catalyst's activity by providing a more favorable solvation sphere for all intermediates throughout the cycle.

Data Summary: Solvent Effects on Suzuki Coupling of Bromopyridines

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Solvent SystemBaseCatalyst/LigandTemp. (°C)Yield (%)Key Observations & Purity Considerations
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄90~85-95Good general-purpose system. Water aids in dissolving the base. Vigorous stirring is essential for phase mixing.[3]
1,4-Dioxane/H₂O (3:1)K₃PO₄Pd(OAc)₂ / SPhos100>90Often provides high yields for electron-deficient pyridines. Dioxane is a peroxide former and must be purified if old.[5][10]
DMFK₂CO₃PdCl₂(dppf)110~80-90Homogeneous reaction, but DMF can be difficult to remove. Potential for nitrile hydrolysis if reaction time is excessively long.[11]
THFCs₂CO₃Pd₂(dba)₃ / P(t-Bu)₃66 (reflux)~70-85Lower boiling point may require longer reaction times. Anhydrous conditions are critical to prevent side reactions.[11]
Ethanol/H₂O (1:1)Na₂CO₃Pd(OAc)₂ (ligand-free)80VariableA "greener" option. Yield can be highly substrate-dependent. Risk of protodeboronation is higher.[12]

Visualizing the Process

Troubleshooting Workflow for Low Yield/Purity

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow start Low Yield or Purity Observed check_solvent Is the solvent system optimized? start->check_solvent check_base Is the base appropriate and soluble? check_solvent->check_base Yes solvent_screen Action: Screen Solvents (e.g., Toluene/H₂O, Dioxane, DMF) check_solvent->solvent_screen No check_temp Is the temperature correct? check_base->check_temp Yes base_screen Action: Try a different base (e.g., K₃PO₄, Cs₂CO₃) check_base->base_screen No check_reagents Are reagents pure & degassed? check_temp->check_reagents Yes temp_screen Action: Adjust temperature (Lower for stability, Higher for rate) check_temp->temp_screen No reagent_purify Action: Purify starting materials & thoroughly degas solvent check_reagents->reagent_purify No end_node Optimized Reaction check_reagents->end_node Yes solvent_screen->end_node base_screen->end_node temp_screen->end_node reagent_purify->end_node

Caption: A logical troubleshooting workflow for low yield/purity.

The Suzuki-Miyaura Catalytic Cycle: Where Solvent Matters

This diagram illustrates the key steps of the reaction and highlights the influence of the solvent.

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 5-Phenylpyridine- 2-carbonitrile (R¹-R²) pd2_trans->product r1x 5-Bromo-2-cyanopyridine (R¹-X) r1x->pd2_complex r2by2 Phenylboronic Acid (R²-B(OH)₂) boronate [R²-B(OH)₃]⁻ (Boronate Complex) r2by2->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd2_complex annot1 Solvent stabilizes active Pd(0) and Pd(II) intermediates annot1->pd2_complex annot2 Solvent & H₂O affect base solubility and boronate formation annot2->base

Caption: The Suzuki cycle and key points of solvent influence.

Experimental Protocol: Synthesis of this compound

This generalized protocol is based on commonly cited methods for Suzuki-Miyaura couplings of bromopyridines and should be optimized for your specific laboratory conditions.[10][13]

Materials:

  • 5-Bromo-2-cyanopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-cyanopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.

  • Catalyst Addition: Briefly remove the inert gas inlet and add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask. Immediately reseal the system under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours. Check for the consumption of the 5-bromo-2-cyanopyridine starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.[14]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different palladium catalyst? A: Absolutely. Many catalyst systems are effective. For example, a combination of a palladium(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand (e.g., SPhos, XPhos, PPh₃) is very common.[15] The choice may depend on the cost, air stability, and specific reactivity required.

  • Q: Is it possible to run this reaction at room temperature? A: While challenging for an electron-deficient substrate like 5-bromo-2-cyanopyridine, room-temperature Suzuki couplings are possible. They typically require highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃ or certain N-heterocyclic carbene (NHC) ligands, often in combination with a strong base like cesium carbonate.[15]

  • Q: How does the choice of halide (Br vs. Cl) on the pyridine ring affect solvent choice? A: Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings. To couple an aryl chloride (e.g., 5-chloro-2-cyanopyridine), more forcing conditions are usually required. This may involve higher temperatures and more active (and often more expensive) catalyst systems. In such cases, a high-boiling solvent like dioxane, DMF, or toluene is almost always necessary.[13]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from https://en.wikipedia.org/wiki/Suzuki_reaction
  • Muthumari, S., & Ramesh, R. (2019). Effect of solvent on the Suzuki reaction. ResearchGate. Retrieved from https://www.researchgate.net/figure/Effect-of-solvent-on-the-Suzuki-reaction-a_tbl1_334588999
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483321/
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylpyridine: Base Selection and Optimization. Retrieved from https://www.benchchem.
  • Request PDF. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from https://www.researchgate.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multi-step Alkaloid Synthesis. Retrieved from https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-multi-step-alkaloid-synthesis
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from https://myers.chemistry.harvard.
  • BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Retrieved from https://www.benchchem.com/technical-support/purification-strategies-for-3-amino-6-phenylpyrazine-2-carbonitrile
  • Abdel-Ghani, N. T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325995/
  • Biosynth. (n.d.). This compound. Retrieved from https://www.biosynth.com/p/PBA06545/39065-45-7-5-phenylpyridine-2-carbonitrile
  • BenchChem. (2025). Optimizing reaction conditions for 5-amino-1-phenylpyrazole-4-carbonitrile synthesis. Retrieved from https://www.benchchem.com/technical-support/optimizing-reaction-conditions-for-5-amino-1-phenylpyrazole-4-carbonitrile-synthesis
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from https://www.jti.co.jp/rd/file/pdf/Rapid_and_easy_removal_or_purification_of_pyridine_compounds_by_phenylboronic_acid_solid-phase_extraction.pdf
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • PJSIR. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF 5-HETEROARYLPYRIMIDINE NUCLEOSIDES. Retrieved from https://www.pjsir.org/index.php/pjsir/article/download/2393/1183
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from https://www.benchchem.com/technical-support/troubleshooting-unexpected-side-reactions-in-pyrimidine-synthesis
  • ResearchGate. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Retrieved from https://www.researchgate.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Retrieved from https://www.benchchem.com/application-notes/B113480/suzuki-miyaura-coupling-of-5-bromo-2-chloropyrimidine-for-drug-discovery
  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin. Retrieved from https://www.benchchem.com/technical-support/dealing-with-low-yield-during-the-chemical-synthesis-of-purpurin
  • ACS Publications. (n.d.). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Retrieved from https://pubs.acs.org/doi/10.1021/ol501538u
  • ResearchGate. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from https://www.researchgate.
  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00854a
  • MDPI. (n.d.). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Retrieved from https://www.mdpi.com/1420-3049/27/19/6630
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10959410/
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. Retrieved from https://www.benchchem.com/technical-support/troubleshooting-low-yields-in-multi-component-hexahydropyrimidine-synthesis
  • MDPI. (n.d.). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Retrieved from https://www.mdpi.com/1420-3049/24/1/159
  • BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Retrieved from https://www.benchchem.com/technical-support/troubleshooting-side-reactions-during-2-5-divinylpyridine-synthesis
  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. Retrieved from https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1488439063.pdf
  • RSC Publishing. (n.d.). Solvent effects on the photochemistry of 4-aminoimidazole-5-carbonitrile, a prebiotically plausible precursor of purines. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp02811a
  • MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from https://www.mdpi.com/1422-8599/2019/3/M1058
  • National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10455436/
  • ResearchGate. (2025). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Retrieved from https://www.researchgate.

Sources

managing exothermic reactions in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine Synthesis Core Safety Module

Welcome to the Pyridine Synthesis Core Safety Module. This resource is designed for researchers, chemists, and process development professionals engaged in the synthesis of pyridine derivatives. The inherent exothermic nature of many classical pyridine syntheses, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, presents significant thermal management challenges. This guide provides in-depth, practical solutions to anticipate, control, and troubleshoot exothermic events, ensuring both the safety of your experiment and the integrity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Predicting Thermal Hazards

Question 1: My Hantzsch pyridine synthesis is showing a much more aggressive exotherm than predicted. What are the likely causes?

Answer: An unexpectedly aggressive exotherm in a Hantzsch synthesis often points to issues with reaction kinetics and heat accumulation. Several factors could be at play:

  • Reagent Addition Rate: The initial condensation of the β-ketoester with the aldehyde and ammonia (or an ammonium salt like ammonium acetate) is highly exothermic. A rapid or bulk addition of one of the reactants, particularly the aldehyde or the ammonia source, can lead to a rapid accumulation of reactive intermediates, causing the reaction rate and heat generation to spike uncontrollably.

  • Impurity Profile of Starting Materials: Aldehyd starting materials are prone to oxidation, forming peroxy species. These impurities can catalyze or initiate side reactions that are significantly more exothermic than the main condensation pathway. Always use freshly distilled or purified aldehydes.

  • Inadequate Mixing: Poor agitation creates localized "hot spots" where the concentration of reactants is high. In these zones, the reaction accelerates, generating heat faster than it can be dissipated to the bulk solution and the cooling system. This can quickly escalate into a runaway reaction.

  • Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a low boiling point may begin to boil at the hot spots, drastically changing the reaction kinetics and pressure within the vessel.

Troubleshooting Workflow:

  • Verify Reagent Quality: Use techniques like NMR or titration to check the purity of your aldehyde.

  • Implement Controlled Addition: Switch from batch addition to a semi-batch process using a syringe pump or an addition funnel for the limiting reagent.

  • Optimize Agitation: Ensure the stirrer is appropriately sized and positioned for the vessel. For viscous reactions, consider an overhead mechanical stirrer instead of a magnetic stir bar.

  • Re-evaluate Solvent: If the exotherm is still too strong, consider a higher-boiling point solvent with a good heat capacity, like DMSO or NMP, provided it is compatible with your reaction chemistry.

Question 2: How can I quantitatively assess the thermal risk of my new pyridine synthesis protocol before scaling up?

Answer: Moving from bench-scale to pilot or manufacturing scale requires a quantitative understanding of the reaction's thermal profile. Relying on qualitative observations is insufficient and unsafe.

Expert Recommendation: Reaction Calorimetry

Reaction calorimetry (RC) is the gold standard for characterizing thermal hazards. An instrument like a Reaction Calorimeter (RC1) or a Differential Scanning Calorimeter (DSC) provides critical data.

  • Heat of Reaction (ΔHrxn): This tells you the total amount of energy released per mole of reactant. A highly exothermic reaction (e.g., > -100 kJ/mol) requires robust engineering controls.

  • Adiabatic Temperature Rise (ΔTad): This is a crucial safety parameter calculated from the heat of reaction and the heat capacity of the reaction mass. It represents the maximum temperature the reaction could reach if all cooling were to fail. A high ΔTad (> 50-100 °C) is a major red flag for a potential runaway.

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the highest temperature that could be reached during a runaway, at which point a secondary, more hazardous decomposition reaction might be initiated.

Data Interpretation for Risk Assessment:

ParameterLow RiskMedium RiskHigh RiskControl Strategy
ΔHrxn (kJ/mol) -20 to -80-80 to -200> -200Semi-batch/Continuous Flow
ΔTad (°C) < 2020 to 50> 50Redundant Cooling, Quench System
MTSR (°C) < Boiling Point> Boiling Point> Decomposition TRe-design synthesis, use flow reactor
Section 2: Practical Control Strategies

Question 3: What are the most effective methods for controlling a known, vigorous exotherm during a Bohlmann-Rahtz pyridine synthesis?

Answer: The Bohlmann-Rahtz synthesis, involving the condensation of an enamine with an alkynone, can be deceptively energetic. Effective control hinges on managing the rate of heat generation to never exceed the rate of heat removal.

Primary Control Method: Semi-Batch or Continuous Flow Operation

Instead of combining all reactants at once (batch mode), a semi-batch approach is superior for exothermic reactions. Here, one reactant is added slowly and continuously to the others in the reactor.

  • Why it works: The rate of the reaction, and thus the rate of heat generation, is directly controlled by the rate of addition of the limiting reagent. This prevents the accumulation of unreacted starting material that could later react all at once.

Experimental Protocol: Semi-Batch Bohlmann-Rahtz Synthesis

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump. The reactor jacket should be connected to a circulating bath (cryostat).

  • Initial Charge: Charge the reactor with the enamine and the solvent. Cool the mixture to the desired initial temperature (e.g., 0 °C).

  • Controlled Addition: Prepare a solution of the alkynone in the reaction solvent. Add this solution via the syringe pump at a pre-determined rate.

  • Real-time Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the internal temperature within a narrow, safe range (e.g., ±2 °C of the setpoint).

  • Emergency Preparedness: Have an ice bath and a quenching agent (e.g., a cold solution of acetic acid to neutralize the enamine) ready.

For highly energetic or difficult-to-control systems, consider microreactor or continuous flow technology. These systems offer extremely high surface-area-to-volume ratios, enabling near-instantaneous heat removal and providing a much safer operating environment.

Logical Flow for Selecting a Control Strategy

ExothermControl A Assess Thermal Hazard (ΔTad, MTSR) B Low Hazard (ΔTad < 20°C) A->B Low C Moderate Hazard (20°C < ΔTad < 50°C) A->C Moderate D High Hazard (ΔTad > 50°C) A->D High E Standard Batch Cooling (Ice Bath) B->E F Jacketed Reactor with Semi-Batch Addition C->F G Continuous Flow Reactor or Dilution Strategy D->G H Implement Quench System D->H

Caption: Decision tree for selecting a thermal control strategy.

Question 4: My reaction is overheating despite using a cooling bath. What's going wrong?

Answer: This is a critical situation indicating that the rate of heat generation is overwhelming your cooling system's capacity. The problem lies in the heat transfer, not just heat generation.

Troubleshooting Heat Transfer Issues:

  • The "Sticky Layer" Phenomenon: A common culprit is poor mixing. An unstirred layer of solvent can form at the reactor wall, acting as an insulator and severely impeding heat transfer to the cooling jacket or bath.

    • Solution: Increase the stirring rate. Ensure the vortex is visible but not so deep that it splashes reactants. For viscous materials, a mechanical stirrer is essential.

  • Insufficient Heat Transfer Area: As you scale up a reaction, the volume increases by a cube (r³), but the surface area for cooling only increases by a square (r²). This is why reactions that are well-behaved on a 100 mL scale can become dangerous at 1 L.

    • Solution: For larger scales, an ice bath is insufficient. A jacketed reactor with a circulating coolant (cryostat) provides a much larger and more controlled surface area for heat exchange.

  • Fouling on Reactor Wall: Product precipitation or polymerization on the reactor's inner surface can create an insulating layer, similar to the sticky layer effect.

    • Solution: Choose a solvent in which all components, including intermediates and the final product, are highly soluble at the reaction temperature.

Workflow for Diagnosing Cooling Failure

CoolingFailure Start Reaction Overheating Despite Cooling CheckStirring Is Agitation Vigorous? (Vortex visible) Start->CheckStirring CheckScale Is Reactor >500 mL and using an ice bath? CheckStirring->CheckScale Yes IncreaseStirring Increase Stirrer RPM or Switch to Overhead Stirrer CheckStirring->IncreaseStirring No CheckSolubility Are Solids Crashing Out on Reactor Wall? CheckScale->CheckSolubility No UseJacketed Switch to Jacketed Reactor with Circulating Coolant CheckScale->UseJacketed Yes ChangeSolvent Re-evaluate Solvent System or Run at Higher Dilution CheckSolubility->ChangeSolvent Yes Runaway Potential Runaway: Execute Emergency Quench! CheckSolubility->Runaway No

Technical Support Center: Strategies to Improve Regioselectivity in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation and functionalization of the pyridine ring—a scaffold of immense importance in pharmaceuticals and materials science.[1]

The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, present a formidable challenge to achieving site-selectivity.[2][3] This guide provides a structured approach to troubleshooting common regioselectivity issues through a series of FAQs and in-depth, practical troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the control of regioselectivity in pyridine synthesis.

Q1: Why is controlling regioselectivity in pyridine chemistry so challenging?

A1: The difficulty stems from the intrinsic electronic landscape of the pyridine nucleus. The nitrogen atom's high electronegativity makes the ring electron-deficient, deactivating it towards electrophilic substitution, which typically requires harsh conditions and yields mixtures.[3][4] Conversely, nucleophilic attack and metallation are favored at the electron-deficient C2 (ortho) and C4 (para) positions.[4] The nitrogen's lone pair can also coordinate with metal catalysts, poisoning them or altering their reactivity in unpredictable ways.[2] This creates a delicate interplay of electronic bias, steric hindrance, and catalyst-substrate interactions that complicates regiocontrol.[2][5]

Q2: What are the primary factors governing regioselectivity in pyridine C-H functionalization?

A2: Regioselectivity is principally dictated by a combination of three factors:

  • Electronic Effects: The electron-deficient nature of the ring renders the C-H bonds at different positions with varying acidity and reactivity. C2/C6-H bonds are often the most acidic and electronically favored for deprotonation or nucleophilic attack due to their proximity to the nitrogen.[2]

  • Steric Effects: The size of substituents on the pyridine ring and the bulk of the reagents or catalyst ligands are critical. Bulky groups can physically block access to adjacent positions, thereby directing functionalization to less hindered sites.[2] For instance, sterically demanding catalysts often favor reaction at the more accessible C3 or C4 positions to avoid the C2/C6 positions.[6]

  • Directing Groups (DGs): This is one of the most powerful strategies for achieving high regioselectivity. A functional group is installed on the pyridine ring (or a substituent) that coordinates to a metal catalyst, delivering it to a specific, nearby C-H bond for activation.[2][7] This overrides the ring's inherent reactivity patterns.

Q3: How do classical pyridine syntheses like Hantzsch and Bohlmann-Rahtz control regiochemistry?

A3: These methods build the ring from acyclic precursors, and regioselectivity is determined by the constitution of the starting materials.

  • Hantzsch Synthesis: In its classic form, this multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and ammonia is symmetrical, yielding 1,4-dihydropyridines that are then oxidized.[8][9] To create unsymmetrical pyridines, modified procedures are used where one of the condensation steps is performed separately, pre-forming an enamine or an enone to ensure a specific connectivity in the final product.[10]

  • Bohlmann-Rahtz Synthesis: This method involves the condensation of an enamine with an ethynylketone.[11][12] The regiochemistry is unambiguously controlled by the structure of the two reactants, making it a highly reliable method for producing specific isomers of polysubstituted pyridines.[13]

Q4: What is the role of the solvent in directing regioselectivity?

A4: Solvents can significantly influence regioselectivity by stabilizing or destabilizing key intermediates or transition states. For instance, in nucleophilic aromatic substitution reactions, solvent polarity can alter the product ratio. In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile, a switch from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) was shown to invert the C2/C6 selectivity.[4] Similarly, in radical functionalizations, changing the solvent can alter the ratio of C2 versus C3 substitution.[14][15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific regioselectivity challenges encountered during experiments.

Guide 1: Poor Regioselectivity in Transition Metal-Catalyzed C-H Functionalization

Problem: My Pd-catalyzed C-H arylation of a 3-substituted pyridine yields a mixture of C2 and C4 isomers, with no clear preference.

Root Cause Analysis: This outcome suggests that the intrinsic electronic preference for C2/C4 functionalization is not being adequately controlled by the catalytic system. The directing effect of the existing substituent may be weak, or steric factors at the C2 and C4 positions are comparable, leading to competitive reaction pathways. The ligand on the palladium catalyst may not be sufficiently bulky or electronically tuned to discriminate between the two sites.

Troubleshooting Workflow:

G start Low Regioselectivity (C2 vs. C4 mixture) ligand Screen Ligand Library (Vary Steric Bulk & Electronics) start->ligand directing_group Introduce a Directing Group (DG) (e.g., amide, sulfoxide at C3) start->directing_group solvent Optimize Solvent (Test polar aprotic vs. nonpolar) ligand->solvent re_evaluate Analyze Regioisomeric Ratio (NMR/GC-MS) directing_group->re_evaluate temp Adjust Temperature (Lower T may increase selectivity) solvent->temp temp->re_evaluate re_evaluate->ligand No, iterate success Achieved >95:5 Selectivity re_evaluate->success Yes

Caption: Troubleshooting workflow for poor C-H functionalization regioselectivity.

Step-by-Step Solutions:

  • Modify the Catalyst Ligand: The ligand is the primary tool for tuning the catalyst's steric and electronic environment.[2]

    • Protocol: Screen a panel of phosphine or N-heterocyclic carbene (NHC) ligands. Start with ligands of increasing steric bulk (e.g., from PPh₃ to P(o-tolyl)₃ to P(t-Bu)₃). Bulky ligands are known to disfavor reaction at more hindered C-H bonds.[16]

    • Causality: A larger ligand cone angle will create significant steric repulsion at the more crowded ortho-position (C2), potentially favoring functionalization at the C4 position.[16]

  • Install a Removable Directing Group: If ligand screening is insufficient, a directing group can enforce a specific geometry.

    • Protocol: If your substrate allows, install a directing group such as an amide or picolinamide at a position that can direct metallation to the desired C-H bond via cyclometalation. For example, a directing group on a C3 substituent can be used to direct functionalization to either C2 or C4.[17]

    • Causality: The formation of a stable, chelated palladacycle intermediate forces the C-H activation to occur at a specific site proximal to the directing group, overriding the inherent electronic preferences of the pyridine ring.[17][18]

  • Solvent and Temperature Optimization: These parameters can influence the energy difference between competing transition states.

    • Protocol: Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc). Lowering the reaction temperature can often amplify small differences in activation energies between the pathways leading to different regioisomers, thus improving selectivity.

    • Causality: Solvation can differentially stabilize the charged intermediates in the catalytic cycle. Lower kinetic energy (lower temperature) makes it harder for the system to overcome the higher activation barrier of the less-favored pathway.

Data Comparison Table:

EntryLigandSolventTemp (°C)C2:C4 RatioYield (%)
1PPh₃Dioxane10055:4575
2P(o-tolyl)₃Dioxane10030:7068
3P(t-Bu)₃ Dioxane 80 <5:95 65
4XPhosToluene10040:6082

This table illustrates hypothetical data from a ligand screening to improve C4-selectivity.

Guide 2: Controlling Isomer Formation in Bohlmann-Rahtz Pyridine Synthesis

Problem: My Bohlmann-Rahtz reaction is giving low yields and requires very high temperatures for the final cyclodehydration step, leading to decomposition.

Root Cause Analysis: The Bohlmann-Rahtz synthesis proceeds via an aminodiene intermediate which must adopt the correct E/Z geometry for the final 6π-electrocyclization to occur.[11] High temperatures are often required to facilitate this isomerization.[11] If the intermediate is thermally unstable or the isomerization barrier is too high, yields will be poor.

Troubleshooting Workflow:

G start Low Yield / High Temp in Bohlmann-Rahtz in_situ Option 1: In Situ Enamine (3-Component Reaction) start->in_situ acid_cat Option 2: Acid Catalysis (Lowers Cyclization Temp) start->acid_cat in_situ_details React 1,3-dicarbonyl, alkynone, & NH4OAc in one pot. in_situ->in_situ_details acid_cat_details Add catalyst like AcOH, Amberlyst-15, or Yb(OTf)3. acid_cat->acid_cat_details outcome Improved Yield at Lower Temperature in_situ_details->outcome acid_cat_details->outcome

Caption: Decision tree for optimizing the Bohlmann-Rahtz synthesis.

Step-by-Step Solutions:

  • Employ Acid Catalysis: The cyclodehydration step can be significantly accelerated by an acid catalyst, lowering the required temperature.

    • Protocol: To a solution of the purified aminodiene intermediate in toluene, add a catalytic amount (10 mol%) of a Lewis or Brønsted acid. Suitable catalysts include acetic acid, Amberlyst-15, or Yb(OTf)₃.[19] Heat the reaction and monitor by TLC.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the enamine nitrogen, thereby lowering the activation energy for the cyclization step.

  • Utilize a One-Pot, Three-Component Approach: Instead of pre-forming and isolating the enamine, it can be generated in situ. This often leads to cleaner reactions and better yields.

    • Protocol: In a single flask, combine the 1,3-dicarbonyl compound (1 equiv.), the alkynone (1 equiv.), and an ammonia source like ammonium acetate (1.2 equiv.) in ethanol. Heat the mixture to reflux.

    • Causality: This procedure avoids the isolation of potentially unstable enamines. The reaction proceeds via tandem Michael addition-heterocyclization with complete regiochemical control, often under milder conditions than the stepwise variant.[13]

Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Cyclization

  • Dissolve the isolated aminodiene intermediate (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere.

  • Add Amberlyst-15 ion-exchange resin (100 mg).

  • Heat the reaction mixture to 80 °C (instead of the >120 °C typically required without a catalyst).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture, filter off the resin, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting pyridine by column chromatography.

By implementing these evidence-based strategies, researchers can more effectively navigate the synthetic challenges associated with pyridine chemistry and achieve desired regiochemical outcomes with greater precision and efficiency.

References

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  • S. M. T. Shaikh, A. Boruah, D. K. Das, C–H functionalization of pyridines. Org. Biomol. Chem., 2022, 20, 6266-6288. [Link]
  • A. K. Yadav, S. Singh, R. Kumar, A. K. Verma, Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chem. Eur. J.2024, e202403032. [Link]
  • C. Sambiagio, D. Schönbauer, R. Blieck, T. K. A. Ho, M. Schnürch, C-H Functionalization of Pyridines. Angew. Chem. Int. Ed.2018, 57, 9036-9040. [Link]
  • S. P. O'Malley, Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting, 2004. [Link]
  • Sarpong Lab, Pyridine CH functionaliz
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  • T. J. O'Donnell, R. D. Riell, B. D. Slavica, M. A. Tarselli, Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. J. Am. Chem. Soc.2012, 134 (4), 1968–1971. [Link]
  • Y. Wang, Z. He, Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. Synlett2022, 33 (18), 1785-1790. [Link]
  • M. C. Bagley, C. Glover, D. Chevis, One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE, 2008. [Link]
  • S. M. T. Shaikh, A. Boruah, D. K. Das, Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein J. Org. Chem.2023, 19, 1318–1380. [Link]
  • W. R. Dichtel, O. D. E. B. G. J. M. D. A. D. G. G. L. Y. M. J.-Q. Y. Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Cent. Sci.2015, 1 (7), 393–399. [Link]
  • K. T. Mahmudov, A. J. L. Pombeiro, Established strategies for controlling regioselectivity in C−H activation of pyridine.
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  • Organic Chemistry Portal, Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
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Validation & Comparative

A Comparative Guide to the Cytotoxicity of Pyridine Derivatives: Evaluating the Potential of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer properties.[3][4] The unique electronic characteristics and synthetic accessibility of the pyridine nucleus make it a versatile framework for designing molecules that can interact with various biological targets implicated in cancer progression.[5][6] This guide provides a comparative analysis of the cytotoxic effects of several pyridine derivatives, with a special focus on contextualizing the potential of the less-studied compound, 5-phenylpyridine-2-carbonitrile.

While extensive cytotoxic data for this compound is not yet available in the public domain, this document will leverage structure-activity relationship (SAR) studies of analogous compounds to build a predictive framework for its efficacy.[2][7] We will delve into the experimental data of structurally related pyridine derivatives, detail the standard protocols for assessing cytotoxicity, and provide the necessary tools for researchers to initiate their own investigations into this promising class of compounds.

The Pyridine Scaffold: A Cornerstone of Anticancer Research

Pyridine derivatives have demonstrated significant potential in oncology by targeting a multitude of cellular mechanisms.[5] These compounds can induce apoptosis, inhibit angiogenesis, and halt the cell cycle by interacting with critical biomolecules.[5][8] Mechanistic studies have revealed that their efficacy often stems from the inhibition of key enzymes and receptors such as VEGFR-2, various kinases, topoisomerases, and human carbonic anhydrase.[6] The versatility of the pyridine scaffold allows for synthetic modifications that can fine-tune its biological activity, leading to the development of potent and selective anticancer agents.[1][3]

Comparative Cytotoxicity of Pyridine Derivatives: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxicity of various pyridine derivatives against a panel of human cancer cell lines, offering a comparative landscape for this class of compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-3-carbonitriles Compound 4 (a nicotinonitrile derivative)MCF-7 (Breast)<10 (approx.)[9]
Compound 4 (a nicotinonitrile derivative)MDA-MB-231 (Breast)<10 (approx.)[9]
Compound 9 (a nicotinonitrile derivative)MCF-7 (Breast)<10 (approx.)[9]
Compound 9 (a nicotinonitrile derivative)MDA-MB-231 (Breast)<10 (approx.)[9]
Compound 14 (an acetohydrazide derivative)MCF-7 (Breast)<10 (approx.)[9]
Compound 14 (an acetohydrazide derivative)MDA-MB-231 (Breast)<10 (approx.)[9]
Compound 17 (an oxadiazole derivative)MCF-7 (Breast)<10 (approx.)[9]
Compound 17 (an oxadiazole derivative)MDA-MB-231 (Breast)<10 (approx.)[9]
2-Methoxy-pyridine-3-carbonitriles Compound 5d HepG2 (Liver)1-5[10]
Compound 5d DU145 (Prostate)1-5[10]
Compound 5d MBA-MB-231 (Breast)1-5[10]
Compound 5g HepG2 (Liver)1-5[10]
Compound 5g DU145 (Prostate)1-5[10]
Compound 5g MBA-MB-231 (Breast)1-5[10]
Substituted Pyridines Compound 7 (a pyridin-2-yloxy acetohydrazide)HepG2 (Liver)7.26[8]
Compound 10 (an oxadiazolethione derivative)HepG2 (Liver)10.7-13.9[8]
Compound 12e (a pyridine-amide derivative)HepG2 (Liver)10.7-13.9[8]
Compound 13a (a pyridine-amide derivative)HepG2 (Liver)10.7-13.9[8]
Spiro-pyridine Derivatives Compound 7 Caco-2 (Colon)7.83 ± 0.50[11]
Terpyridines [2,2';6',2'']-terpyridineVariousStrong Cytotoxicity[12]

Note: The data presented in this table is sourced from multiple independent studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of their substituents.[2] Key SAR observations include:

  • Enhancing Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances the antiproliferative activity of pyridine derivatives.[2]

  • Detrimental Groups: Conversely, the inclusion of halogen atoms or other bulky groups can lead to a decrease in cytotoxic potency.[2]

  • The Carbonitrile Moiety: The cyano (-CN) group, particularly at the 3-position of the pyridine ring (nicotinonitriles), is a common feature in many pyridine derivatives with notable anticancer activity.[9][10][13]

  • Phenyl Substitution: The presence of aryl substituents can also modulate the cytotoxic effects of the pyridine core.[10]

This compound: A Profile for Future Investigation

Based on the established SAR of related compounds, we can formulate a hypothesis regarding the cytotoxic potential of this compound. This molecule possesses two key features: a phenyl group at position 5 and a carbonitrile group at position 2. While the 2-carbonitrile is less common in the cited literature than the 3-carbonitrile, the presence of both a cyano and a phenyl group suggests that this compound is a worthwhile candidate for cytotoxic evaluation. The phenyl group may contribute to interactions with hydrophobic pockets in target proteins, while the carbonitrile group can participate in hydrogen bonding and other electronic interactions.

Experimental Protocols for Cytotoxicity Assessment

To facilitate the investigation of novel compounds like this compound, we provide detailed protocols for two standard, complementary cytotoxicity assays.[14][15] It is recommended to use a panel of assays that measure different cellular endpoints to gain a comprehensive understanding of a compound's cytotoxic profile.[16]

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a novel compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Panel cluster_analysis Data Analysis Compound Compound Synthesis & Solubilization Treatment Cell Seeding & Compound Treatment Compound->Treatment CellCulture Cell Line Selection & Culture CellCulture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis DataCollection Data Collection (e.g., Absorbance) MTT->DataCollection LDH->DataCollection Apoptosis->DataCollection IC50 IC50 Calculation DataCollection->IC50

Caption: A generalized workflow for in vitro cytotoxicity screening.

MTT Assay: Assessing Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[14][15] LDH is a stable cytosolic enzyme, and its presence in the culture medium is a direct indicator of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH substrate mix (from a commercial kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate cytotoxicity relative to a maximum LDH release control.

Potential Mechanisms of Action

Many cytotoxic pyridine derivatives exert their effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] The diagram below illustrates a simplified, generic pathway where a pyridine derivative inhibits a receptor tyrosine kinase (RTK), leading to the downstream suppression of pro-survival signaling and the induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Activates Signal Downstream Signaling (e.g., MAPK/PI3K) P_RTK->Signal Initiates Proliferation Cell Proliferation & Survival Signal->Proliferation Promotes Apoptosis Apoptosis Signal->Apoptosis Inhibits Pyridine Pyridine Derivative Pyridine->P_RTK Inhibits

Caption: Inhibition of a generic kinase pathway by a pyridine derivative.

Conclusion

The pyridine scaffold is a proven and valuable starting point for the development of novel anticancer agents. While this compound remains a compound with an uncharacterized cytotoxic profile, the analysis of its structural analogues provides a strong rationale for its investigation. The presence of both phenyl and carbonitrile moieties suggests a potential for significant biological activity. By employing the standardized and robust cytotoxicity assays detailed in this guide, researchers can effectively evaluate the anticancer potential of this compound and other novel pyridine derivatives, contributing to the ongoing search for more effective cancer therapies.

References

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A Comparative Guide to the Synthesis of 5-Phenylpyridine-2-carbonitrile: Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Phenylpyridine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science, frequently incorporated into molecules with diverse biological activities and optoelectronic properties. The efficient and scalable synthesis of this scaffold is therefore of paramount importance to researchers in these fields. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound, supported by experimental data to inform strategic decisions in route selection. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, and explore alternative strategies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Comparing Synthetic Routes: A High-Level Overview

The synthesis of this compound predominantly relies on the formation of the C-C bond between the pyridine and phenyl rings. The most common strategies involve the cross-coupling of a functionalized pyridine with a phenyl-containing reagent. The choice of method is often a trade-off between efficiency, substrate availability, reaction conditions, and considerations of atom economy and toxicity.

Synthetic MethodKey ReactantsCatalyst SystemTypical YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 5-Bromo-2-cyanopyridine, Phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)Good to ExcellentReadily available and stable boronic acids; environmentally benign byproducts.Requires a base which can affect sensitive functional groups.
Stille Coupling 5-Bromo-2-cyanopyridine, PhenylstannanePalladium catalyst (e.g., Pd(PPh₃)₄)Good to ExcellentHigh functional group tolerance; often proceeds under neutral conditions.Toxicity of organotin reagents and byproducts; purification can be challenging.
Nickel-Catalyzed Coupling 5-Bromo-2-cyanopyridine, Phenylboronic acidNickel catalyst (e.g., NiCl₂(PCy₃)₂), Base (e.g., K₃PO₄)Moderate to GoodMore cost-effective and earth-abundant catalyst compared to palladium.Can require higher catalyst loading and may have a narrower substrate scope.
Direct C-H Arylation 2-Cyanopyridine, BenzenePalladium or other transition metal catalystVariableHigh atom economy; avoids pre-functionalization of the pyridine ring.Often requires specific directing groups and can suffer from regioselectivity issues.

In-Depth Analysis of Synthetic Methodologies

Suzuki-Miyaura Coupling: The Workhorse of Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryl compounds, including this compound. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and versatile approach.[1]

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[2]

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Reactants:

    • 5-Bromo-2-cyanopyridine (1.0 eq)

    • Phenylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Procedure:

    • To a reaction vessel, add 5-bromo-2-cyanopyridine, phenylboronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of a palladium(0) source like Pd(PPh₃)₄ is common, though Pd(II) precursors like Pd(OAc)₂ can also be used, as they are reduced in situ.

  • A base is crucial for the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. The choice of base can influence the reaction rate and side reactions.

  • A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar-Pd(II)-Ar' Ln Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: High Tolerance for Functional Groups

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are sensitive to the basic conditions of the latter. This palladium-catalyzed reaction couples an organohalide with an organotin reagent (stannane).[3][4]

Reaction Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.[3]

Experimental Protocol: Stille Synthesis of this compound

  • Reactants:

    • 5-Bromo-2-cyanopyridine (1.0 eq)

    • Phenyltributylstannane (1.1 - 1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Solvent (e.g., toluene, DMF, or THF)

    • Optional: Additive (e.g., LiCl or CuI)

  • Procedure:

    • In a reaction vessel, dissolve 5-bromo-2-cyanopyridine and phenyltributylstannane in the chosen solvent.

    • Purge the solution with an inert gas.

    • Add the palladium catalyst (and additive, if used).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The purification of Stille coupling products can be challenging due to the presence of tin byproducts. A common method is to treat the crude mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts, followed by filtration and extraction.

    • Further purification is typically achieved by column chromatography.

Causality Behind Experimental Choices:

  • The use of additives like LiCl can accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.

  • The high toxicity of organotin reagents necessitates careful handling and thorough purification to remove tin residues from the final product, which is a significant consideration in pharmaceutical synthesis.

Diagram of the Stille Coupling Catalytic Cycle:

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar-Pd(II)-Ar' Ln Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organostannane Ar'-SnR₃ Organostannane->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Nickel-Catalyzed Cross-Coupling: A Greener Alternative

With increasing focus on sustainable chemistry, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and more environmentally friendly alternative to palladium-catalyzed methods.[5] Nickel, being more earth-abundant and less expensive than palladium, offers significant advantages for large-scale synthesis.

Reaction Principle: Similar to palladium, nickel catalysts can mediate Suzuki-type couplings. The catalytic cycle involves Ni(0)/Ni(II) or Ni(I)/Ni(III) species and proceeds through oxidative addition, transmetalation, and reductive elimination.[5]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Synthesis of this compound

  • Reactants:

    • 5-Bromo-2-cyanopyridine (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 5-10 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 eq)

    • Solvent (e.g., 2-MeTHF, t-amyl alcohol, or toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 5-bromo-2-cyanopyridine, phenylboronic acid, the nickel pre-catalyst, and the base in a reaction vessel.

    • Add the degassed solvent.

    • Seal the vessel and heat the mixture to 100-130 °C for 12-24 hours.

    • Monitor the reaction's progress.

    • After cooling, perform a standard aqueous workup and extraction.

    • Purify the product via column chromatography.

Causality Behind Experimental Choices:

  • Nickel catalysts can sometimes be more sensitive to air and moisture than their palladium counterparts, often requiring stricter inert atmosphere techniques.

  • The choice of ligand is critical for the success of nickel-catalyzed couplings, with bulky phosphine ligands like tricyclohexylphosphine (PCy₃) often being effective.

Diagram of the General Cross-Coupling Workflow:

Cross_Coupling_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Setup Reaction Heating under Inert Atmosphere Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and the need for functional group tolerance.

  • For general laboratory-scale synthesis and rapid analogue generation, the Suzuki-Miyaura coupling is often the method of choice. This is due to the wide commercial availability of boronic acids, the relatively mild reaction conditions, and the ease of purification.

  • When dealing with substrates containing base-sensitive functional groups, the Stille coupling provides a robust and reliable alternative. However, the toxicity of the tin reagents and the challenges associated with their removal must be carefully managed.

  • For large-scale and industrial applications where cost and sustainability are major drivers, nickel-catalyzed coupling presents a compelling option. While it may require more optimization, the economic and environmental benefits can be significant.

  • Direct C-H arylation remains an attractive but less developed strategy. While it offers the highest atom economy, challenges with regioselectivity and the need for specific directing groups currently limit its general applicability for the synthesis of this compound.

Ultimately, the optimal method will be determined by a careful evaluation of these factors in the context of the specific research or development goals.

References

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A Comparative Guide to the Photophysical Properties of Organic Emitters: Benchmarking 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate fluorescent probes and emitter materials is a critical decision that dictates the sensitivity, accuracy, and overall success of experimental assays and electronic devices. This guide provides an in-depth comparative analysis of the photophysical properties of 5-Phenylpyridine-2-carbonitrile, a synthetic compound with potential applications in organic electronics, against a backdrop of well-established and next-generation emitter classes. By examining its performance alongside conventional fluorescent dyes, phosphorescent complexes, and state-of-the-art Thermally Activated Delayed Fluorescence (TADF) emitters, we aim to provide a comprehensive understanding of its potential and limitations.

Introduction: The Crucial Role of Photophysical Properties

The efficacy of an emitter in any light-based application, from bio-imaging to organic light-emitting diodes (OLEDs), is fundamentally governed by its photophysical properties. These intrinsic characteristics dictate how a molecule interacts with light, from absorption to emission. Key parameters such as photoluminescence quantum yield (PLQY), emission wavelength (λ_em), and excited-state lifetime (τ) are critical determinants of an emitter's brightness, color purity, and stability.

  • Photoluminescence Quantum Yield (PLQY, Φ) : This is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. A high PLQY is paramount for bright emitters.

  • Emission Wavelength (λ_em) : This determines the color of the emitted light. The ability to tune the emission across the visible spectrum is crucial for various applications, including full-color displays and multiplexed bio-imaging.

  • Excited-State Lifetime (τ) : This is the average time a molecule spends in its excited state before returning to the ground state. The lifetime influences the emitter's susceptibility to quenching and plays a critical role in time-resolved applications and the efficiency of TADF emitters.

This guide will delve into a comparative analysis of this compound against three major classes of emitters:

  • Conventional Fluorescent Emitters : Represented by Tris(8-hydroxyquinolinato)aluminium (Alq3), a workhorse material in early OLED technology.

  • Phosphorescent Emitters : Exemplified by fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), a highly efficient green phosphorescent emitter.

  • Thermally Activated Delayed Fluorescence (TADF) Emitters : Showcased by 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a prominent green TADF emitter.

Comparative Analysis of Emitter Properties

While specific experimental data for this compound is limited in the public domain, we can infer its potential behavior based on its chemical structure—a phenylpyridine core with a cyano substituent. The phenylpyridine moiety is a common building block in high-efficiency phosphorescent and TADF emitters, suggesting potential for interesting photophysical properties. The electron-withdrawing nature of the cyano group can influence the molecule's electronic structure and, consequently, its emission characteristics. A reported device quantum efficiency of 0.72% in a specific diode configuration suggests its intrinsic PLQY may be modest compared to state-of-the-art emitters[1].

For a rigorous comparison, we present the known photophysical properties of our selected benchmark emitters in the table below. The data for this compound is intentionally left as "To Be Determined" (TBD) to highlight the necessity of experimental characterization for any new compound.

PropertyThis compoundAlq₃ (Fluorescent)Ir(ppy)₃ (Phosphorescent)4CzIPN (TADF)
Emission Max (λ_em) TBD~525 nm[2]~522 nm[3]~520 nm
PLQY (Φ) TBD (Device EQE: 0.72%[1])~20-30%~100%>90%
Excited State Lifetime (τ) TBDnanoseconds~2 µs[4]~5.1 µs
Emission Color TBDGreen[2]Green[5]Green
Theoretical Max. IQE 25% (Fluorescence)25%100%100%

Analysis and Field-Proven Insights:

  • This compound : Based on its structure, it is likely a fluorescent emitter. Its reported low device efficiency suggests that without significant molecular engineering, it may not compete with the high-efficiency phosphorescent and TADF emitters. However, its simple structure could be a valuable starting point for the design of more complex and efficient emitters. The cyano-pyridine moiety is a known acceptor unit in TADF emitters, suggesting that with a suitable donor group, derivatives of this compound could exhibit TADF properties[6][7][8][9].

  • Alq₃ : As a traditional fluorescent emitter, Alq₃'s efficiency is limited by the fact that it can only harvest singlet excitons, which account for only 25% of the total excitons generated in an OLED[10]. Its relatively low PLQY and short lifetime are characteristic of this class of materials[11][12][13].

  • Ir(ppy)₃ : The introduction of a heavy metal atom (Iridium) facilitates strong spin-orbit coupling, allowing for efficient intersystem crossing from the singlet to the triplet state and subsequent highly efficient phosphorescence[4][14][15]. This enables the harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency (IQE) of 100%[16]. Its microsecond-range lifetime is a hallmark of phosphorescent emitters.

  • 4CzIPN : This TADF emitter achieves high efficiency without the need for heavy metals. By minimizing the energy gap between the singlet and triplet excited states (ΔE_ST), triplet excitons can be efficiently up-converted to the singlet state through reverse intersystem crossing (RISC) and then emit light via fluorescence. This process, known as delayed fluorescence, allows for the harvesting of all excitons, leading to a theoretical IQE of 100%. The long excited-state lifetime is indicative of the delayed fluorescence mechanism.

Experimental Protocols for Photophysical Characterization

To accurately assess the potential of a new emitter like this compound, a series of standardized photophysical measurements are required. Below are the detailed methodologies for determining the key parameters discussed in this guide.

Measurement of Photoluminescence Quantum Yield (PLQY)

The PLQY is a critical parameter for evaluating the emission efficiency of a material. The absolute method using an integrating sphere is the most accurate and widely accepted technique.

Methodology:

  • Sample Preparation : Prepare a thin film of the emitter by spin-coating or thermal evaporation onto a quartz substrate. For solution measurements, prepare a dilute solution of the compound in a suitable solvent.

  • Instrumentation : Utilize a spectrofluorometer equipped with an integrating sphere.

  • Measurement Procedure :

    • Record the spectrum of the excitation source with the empty integrating sphere (or with a blank substrate/solvent).

    • Place the sample inside the integrating sphere and record the spectrum of the scattered excitation light and the emitted photoluminescence.

  • Calculation : The PLQY is calculated as the ratio of the integrated intensity of the emitted light to the integrated intensity of the absorbed light.

PLQY_Measurement cluster_setup PLQY Measurement Setup cluster_procedure Measurement Steps Excitation Excitation Source Sphere Integrating Sphere Excitation->Sphere Monochromatic Light Detector Spectrometer Sphere->Detector Emitted & Scattered Light Step1 1. Measure Blank Step2 2. Measure Sample Step1->Step2 Step3 3. Calculate PLQY Step2->Step3

Caption: Workflow for absolute PLQY measurement.

Determination of Emission and Absorption Spectra

These spectra provide information about the color of the emitted light and the wavelengths at which the molecule absorbs light.

Methodology:

  • Instrumentation : Use a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

  • Sample Preparation : Prepare dilute solutions of the emitter in a suitable solvent (e.g., toluene, dichloromethane). For solid-state measurements, use thin films on quartz substrates.

  • Measurement :

    • Absorption : Scan the wavelength range of interest to obtain the absorption spectrum.

    • Emission : Excite the sample at a wavelength where it absorbs strongly and record the emitted light as a function of wavelength.

Measurement of Excited-State Lifetime

Time-resolved photoluminescence spectroscopy is used to determine the excited-state lifetime of the emitter.

Methodology:

  • Instrumentation : A time-correlated single-photon counting (TCSPC) system or a streak camera coupled with a pulsed laser source is typically used.

  • Measurement :

    • Excite the sample with a short laser pulse.

    • Record the decay of the photoluminescence intensity over time.

  • Analysis : The resulting decay curve is fitted to an exponential function to extract the lifetime (τ). For TADF emitters, a bi-exponential decay is often observed, corresponding to prompt and delayed fluorescence.

Lifetime_Measurement cluster_setup Time-Resolved PL Setup cluster_analysis Data Analysis Laser Pulsed Laser Sample Sample Laser->Sample TCSPC TCSPC Electronics Laser->TCSPC Sync Detector Single-Photon Detector Sample->Detector Detector->TCSPC Decay Record PL Decay Fit Exponential Fit Decay->Fit Lifetime Extract Lifetime (τ) Fit->Lifetime

Caption: Workflow for excited-state lifetime measurement.

Conclusion and Future Outlook

This guide has provided a comparative framework for evaluating the photophysical properties of organic emitters, using this compound as a case study against established fluorescent, phosphorescent, and TADF materials. While the full potential of this compound remains to be experimentally elucidated, its structural motifs suggest that it and its derivatives could be interesting candidates for further investigation, particularly in the realm of TADF emitters.

For researchers and developers, the key takeaway is the critical importance of comprehensive photophysical characterization. By systematically measuring parameters such as PLQY, emission spectra, and excited-state lifetimes, one can make informed decisions about the suitability of a given emitter for a specific application. The experimental protocols outlined here provide a robust starting point for such characterization efforts. As the field of organic electronics continues to advance, the discovery and characterization of novel emitters with tailored photophysical properties will be paramount to the development of next-generation technologies.

References

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performance of 5-Phenylpyridine-2-carbonitrile in OLEDs versus other materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Emitter Materials in OLEDs: Evaluating 5-Phenylpyridine-2-carbonitrile and its Derivatives Against Industry Benchmarks

Authored by a Senior Application Scientist

This guide provides a comprehensive performance analysis of emitter materials for Organic Light-Emitting Diodes (OLEDs), with a specific focus on the role and potential of the pyridine-carbonitrile chemical moiety. We will objectively compare the performance of devices based on this structural unit against established alternatives, namely phosphorescent and other thermally activated delayed fluorescence (TADF) materials, supported by experimental data and detailed validation protocols. This document is intended for researchers and materials scientists engaged in the development of next-generation optoelectronic devices.

The Emitter Layer: The Heart of OLED Performance

The efficiency, color purity, and stability of an OLED are fundamentally dictated by the emissive layer (EML). It is within this layer that injected electrons and holes meet to form excitons—excited-state electron-hole pairs—which then release their energy as light. Due to spin statistics, these excitons are formed in a 1:3 ratio of emissive singlet states to typically non-emissive triplet states. The evolution of emitter materials is a story of learning how to harness the energy from all of these excitons, thereby pushing device efficiency towards its theoretical maximum.[1]

The three generations of emitter materials are defined by their mechanism of exciton utilization:

  • 1st Generation (Fluorescence): Utilizes only the 25% of singlet excitons, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. While often stable, their efficiency is inherently capped.[1]

  • 2nd Generation (Phosphorescence): Employs heavy-metal atoms (e.g., Iridium, Platinum) to facilitate intersystem crossing, allowing the 75% of triplet excitons to emit light via phosphorescence. This enables a theoretical IQE of 100%.[2][3] These materials are the commercial standard for red and green pixels but have struggled to produce stable, deep-blue emitters.[4]

  • 3rd Generation (TADF): An innovative class of metal-free organic molecules designed with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This small gap allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by ambient thermal energy.[5] These "delayed" singlets can then emit light, enabling a theoretical IQE of 100% without the need for expensive and rare heavy metals.[6][7]

The Pyridine-Carbonitrile Moiety: A Powerful Acceptor for Advanced Emitters

The molecule this compound is a simple aromatic compound containing both a pyridine and a nitrile (carbonitrile) group. The key to understanding its role lies in the strong electron-withdrawing nature of the C=N triple bond in the nitrile group and the nitrogen atom in the pyridine ring.[8] This makes the pyridine-carbonitrile scaffold an excellent electron acceptor.

In the context of modern OLED emitters, particularly for TADF, this property is crucial. High-performance TADF molecules are typically designed with a donor-acceptor (D-A) structure. By spatially separating the highest occupied molecular orbital (HOMO) on an electron-donating unit and the lowest unoccupied molecular orbital (LUMO) on an electron-accepting unit, the energy gap between the S₁ and T₁ states can be minimized, which is the prerequisite for efficient RISC.[5]

While this compound itself has shown limited performance as an emitter, with one report indicating a low quantum efficiency of 0.72% in a specific diode configuration[9], its true value is realized when it is incorporated as the acceptor core in more complex D-A molecules. Derivatives built upon pyridine-carbonitrile and the related pyrimidine-carbonitrile cores have demonstrated exceptional performance, emerging as state-of-the-art TADF emitters.[10][11]

Performance Comparison: Pyridine-Carbonitrile Derivatives vs. Benchmarks

To objectively assess the potential of this class of materials, we compare the reported performance of several pyridine-carbonitrile-based TADF emitters against a classic phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), and another well-known TADF material.

Emitter MaterialTypePeak Emission (nm)Max. External Quantum Efficiency (EQE) (%)ColorReference
Benchmark Phosphorescent
Ir(ppy)₃Phosphorescent~515~21%Green[12]
Benchmark TADF
4CzIPNTADF~521~19-27%Green[6][13]
Pyridine/Pyrimidine-Carbonitrile Derivatives
246tCzPPCTADF~52429.6%Green[11]
Pyrimidine-5-carbonitrile DerivativeTADF~48012.8% (non-doped)Sky-Blue[10]
bis-PXZ-PCNTADF~6009.8%Red[14]

Analysis of Performance Data: The data clearly shows that while the base molecule this compound is not a high-performance emitter, its derivatives are highly competitive.

  • Efficiency: The green-emitting TADF material 246tCzPPC, which uses a pyridine-dicarbonitrile core, demonstrates a maximum EQE of 29.6%, surpassing even the highly efficient phosphorescent and TADF benchmarks.[11] This highlights the immense potential of the pyridine-carbonitrile scaffold in designing emitters that can achieve nearly 100% internal exciton utilization.

  • Color Gamut: The development of efficient emitters across the visible spectrum is crucial for display applications. Pyridine and pyrimidine-carbonitrile derivatives have been successfully engineered to produce not only highly efficient green emitters but also promising sky-blue and red TADF materials.[10][14] The achievement of a 12.8% EQE in a non-doped sky-blue device is particularly noteworthy, as stable and efficient blue emitters remain a significant challenge in the field.[10]

  • Cost and Sustainability: As 3rd generation emitters, these materials are metal-free. This avoids the cost, scarcity, and environmental concerns associated with heavy metals like iridium used in phosphorescent OLEDs.[6]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Molecular Structures A This compound (Building Block) B Ir(ppy)₃ (Phosphorescent Benchmark) C 246tCzPPC (Pyridine-Carbonitrile TADF Emitter) OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Levels Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) LUMO_ETL LUMO Cathode->LUMO_ETL Electron Injection EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) HOMO_HTL HOMO Anode->HOMO_HTL Hole Injection LUMO_EML LUMO LUMO_ETL->LUMO_EML e⁻ HOMO_ETL HOMO recombination Exciton Formation LUMO_EML->recombination HOMO_EML HOMO HOMO_EML->recombination LUMO_HTL LUMO HOMO_HTL->HOMO_EML h⁺ light Light Emission (hν) recombination->light

Caption: Simplified energy level diagram of a multilayer OLED.

OLED_Workflow cluster_fab Device Fabrication cluster_char Characterization A 1. Substrate Cleaning (ITO Glass) B 2. Hole Transport Layer (HTL) Deposition (Spin Coating) A->B C 3. Emissive Layer (EML) Deposition (Spin Coating) B->C D 4. Cathode Deposition (Thermal Evaporation) C->D E 5. Encapsulation D->E F 6. Photophysical Analysis (UV-Vis, PL, PLQY) E->F G 7. Electroluminescence Testing (J-V-L, EQE, Spectra) E->G

Caption: Standard workflow for OLED fabrication and characterization.

Experimental Validation Protocols

To ensure accurate and reproducible comparison of different emitter materials, standardized experimental procedures are essential.

Protocol 1: Multilayer OLED Fabrication (Solution Processing)

This protocol describes the fabrication of a reference OLED device using spin coating for the organic layers and thermal evaporation for the cathode. All solution-based steps should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent degradation of the organic materials by oxygen and moisture. [15]

  • Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. [15] b. Sequentially sonicate the substrates in baths of detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each. [1] c. Dry the substrates with a nitrogen gun. d. Treat the substrates with UV-ozone for 15 minutes to increase the ITO work function and remove residual organic contaminants. [1]

  • Hole Injection/Transport Layer (HIL/HTL) Deposition: a. Prepare a solution of a suitable HIL material, such as PEDOT:PSS. b. Deposit the PEDOT:PSS solution onto the spinning ITO substrate (e.g., 4000 rpm for 30-40 seconds) to achieve a film thickness of 30-40 nm. [15] c. Anneal the substrates on a hotplate (e.g., 150 °C for 10 minutes) to remove residual solvent.

  • Emissive Layer (EML) Deposition: a. Prepare a solution of the emitter material (e.g., the pyridine-carbonitrile derivative) dissolved in a suitable host material and solvent (e.g., Toluene). A typical concentration is 10-15 mg/mL. [15] b. Filter the solution through a 0.45 µm PTFE syringe filter. c. Spin coat the EML solution onto the HTL layer (e.g., 2000 rpm for 30 seconds) to achieve the desired thickness (typically 50-80 nm). [15] d. Anneal the substrate to remove solvent (e.g., 90 °C for 10 minutes).

  • Cathode Deposition: a. Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). b. Deposit a low work function metal, such as Calcium (Ca) followed by a protective layer of Aluminum (Al), or just Aluminum, through a shadow mask to define the active device area. [15]Typical thicknesses are 20 nm for Ca and 100 nm for Al.

  • Encapsulation: a. To prevent degradation from air and moisture, encapsulate the devices immediately using a UV-curable epoxy and a glass coverslip inside the glove box.

Protocol 2: Device Characterization
  • Photophysical Measurements (of the EML film): a. Absorption: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the EML film spin-coated on a quartz substrate. b. Photoluminescence (PL): Use a spectrofluorometer to measure the emission spectrum of the EML film. c. Photoluminescence Quantum Yield (PLQY): Determine the PLQY using an integrating sphere setup to quantify the emission efficiency of the material in the solid state. d. Transient PL Decay: Use a time-correlated single photon counting (TCSPC) system to measure the fluorescence lifetime. For TADF materials, this measurement is critical to observe the prompt and delayed fluorescence components, allowing for the calculation of the RISC rate. [10]

  • Electroluminescence (EL) Measurements: a. Place the fabricated OLED device in a test jig. b. Use a source measure unit (SMU) connected to a calibrated photodiode or spectrometer to simultaneously measure the current density-voltage-luminance (J-V-L) characteristics. [16] c. From the J-V-L data, calculate the key performance metrics:

    • Current Efficiency (cd/A): Luminance divided by current density.
    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
    • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected. This is the most critical metric for comparing emitter performance. d. Record the EL spectrum at various brightness levels to assess color stability and calculate the CIE 1931 color coordinates.

Conclusion and Future Outlook

The investigation into this compound reveals a crucial insight applicable to the broader field of materials science: the performance of a chemical moiety is profoundly dependent on its molecular context. While the standalone molecule does not appear to be a high-efficiency emitter, the pyridine-carbonitrile scaffold is an exceptionally powerful electron-accepting building block. When strategically combined with suitable electron-donating units, it enables the design of world-class, metal-free TADF emitters that can outperform even established phosphorescent standards. [11] The high efficiencies achieved in green, and the promising results in the challenging blue and red spectral regions, confirm that materials based on pyridine-carbonitrile derivatives are at the forefront of 3rd generation OLED technology. Future research should focus on further enhancing the stability and operational lifetime of these emitters, particularly for deep-blue devices, to accelerate their adoption in next-generation displays and solid-state lighting.

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A consolidated list of all sources cited within this guide.

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A Comparative Guide to the Validation of Analytical Methods for 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 5-Phenylpyridine-2-carbonitrile, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental design, ensuring the development of robust, reliable, and compliant analytical methods. Our narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks to build a self-validating system of protocols and analysis.

Introduction: The Analytical Imperative for this compound

This compound (C₁₂H₈N₂, MW: 180.21 g/mol ) is a heterocyclic aromatic compound whose purity and impurity profile are critical to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Establishing validated analytical methods is not merely a regulatory hurdle; it is a fundamental requirement for ensuring product quality throughout the drug development lifecycle.[3][4] This guide will compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and discuss the essential role of spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) in a comprehensive validation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Molecular FormulaC₁₂H₈N₂Provides exact mass for MS identification.
Molecular Weight180.21 g/mol Used in concentration calculations.
StructurePhenyl group attached to a pyridine ring with a nitrile group.[1]Aromatic nature suggests strong UV absorbance, ideal for HPLC-UV detection. Moderate polarity.
Predicted StateSolidRequires dissolution in an appropriate solvent for analysis.
Thermal StabilityLikely stable, but requires evaluation.A key factor in choosing between HPLC (lower temp) and GC (higher temp).

The Regulatory Bedrock: ICH Q2(R2) Guidelines

Any discussion of method validation must be anchored to the International Council for Harmonisation (ICH) guidelines. The recently updated ICH Q2(R2) guideline provides a comprehensive framework for demonstrating that an analytical procedure is fit for its intended purpose.[5][6][7] This guide is structured around the core performance characteristics mandated by ICH, providing a logical and compliant pathway for validation.[8]

ICH_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle P1 Define Analytical Purpose (Assay, Impurity) P2 Select Method (HPLC, GC, etc.) P1->P2 P3 Develop Validation Protocol (Define parameters & acceptance criteria) P2->P3 E1 Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) P3->E1 E2 Conduct Forced Degradation Studies R1 Analyze Data vs. Acceptance Criteria E1->R1 E2->R1 Data informs specificity R2 Prepare Validation Report R1->R2 R3 Implement Method & Define Revalidation Criteria R2->R3

Caption: Overall workflow for analytical method validation, guided by ICH principles.

Method Selection: A Tale of Two Chromatographies

The choice between HPLC and GC is fundamental and depends entirely on the physicochemical properties of the analyte.

Method_Selection Analyte Analyte: this compound Volatility Is the analyte sufficiently volatile and thermally stable? Analyte->Volatility Yes Yes Volatility->Yes High Volatility & Stability No No Volatility->No Low Volatility or Thermally Labile GC Gas Chromatography (GC) is a viable option. (e.g., for volatile impurities, residual solvents) Yes->GC HPLC High-Performance Liquid Chromatography (HPLC) is the preferred method. (For Assay, Impurities, Stability) No->HPLC

Caption: Decision tree for selecting the primary chromatographic technique.

For this compound, HPLC is the superior choice for assay and impurity determination . Its operation at ambient or slightly elevated temperatures avoids the risk of thermal degradation that could occur at the high temperatures required for GC analysis.[9] GC, however, remains a valuable tool for analyzing volatile substances, such as residual solvents, that may be present from the synthesis process.

Table 2: Comparison of HPLC and GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent. Ideal for non-volatile, polar, and thermally sensitive compounds. The primary choice for assay and non-volatile impurities.Limited. Requires high temperatures, posing a risk of degradation. Suitable for volatile impurities or residual solvents only.
Typical Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm).[10]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
Detector UV/Photodiode Array (PDA) is highly effective due to the aromatic structure. MS for identification.Flame Ionization Detector (FID) for general quantitation, MS for identification.
Advantages High resolution, versatility, non-destructive, ambient temperature operation.Excellent for volatile and semi-volatile compounds.
Disadvantages Higher solvent consumption.Potential for thermal degradation of the analyte.[9]

Core Validation Parameters: A Comparative Guide

We will now detail the validation of a stability-indicating HPLC method, as it is the most appropriate technique for controlling the quality of this compound.

Specificity and Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][11] For this, a forced degradation study is indispensable. It intentionally exposes the drug substance to harsh conditions to produce potential degradation products, proving that the method can separate these from the main analyte.[12][13]

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (API Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate Results Analysis->Evaluation Check Peak Purity & Resolution > 2 Pass Method is Stability-Indicating Evaluation->Pass All peaks pure & well-resolved Fail Method Requires Optimization Evaluation->Fail Co-elution or purity failure

Caption: Workflow for a forced degradation study to establish method specificity.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Apply Stress:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.[13]

    • Thermal: Store the stock solution in a sealed vial at 80°C for 24 hours.

  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a target concentration (e.g., 0.1 mg/mL).

  • Analysis: Analyze by HPLC with a PDA detector. Assess the chromatograms for new peaks. The peak purity index of the main peak must be evaluated to ensure it is not co-eluting with any degradants.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a stock solution of the reference standard. Perform serial dilutions to create at least five concentration levels.

    • For Assay: Typically 80% to 120% of the target test concentration.

    • For Impurities: From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against concentration. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.998.

Accuracy

Accuracy is the closeness of the test results to the true value.[15] It is typically assessed by spiking a placebo (matrix without the analyte) with known amounts of the analyte at different concentration levels.

Experimental Protocol: Accuracy (Spike/Recovery)

  • Prepare Spiked Samples: Prepare samples by adding known amounts of this compound reference standard to a placebo mixture at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine samples according to the method.

  • Evaluation: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0% recovery.

Precision

Precision expresses the agreement among a series of measurements. It is evaluated at two levels:[15]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within a laboratory (different days, analysts, or equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six independent test samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Repeat the process on a different day with a different analyst.

  • Evaluation: The RSD for both repeatability and intermediate precision should typically be not more than 2.0%.[8]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These parameters are critical for impurity quantification methods.[4]

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol: Estimation based on Signal-to-Noise Ratio

  • Determine Noise: Inject a blank solution multiple times and measure the baseline noise in a region close to the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of dilute solutions of the analyte.

  • Calculation:

    • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Verification: The LOQ must be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Table 3: Summary of Validation Parameters & Typical Acceptance Criteria (ICH Q2 R2)

ParameterPurposeTypical Acceptance Criteria for an HPLC Assay Method
Specificity To ensure the signal is from the analyte only.Peak is pure and resolved from all other peaks (Resolution > 2).
Linearity Proportionality of signal to concentration.Correlation Coefficient (R²) ≥ 0.998.
Range Concentration interval of reliable measurement.Assay: 80-120% of test concentration.
Accuracy Closeness to the true value.Recovery between 98.0% and 102.0%.
Precision Agreement between repeated measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOQ Lowest amount to be quantified reliably.S/N ratio ≥ 10; demonstrate adequate precision at this level.
Robustness Capacity to remain unaffected by small variations.System suitability parameters remain within limits.

The Role of Spectrometry in Structural Confirmation

While chromatography separates, spectrometry identifies. A comprehensive validation package relies on these techniques for unequivocal proof of structure.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the gold standard for identifying unknown peaks observed during forced degradation or in impurity profiles.[16] By providing the mass-to-charge ratio, it allows for the determination of the molecular weight of a degradant, offering critical clues to its structure. High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for absolute structural elucidation.[18][19] For method validation, its primary roles are:

    • Confirming the structure of the primary reference standard.

    • Characterizing the structure of any major degradation products that can be isolated (e.g., via preparative HPLC).[20] This provides definitive proof of the degradation pathway.

Conclusion

The validation of analytical methods for this compound is a systematic process that relies on a deep understanding of the molecule's chemistry and the principles of analytical science. This guide establishes that a stability-indicating reversed-phase HPLC method with UV detection is the most robust and appropriate choice for quantifying the API and its related impurities. The validation must be executed according to a pre-approved protocol based on ICH Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, and quantitation limits. The integration of spectroscopic techniques like LC-MS and NMR provides an indispensable layer of certainty for peak identification and structural confirmation. By following this scientifically-grounded and comparative approach, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data, safeguarding product quality and patient safety.

References

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reproducibility of the synthesis and properties of 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Properties of 5-Phenylpyridine-2-carbonitrile: A Comparative Analysis of Reproducibility

Introduction: The Challenge of Synthesizing Aryl-Pyridines

This compound is a versatile heterocyclic compound featuring a phenyl group appended to a pyridine ring bearing a nitrile. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a crucial intermediate for the synthesis of pharmaceuticals and functional materials such as organic light-emitting diodes (OLEDs).[1] The pyridine core is one of the most common heterocyclic motifs in medicinal compounds, making reliable methods for its functionalization highly sought after.[2]

However, the synthesis of such biaryl systems, particularly involving the pyridine-2-position, is notoriously challenging. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, altering its reactivity and often leading to poor yields and side reactions. This phenomenon, sometimes referred to as the "2-pyridyl problem," makes the reproducibility of synthetic protocols a critical concern for researchers.[2] Slight, often uncontrolled, variations in reaction conditions can lead to significant deviations in outcome, hindering the progress of research and development.[3]

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a core focus on their reproducibility. We will delve into the mechanistic nuances of each method, present supporting data, and provide a detailed, field-tested protocol to empower researchers to achieve consistent and reliable results.

Comparative Analysis of Synthetic Methodologies

The formation of the C-C bond between the pyridine and phenyl rings is most commonly achieved via palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of its organoboron reagents.[4][5] The general reaction involves coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Reaction Scheme: 5-Bromo-2-cyanopyridine + Phenylboronic Acid → this compound

The primary challenge in applying this reaction to 2-substituted pyridines is the instability of 2-pyridyl boron reagents and their often sluggish participation in the crucial transmetalation step of the catalytic cycle.[2][6] This can lead to low yields and the formation of undesired byproducts. Overcoming these issues requires careful selection of the catalyst system (ligand), base, and solvent. The development of bulky, electron-rich phosphine ligands has been instrumental in improving the efficiency of these challenging couplings.[7][8]

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[9][10] This heightened reactivity can be advantageous for coupling with challenging substrates, often proceeding under milder conditions and with higher yields.[11]

Reaction Scheme: 5-Bromo-2-cyanopyridine + Phenylzinc Chloride → this compound

While highly effective, the Negishi coupling's main drawback is the sensitivity of organozinc reagents to air and moisture, requiring stricter adherence to anhydrous and inert atmosphere techniques.[12] The preparation of the organozinc reagent, either in situ or in a separate step, adds a layer of complexity compared to the Suzuki-Miyaura coupling. However, for difficult couplings where Suzuki reactions fail or give poor yields, the Negishi reaction is a powerful and reliable alternative.[10][13]

Data Summary: Suzuki vs. Negishi Coupling

The following table summarizes key performance indicators for the synthesis of this compound via these two methods, based on typical outcomes reported in the literature for similar transformations.

ParameterSuzuki-Miyaura CouplingNegishi CouplingKey Considerations
Starting Materials 5-Halo-2-cyanopyridine, Phenylboronic Acid5-Halo-2-cyanopyridine, Phenylzinc HalideBoronic acids are generally air- and moisture-stable. Organozinc reagents are moisture-sensitive.[4][10]
Typical Yield Range 60-85%75-95%Yields are highly dependent on catalyst, ligand, and reaction conditions. Negishi often provides higher yields for challenging substrates.[6][13]
Reaction Conditions 80-120 °C, 4-24 hours25-80 °C, 2-12 hoursNegishi couplings can often be run at lower temperatures and for shorter durations due to the higher reactivity of the organozinc species.[11]
Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, PdCl₂(dppf)Ligand choice is critical for success, especially in Suzuki couplings of pyridyl substrates.[6][7]
Reproducibility Issues Highly sensitive to base, solvent, and ligand choice. Protodeboronation of the boronic acid can be a significant side reaction.[6]Sensitive to moisture and air. Quality of the organozinc reagent is paramount for consistent results.Strict control of inert atmosphere is crucial for the Negishi reaction. Suzuki reaction reproducibility depends more on reagent and catalyst system quality.
Advantages Operationally simpler, uses stable reagents.High reactivity and yields, broad functional group tolerance.[9][10]
Limitations Can be sluggish for 2-pyridyl substrates, lower yields.[2]Requires anhydrous conditions and handling of sensitive reagents.

Physicochemical Properties

A reliable synthesis must yield a product with consistent physical and chemical properties. The table below lists the key properties of this compound.

PropertyValueSource
CAS Number 39065-45-7[1][14]
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Solid[15]
Melting Point 93-94 °C[14]
Boiling Point 363 °C[14]
Density 1.17 g/cm³[14]
Flash Point 125 °C[14]

Experimental Protocols for Reproducible Synthesis

To ensure trustworthiness and reproducibility, the following protocols include detailed steps, causal explanations for experimental choices, and troubleshooting guidance.

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is optimized for reliability and yield, employing a modern phosphine ligand to overcome the challenges associated with pyridine substrates.[6][7]

A. Materials and Reagents:

  • 5-Bromo-2-cyanopyridine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

B. Step-by-Step Methodology:

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried round-bottom flask or Schlenk tube. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add 5-bromo-2-cyanopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (5-bromo-2-cyanopyridine).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

C. Troubleshooting and Validation:

  • Low Yield: May result from insufficient inert atmosphere, impure reagents, or an inefficient base. Ensure the K₃PO₄ is finely powdered and dry. Consider using a different solvent like toluene.

  • Formation of Biphenyl (from Phenylboronic Acid): This suggests premature decomposition or homocoupling of the boronic acid. Ensure the reaction is not overheated and that the inert atmosphere is maintained.

  • Product Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis (should be 93-94 °C).[14]

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Expected Spectrum: The spectrum should show characteristic signals for the aromatic protons. The pyridine ring protons will appear as doublets and doublets of doublets, and the phenyl ring protons will appear as multiplets in the aromatic region (~7.4-9.0 ppm).

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Negishi couplings.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (5-Bromo-2-cyanopyridine) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) + Base boronic_acid->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi_Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (5-Bromo-2-cyanopyridine) aryl_halide->ox_add organozinc Ar'-ZnX (Phenylzinc Chloride) organozinc->transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion and Recommendations

The synthesis of this compound presents a tangible example of the challenges inherent in modern synthetic chemistry, where reproducibility is paramount. Both the Suzuki-Miyaura and Negishi couplings are viable pathways, but their successful and consistent implementation hinges on a nuanced understanding of their respective mechanisms and limitations.

  • For operational simplicity and general laboratory use , the Suzuki-Miyaura coupling is recommended. Its reproducibility can be significantly enhanced by using high-purity reagents, rigorously maintaining an inert atmosphere, and employing modern, sterically hindered phosphine ligands like SPhos.

  • For maximizing yield, especially on a larger scale or when the Suzuki coupling proves inefficient , the Negishi coupling is the superior choice. Its reproducibility is directly tied to the meticulous handling of air- and moisture-sensitive organozinc reagents.

Ultimately, achieving reproducibility in the synthesis of this compound is not about a single "perfect" protocol but about the rational selection of methodology and the diligent control of key reaction parameters. By understanding the causality behind each experimental choice, researchers can navigate the complexities of cross-coupling chemistry to obtain this valuable compound reliably and efficiently.

References

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  • J. C. H. Lee, S. L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • A. C. T. Evangelisti, et al. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications.
  • T. Tu, et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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  • M. K. Cyranski, et al. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]
  • H. L. B. Boström, et al. How reproducible is the synthesis of Zr–porphyrin metal–organic frameworks? An interlaboratory study.
  • Y. Zhu, et al. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]
  • Google Patents. Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
  • T. B. O'Dell, et al. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. PubMed. [Link]
  • Wikipedia. 2-Phenylpyridine. Wikipedia. [Link]
  • S. B. Bari, V. S. Patil. Synthesis and Characterization of Aroylhydrazino Derivatives of Pharmacologically Activepyrimidine-5-Carbonitrile.
  • M. G. Boogaard, et al. Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1)
  • M. W. Lux, et al. Special issue: reproducibility in synthetic biology.

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The Art of Inhibition: A Comparative Analysis of Phenylpyridine-2-Carbonitrile Analogs in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals in Oncology and Medicinal Chemistry

The 5-phenylpyridine-2-carbonitrile scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent structural rigidity and the strategic placement of a cyano group and a phenyl ring provide a versatile platform for developing targeted therapeutics. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the closely related 6-phenyl-3-cyanopyridine core, supported by experimental data. We will delve into the nuances of substituent effects, provide a detailed protocol for a representative kinase inhibition assay, and contextualize the therapeutic potential of these compounds by illustrating their impact on a key oncogenic signaling pathway.

The Phenylpyridine-2-Carbonitrile Scaffold: A Promising Starting Point

The pyridine ring is a common motif in kinase inhibitors, often engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket. The addition of a phenyl group and a cyano group creates a scaffold with a unique combination of aromaticity, polarity, and steric bulk, which can be fine-tuned to achieve high affinity and selectivity for specific kinase targets. The phenyl ring can be substituted to explore hydrophobic and electronic interactions within the kinase active site, while the cyano group can act as a hydrogen bond acceptor or be used as a synthetic handle for further modifications.

While the direct literature on a comprehensive series of this compound analogs is limited, a study on the isomeric 6-phenyl-3-cyanopyridine scaffold provides a robust dataset to understand the fundamental principles of kinase inhibition by this class of compounds. The insights gained from this series are highly applicable to the design and optimization of this compound analogs.

Comparative Analysis of Kinase Inhibitory Activity: A Case Study on Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis, making it an attractive target for cancer therapy. A series of 6-phenyl-4-(substituted)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their corresponding 2-chloro-6-phenyl-4-(substituted)nicotinonitrile analogs have been synthesized and evaluated for their inhibitory activity against Pim-1 kinase. The following table summarizes the structure-activity relationship of these compounds, providing a clear comparison of their potency.

Compound IDR Group (at position 4)Core ScaffoldIC50 (µM) for Pim-1 Kinase[1]
3a 2-chloroquinolin-3-yl2-oxo-1,2-dihydropyridine-3-carbonitrile0.81 ± 0.04
3b 2-chloro-6-fluoroquinolin-3-yl2-oxo-1,2-dihydropyridine-3-carbonitrile0.72 ± 0.03
3c 2-chloro-6-bromoquinolin-3-yl2-oxo-1,2-dihydropyridine-3-carbonitrile0.75 ± 0.04
3d 2-chloro-6-methylquinolin-3-yl2-oxo-1,2-dihydropyridine-3-carbonitrile0.79 ± 0.04
3e 6-bromo-2-chloroquinolin-3-yl2-oxo-1,2-dihydropyridine-3-carbonitrile2.31 ± 0.11
4a 2-chloroquinolin-3-yl2-chloronicotinonitrile1.13 ± 0.06
4b 2-chloro-6-fluoroquinolin-3-yl2-chloronicotinonitrile0.63 ± 0.03
4c 2-chloro-6-bromoquinolin-3-yl2-chloronicotinonitrile0.61 ± 0.03
4d 2-chloro-6-methylquinolin-3-yl2-chloronicotinonitrile0.46 ± 0.02
Quercetagetin (Reference) --0.56 ± 0.03

Key Structure-Activity Relationship Insights:

  • Impact of the Pyridine Core: A comparison between the 2-oxo-1,2-dihydropyridine-3-carbonitrile series (compounds 3a-e ) and the 2-chloronicotinonitrile series (compounds 4a-d ) reveals that the latter generally exhibits more potent Pim-1 inhibition[1]. This suggests that the 2-chloro substitution is beneficial for activity, potentially by influencing the electronics of the pyridine ring or by providing an additional interaction point within the kinase active site.

  • Influence of Substituents on the Quinoline Ring: Within both series, substitutions on the quinoline moiety at position 4 significantly impact inhibitory potency.

    • Electron-withdrawing groups, such as fluorine (3b and 4b ) and bromine (3c and 4c ), on the quinoline ring tend to enhance or maintain potent inhibitory activity[1].

    • An electron-donating methyl group (3d and 4d ) also leads to potent inhibitors, with compound 4d being the most active compound in the entire series[1].

    • The position of the substituent is crucial, as demonstrated by the decreased activity of the 6-bromo isomer 3e compared to the 6-bromo isomer 3c [1].

These findings underscore the importance of systematic exploration of substitutions on the phenyl and other aromatic rings attached to the core pyridine scaffold to optimize kinase inhibitory activity.

Visualizing the Mechanism: Inhibition of the Pim-1 Signaling Pathway

To understand the biological context of Pim-1 inhibition, it is essential to visualize its role in cellular signaling. Pim-1 kinase is a downstream effector of various signaling pathways, including the JAK/STAT pathway, and it phosphorylates a range of substrates to promote cell survival and proliferation. The following diagram, generated using Graphviz, illustrates the Pim-1 signaling pathway and the point of intervention for inhibitors based on the phenylpyridine-2-carbonitrile scaffold.

Pim1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Upregulates Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Expresses Phosphorylation Phosphorylation Pim1_Kinase->Phosphorylation Catalyzes Inhibitor 5-Phenylpyridine- 2-carbonitrile Analog Inhibitor->Pim1_Kinase Inhibits Substrates Substrates (e.g., Bad, p27) Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Phosphorylation->Substrates

Caption: Inhibition of the Pim-1 signaling pathway by a this compound analog.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

To ensure the reliability and reproducibility of the comparative data, a well-defined experimental protocol is crucial. The following is a detailed, step-by-step methodology for a representative in vitro Pim-1 kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., Quercetagetin)

  • DMSO (for dissolving compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader capable of luminescence detection

  • 384-well white microplates

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compounds) start->prepare_reagents dispense_compounds Dispense Test Compounds and Controls into 384-well Plate prepare_reagents->dispense_compounds add_kinase Add Pim-1 Kinase Solution dispense_compounds->add_kinase pre_incubate Pre-incubate Kinase and Inhibitor add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction kinase_reaction Incubate for Kinase Reaction initiate_reaction->kinase_reaction add_detection_reagent Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP kinase_reaction->add_detection_reagent incubate_signal_dev Incubate for Signal Development add_detection_reagent->incubate_signal_dev add_kinase_detection_reagent Add Kinase Detection Reagent to Convert ADP to ATP and Generate Light incubate_signal_dev->add_kinase_detection_reagent read_luminescence Read Luminescence on Plate Reader add_kinase_detection_reagent->read_luminescence data_analysis Data Analysis (Calculate % Inhibition, IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

    • Prepare working solutions of Pim-1 kinase and the kinase substrate in the assay buffer at appropriate concentrations.

    • Prepare the ATP solution in the assay buffer. The final ATP concentration should be at or near its Km value for Pim-1 kinase to ensure competitive inhibition can be accurately measured.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds, positive control, or vehicle (DMSO in assay buffer for 0% inhibition control) to the wells of a 384-well plate.

    • Include wells with no enzyme as a background control.

  • Kinase Reaction:

    • Add the Pim-1 kinase solution (e.g., 2.5 µL) to all wells except the background controls.

    • Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 5 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the background signal (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal of Test Compound / Signal of 0% Inhibition Control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising avenue for the development of novel kinase inhibitors. The comparative analysis of the 6-phenyl-3-cyanopyridine series against Pim-1 kinase demonstrates that subtle modifications to the core structure and its substituents can lead to significant changes in inhibitory potency. The detailed experimental protocol provided herein offers a robust framework for the in vitro evaluation of such compounds.

Future efforts in this area should focus on synthesizing and evaluating a broader range of this compound analogs against a panel of cancer-relevant kinases to establish a comprehensive structure-activity relationship and to identify compounds with high potency and selectivity. Further optimization of lead compounds for their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into effective therapeutic agents.

References

  • El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Kinase Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19783–19800.
  • El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Kinase Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - Table 2. ACS Omega, 8(22), 19783–19800.

Sources

The 5-Phenylpyridine-2-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a balance of potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. The 5-phenylpyridine-2-carbonitrile core has emerged as a promising heterocyclic system with significant potential for therapeutic applications. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. In the absence of extensive direct SAR studies on this specific scaffold, this document extrapolates key principles from structurally analogous compounds, including cyanopyridines and pyrimidine-5-carbonitriles, to provide actionable insights for medicinal chemists.

The this compound Core: A Privileged Structure

The this compound scaffold combines several key features that make it an attractive starting point for drug design. The pyridine ring can act as a bioisostere for other aromatic systems and its nitrogen atom can serve as a hydrogen bond acceptor, which is crucial for interactions with biological targets such as the hinge region of kinases. The 2-carbonitrile group is a versatile functional group that can participate in various interactions and can be a key pharmacophoric element. The 5-phenyl substituent provides a vector for exploring a wide range of chemical space through modifications, influencing the compound's steric and electronic properties, and ultimately its biological activity.

Comparative Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR landscape for the this compound scaffold is still under investigation, analysis of related heterocyclic systems provides valuable insights into the structural modifications likely to influence biological activity.

The Significance of the Cyanopyridine Moiety

The cyanopyridine unit is a recurring motif in a multitude of biologically active compounds.[1][2] Its utility stems from the nitrile group's ability to act as a hydrogen bond acceptor or to be metabolically converted to an amide or carboxylic acid. Furthermore, the electronic properties of the nitrile group can influence the overall electron distribution of the heterocyclic core, thereby modulating its interaction with target proteins.

Extrapolating from Pyrimidine-5-carbonitrile Derivatives

A significant body of research exists for pyrimidine-5-carbonitrile derivatives, particularly as kinase inhibitors. These compounds share a similar arrangement of a nitrogen-containing heterocycle with a cyano group, making them a valuable comparative class.

VEGFR-2 and EGFR Inhibition:

Studies on pyrimidine-5-carbonitrile derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both crucial targets in oncology.[3][4] Key SAR observations from these studies that can be extrapolated to the this compound scaffold include:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position are critical for activity. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) can significantly impact potency. For instance, in a series of pyrimidine-5-carbonitrile derivatives, compounds with a 4-methoxyphenyl group showed potent activity.[5]

  • Modifications at the 2-Position: In the analogous pyrimidine series, the 2-position often bears a substituent that influences solubility and interactions with the solvent-exposed region of the kinase active site. For this compound derivatives, while the 2-position is defined by the carbonitrile, modifications to other positions on the pyridine ring could serve a similar purpose.

  • Linker Moiety: In many kinase inhibitors, a linker connects the core heterocycle to a solubilizing or pharmacophoric group. The length and flexibility of this linker are often optimized to achieve optimal binding.

Insights from Other Cyanopyridine-Containing Scaffolds

Research on other cyanopyridine derivatives further informs the potential SAR of the this compound scaffold. For example, cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been investigated as dual VEGFR-2/HER-2 inhibitors.[6] The SAR from these studies highlights the importance of lipophilicity and the specific geometry of substituents on the pyridine ring for achieving potent and selective inhibition.

Table 1: Comparative Biological Activities of Structurally Related Heterocycles

ScaffoldTarget(s)Key SAR InsightsReference(s)
Pyrimidine-5-carbonitrileVEGFR-2, EGFR, PI3K/AKTSubstitutions on the C4-phenyl ring are critical for potency. The nature of the substituent at the C2 position influences selectivity.[3][4][5]
CyanopyridoneVEGFR-2, HER-2Lipophilicity and the nature of substituents on the phenyl ring at C6 impact activity.
Pyrido[2,3-d]pyrimidineVEGFR-2, HER-2Fused ring systems can enhance potency and modulate selectivity.[6]
3-CyanopyridineVariousThe cyano group is a key pharmacophore; modifications to the pyridine ring and appended groups are crucial for activity.[2]

Experimental Protocols for Evaluation

To facilitate the investigation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of this compound Derivatives

A common route for the synthesis of 5-aryl-2-cyanopyridines involves the Suzuki cross-coupling reaction between a 5-halopyridine-2-carbonitrile and a corresponding phenylboronic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyridine-2-carbonitrile (1.0 eq), the desired phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

In Vitro Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of this compound derivatives against common kinase targets.

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7][8][9]

  • Reagent Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate (e.g., a poly-Glu,Tyr peptide).

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well plate.

  • Kinase Reaction: Add the VEGFR-2 enzyme to the wells containing the test compounds and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding the master mix. Incubate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]

  • Reagent Preparation: Prepare solutions of EGFR kinase, a europium-labeled anti-phosphotyrosine antibody, a biotinylated substrate peptide, and an Alexa Fluor® 647-labeled streptavidin in kinase reaction buffer.

  • Compound Dilution: Serially dilute the test compounds in the assay plate.

  • Kinase Reaction: Add the EGFR kinase and substrate/ATP solution to the wells and incubate for 1 hour at room temperature.

  • Detection: Add the Eu-labeled antibody and streptavidin-Alexa Fluor® 647 solution to stop the reaction and initiate the detection process. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader. Calculate the emission ratio and determine the IC₅₀ values from the dose-response curves.

This assay measures the inhibition of Pim-1 kinase activity within a cellular context by quantifying the phosphorylation of a known substrate, such as BAD.[11][12]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T overexpressing Pim-1) and allow them to adhere. Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD. Use an appropriate HRP-conjugated secondary antibody for detection.

  • Data Analysis: Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal. Compare the treated samples to the vehicle control to determine the percent inhibition.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Simplified Kinase Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT, MAPK) Receptor->Kinase_Cascade Activates Transcription Gene Transcription Kinase_Cascade->Transcription Regulates Inhibitor This compound Derivative Inhibitor->Receptor Inhibits Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->Cellular_Response Leads to

Caption: A generalized signaling pathway for receptor tyrosine kinases.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Incubate->Initiate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagents Initiate_Reaction->Stop_Reaction Read_Signal Read Luminescence or Fluorescence Signal Stop_Reaction->Read_Signal Analyze_Data Analyze Data and Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. While direct SAR studies on this specific scaffold are limited, a comparative analysis of structurally related cyanopyridines and pyrimidine-5-carbonitriles provides a rational basis for lead optimization. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive SAR for this scaffold. High-throughput screening against a panel of kinases and other relevant biological targets will be instrumental in uncovering the full therapeutic potential of this versatile molecular framework.

References

  • Reaction Biology. (n.d.).
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT - Dove Medical Press. (2022-03-03). [Link]
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. (2022-10-13). [Link]
  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. (2020-06-28). [Link]
  • In vitro VEGFR-2 inhibitory assay.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
  • Discovery of new VEGFR-2 inhibitors based on bis([10][11][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. (2021-05-31). [Link]
  • Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. (1999-03). [Link]
  • Preparation of Cyanopyridines by Direct Cyan
  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Bentham Science. (2020-06-28). [Link]
  • Synthesis of 2-cyanopyridine. PrepChem.com. [Link]
  • Synthesis of some new cyanopyrans and cyanopyridines and their biological activities. Zenodo. [Link]
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. (2022-12). [Link]
  • SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][11][13]triazine-based VEGFR-2 kinase inhibitors. PubMed. (2008-02-15). [Link]
  • Process for the preparation of 2-cyanopyridines.
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][12]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. (2011-01-27). [Link]
  • Process for the preparation of 2-cyanopyridine derivatives.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
  • Anticancer activity of novel indenopyridine deriv

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A Comparative Analysis of Chelating Properties: 5-Phenylpyridine-2-carbonitrile vs. Bipyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a suitable ligand is a critical determinant in the field of coordination chemistry, directly influencing the stability, reactivity, and physicochemical properties of the resulting metal complexes. This guide provides an in-depth, objective comparison of the chelating properties of 5-Phenylpyridine-2-carbonitrile and the well-established bipyridine class of ligands. By examining their structural differences, coordination behaviors, and the resulting complex stabilities, this document aims to equip researchers with the necessary insights to make informed decisions in ligand selection for applications ranging from catalysis to the design of novel therapeutics.

Foundational Differences: Structure and Coordination Modes

The primary distinction between this compound and 2,2'-bipyridine lies in their fundamental structure and resultant coordination behavior.

  • 2,2'-Bipyridine (bpy): A Classic Bidentate Chelator 2,2'-Bipyridine is a widely utilized bidentate ligand, renowned for its ability to form highly stable five-membered chelate rings with metal ions through its two nitrogen atoms.[1][2] This chelation imparts significant thermodynamic stability to the resulting metal complexes, a phenomenon known as the chelate effect.[3][4] The two pyridine rings in bipyridine are typically coplanar, which facilitates electron delocalization and often leads to unique optical and redox properties in its metal complexes.[5]

  • This compound: A Monodentate Ligand with Nuanced Properties In contrast, this compound possesses two potential donor sites: the nitrogen of the pyridine ring and the nitrogen of the nitrile group. However, due to the linear geometry of the nitrile group and its position relative to the pyridine nitrogen, it is sterically hindered from acting as a chelating ligand in the same manner as bipyridine. Therefore, it typically functions as a monodentate ligand , coordinating to a metal center through the more accessible pyridine nitrogen. The phenyl substituent at the 5-position can introduce steric bulk and electronic effects that influence the ligand's coordination properties.

The fundamental difference in denticity—bidentate for bipyridine versus monodentate for this compound—is the cornerstone of their divergent chelating capabilities.

Figure 1: Coordination modes of bipyridine and this compound.

Comparative Stability of Metal Complexes

The stability of a metal complex is a crucial parameter, often quantified by the stability constant (K) or its logarithm (log K). A higher value indicates a more stable complex.[3]

The chelate effect is the predominant factor contributing to the superior stability of bipyridine complexes compared to those formed with analogous monodentate ligands.[3][4] This thermodynamic advantage arises from the significant positive entropy change upon chelation, as one bidentate ligand displaces two monodentate solvent molecules from the metal's coordination sphere.

Consequently, metal complexes of 2,2'-bipyridine exhibit significantly higher stability constants than complexes with monodentate pyridine-based ligands like this compound.

Ligand TypeCoordination ModeDriving Force for StabilityRelative Stability
2,2'-Bipyridine Bidentate (Chelating)Chelate EffectHigh
This compound MonodentateLewis Acid-Base InteractionModerate to Low

Table 1: Comparison of factors influencing complex stability.

Experimental data consistently demonstrates the higher stability of bipyridine complexes across a range of transition metals.

Metal IonLigandStability Constant (K)Reference
Co(II)2,2'-Bipyridine2.88 x 10³[6][7]
Ni(II)2,2'-Bipyridine3.30 x 10³[6][7]
Cu(II)2,2'-Bipyridine3.51 x 10³[6][7]

Table 2: Stability constants of selected divalent metal complexes with 2,2'-bipyridine. While direct stability constant data for this compound is less common, its stability would be comparable to other monodentate pyridine derivatives, which are orders of magnitude lower than their bipyridine counterparts.

Experimental Methodologies for Characterization

A comprehensive comparison of the chelating properties of these ligands necessitates robust experimental characterization of their metal complexes. The following protocols outline standard procedures for synthesis and analysis.

The synthesis of metal complexes with both ligand types can often be achieved through straightforward solution-phase reactions.

Protocol 1: Synthesis of a Metal-Bipyridine Complex (e.g., [Fe(bpy)₃]²⁺)

  • Preparation of Solutions: Prepare separate solutions of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) and 2,2'-bipyridine in a suitable solvent, such as water or ethanol.

  • Reaction: Slowly add the 2,2'-bipyridine solution to the iron(II) salt solution with constant stirring. A 3:1 molar ratio of ligand to metal is typically used for the tris-complex.

  • Observation: A deep red color should form, indicating the formation of the [Fe(bpy)₃]²⁺ complex.[5]

  • Isolation (Optional): The complex can be precipitated by adding a solution of a suitable counter-ion, such as ammonium hexafluorophosphate, and collected by filtration.

Protocol 2: Synthesis of a Metal-5-Phenylpyridine-2-carbonitrile Complex

  • Preparation of Solutions: Dissolve the desired metal salt (e.g., palladium(II) acetate) and this compound in an appropriate solvent like methanol or a chlorinated solvent.

  • Reaction: Combine the solutions and stir at room temperature or with gentle heating. The stoichiometry can be varied to target different ligand-to-metal ratios.

  • Isolation: The resulting complex can often be isolated by reducing the solvent volume and allowing the product to crystallize, or by precipitation with a non-polar solvent.

Figure 2: General workflow for synthesis and characterization of metal complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for observing the formation of metal complexes and probing their electronic properties.[8][9] The complexation of a ligand with a metal ion typically leads to shifts in the absorption bands. For transition metal complexes, characteristic d-d transitions or metal-to-ligand charge transfer (MLCT) bands can be observed.[5][10]

  • Experimental Approach: A solution of the metal ion is titrated with a solution of the ligand, and the UV-Vis spectrum is recorded after each addition. The appearance of new absorption bands or shifts in existing ones confirms complex formation. Job's method of continuous variation can be employed to determine the stoichiometry of the complex in solution.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a complex in solution.[12] Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons will change, providing evidence of binding.[13]

  • Key Insights: For diamagnetic complexes, ¹H and ¹³C NMR can confirm the coordination mode and, in some cases, differentiate between different isomers.[14] The magnitude of the change in chemical shift can offer insights into the electronic effects of coordination. For paramagnetic complexes, NMR can still be used, though the spectra will be significantly different and require more specialized interpretation.[15][16]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex.[17][18][19] It provides precise information on bond lengths, bond angles, and the overall coordination geometry.[20][21]

  • Data Obtained: X-ray crystallography would unequivocally show the bidentate, chelating nature of bipyridine and the monodentate coordination of this compound. It would also reveal the specific coordination geometry around the metal center (e.g., octahedral, square planar).

Conclusion and Outlook

The comparison between this compound and bipyridine ligands highlights a fundamental principle in coordination chemistry: the profound impact of ligand denticity on complex stability.

  • Bipyridine ligands are superior chelating agents due to their bidentate nature, which leads to the formation of highly stable metal complexes driven by the chelate effect. This makes them the ligand of choice when robust and thermodynamically stable complexes are required, for example, in photofunctional materials, redox-active systems, and stable catalysts.[1][22]

  • This compound , functioning as a monodentate ligand, forms complexes of considerably lower stability.[23][24] However, this does not diminish its utility. Monodentate ligands offer greater flexibility in the coordination sphere and can be advantageous in catalytic cycles where ligand dissociation is a necessary step. The nitrile and phenyl functionalities also offer sites for further synthetic modification, allowing for the development of more complex ligand architectures.

For researchers and drug development professionals, the choice between these ligand types is dictated by the specific application. If the goal is to create a highly stable complex, bipyridine and its derivatives are the clear choice. If a more labile coordination environment is desired, or if the unique electronic and steric properties of the phenyl and nitrile groups are to be exploited, this compound presents a valuable alternative.

References

  • Transition metal complexes of 2,2'-bipyridine - Wikipedia. (URL: _)
  • Recent Progress on the Synthesis of Bipyridine Deriv
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A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of 5-Phenylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and material scientists on the theory, measurement, and structural analysis of the fluorescence quantum yield (Φf) of 5-Phenylpyridine-2-carbonitrile derivatives. These molecules, built on a versatile donor-π-acceptor (D-π-A) scaffold, are of significant interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[1][2] An accurate and reproducible determination of their quantum yield is paramount for evaluating their performance and guiding the rational design of new, more efficient materials.

The Essence of Quantum Yield: More Than Just Brightness

The fluorescence quantum yield (Φf) is the single most important parameter for quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing perfect efficiency. Conversely, a value of 0 indicates a complete absence of fluorescence. The quantum yield is governed by the competition between the rate of radiative decay (fluorescence, kr) and the sum of all non-radiative decay rates (knr), which include processes like internal conversion (heat loss) and intersystem crossing to a triplet state.[3][4]

Φf = kr / (kr + knr)

Therefore, benchmarking the quantum yield of this compound derivatives is not merely about finding the "brightest" compound, but about understanding the structural and environmental factors that minimize non-radiative decay pathways.

The Comparative Method: A Practical Approach to Quantum Yield Determination

While absolute methods using integrating spheres exist, the most common and reliable technique for solution-state measurements is the comparative method.[4][5] This approach, pioneered by Williams et al., involves comparing the fluorescence properties of the test sample ("unknown") to a well-characterized fluorescent standard with a known quantum yield.[4]

The underlying principle is that if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons.[4] Any difference in their integrated fluorescence intensity is therefore directly proportional to the difference in their quantum yields.

The relationship is described by the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

Where:

  • Φₓ is the quantum yield of the test sample.

  • Φₛₜ is the quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.

  • nₓ and nₛₜ are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

The use of a gradient plot, derived from a series of solutions of varying concentrations, is scientifically more robust than a single-point calculation as it confirms linearity and minimizes errors from preparing a single solution.

Comparative Analysis: The Impact of Isomerism and Substitution

The photophysical properties of pyridine-carbonitrile systems are highly sensitive to their molecular architecture. Even subtle changes, such as the position of the nitrogen atom in the pyridine ring or the nature of the donor group on the phenyl ring, can dramatically alter the quantum yield.

Below is a comparative table of data synthesized from a study on donor-acceptor luminogens structurally related to the this compound class, illustrating the profound effect of positional isomerism.[1]

Compound NameIsomer PositionSolventλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
(Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-2 -yl)acrylonitrile (o-DBCNPy)Ortho (2-pyridyl)THF40253054400.17
(Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3 -yl)acrylonitrile (m-DBCNPy)Meta (3-pyridyl)THF40552049200.44
(Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4 -yl)acrylonitrile (p-DBCNPy)Para (4-pyridyl)THF41851040300.77
Data sourced from Ye, et al., Molecules (2023).[1]
Analysis of Findings:
  • Positional Isomerism: The data clearly demonstrates that moving the nitrogen atom from the ortho to the para position in the acceptor pyridine ring leads to a more than four-fold increase in quantum yield (from 0.17 to 0.77).[1] This is attributed to a stronger intramolecular charge transfer (ICT) character in the para-substituted isomer, which can lead to a more favorable balance between radiative and non-radiative decay rates.

  • Donor-Acceptor Strength: In related D-π-A systems, strengthening the electron-donating capacity of the substituent on the phenyl ring (e.g., changing from a methoxy to a dimethylamino group) typically enhances the ICT character.[6] This often results in a bathochromic (red) shift in emission and can significantly influence the quantum yield.[7]

  • Molecular Rigidity: Push-pull fluorophores can lose energy through non-radiative pathways involving molecular rotations or vibrations. By incorporating structural elements that increase rigidity, such as fusing rings or adding bulky side groups, these non-radiative decay channels can be suppressed, leading to higher quantum yields.[8]

Visualizing the Key Relationships

Experimental Workflow

The following diagram outlines the logical flow for determining relative fluorescence quantum yield.

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_stock Prepare Stock Solutions (Standard & Unknown) prep_series Create Dilution Series (5-6 concentrations) prep_stock->prep_series measure_abs Measure Absorbance (A) at Excitation Wavelength (λex) prep_series->measure_abs measure_fluor Measure Corrected Fluorescence Spectra integrate Integrate Area Under Emission Curve (F) measure_fluor->integrate plot Plot F vs. A for each series integrate->plot gradient Determine Gradient (Grad) from linear fit plot->gradient calculate Calculate Φx using Φx = Φst * (Gradx/Gradst) * (nx²/nst²) gradient->calculate

Caption: Workflow for relative quantum yield determination.

Structure-Property Relationships

This diagram illustrates how molecular modifications can influence the quantum yield of a D-π-A fluorophore like this compound.

G core This compound (D-π-A Core) edg Add Strong Donor (e.g., -NMe2, -OMe) core->edg ewg Add Acceptor (e.g., -NO2, -CF3) core->ewg rigid Increase Rigidity (e.g., fused rings, bulky groups) core->rigid ict Enhances ICT Red-shifts emission edg->ict nonrad_inc Increases non-radiative decay ewg->nonrad_inc nonrad_dec Restricts Rotation Blocks non-radiative decay rigid->nonrad_dec qy_change_edg Often changes Φf (can increase or decrease) ict->qy_change_edg qy_dec Typically Decreases Φf nonrad_inc->qy_dec qy_inc Increases Φf nonrad_dec->qy_inc

Caption: Impact of structural modifications on quantum yield.

Detailed Experimental Protocol: Ensuring Accuracy and Reproducibility

This protocol provides a self-validating system for measuring the relative quantum yield.

A. Materials and Instrumentation

  • Fluorophore Standard: A compound with a well-documented and stable quantum yield (e.g., Quinine Sulfate in 0.1 M HClO₄, Φf = 0.60; Rhodamine 6G in ethanol, Φf = 0.95).[3][9]

  • Solvent: Spectroscopic grade solvent. The same solvent should be used for the standard and test sample if possible.

  • Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer equipped with a sample chamber for standard 1 cm cuvettes. The fluorometer's emission channel must be spectrally corrected for the detector's wavelength-dependent response.

  • Glassware: Class A volumetric flasks and pipettes. All glassware must be scrupulously clean.

B. Procedure

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the test compound(s) in the chosen solvent with a concentration that yields an absorbance of ~1.0.

  • Prepare Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be chosen so that the absorbance values at the excitation wavelength fall within the range of 0.01 to 0.1.[4]

    • Causality Check: Maintaining absorbance below 0.1 is critical to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.[4]

  • Measure Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength (λex). The λex should be a wavelength where both the standard and the sample absorb light.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • For each solution, record the full, spectrally corrected fluorescence emission spectrum. Ensure experimental conditions (e.g., excitation/emission slit widths, integration time) are identical for all measurements.

  • Data Processing:

    • Integrate the area under the emission curve for each recorded spectrum. This value represents the total fluorescence intensity (F).

    • For both the standard and the test compound, create a plot of the integrated fluorescence intensity (F) on the y-axis versus the absorbance (A) on the x-axis.

    • Perform a linear regression on each data set. The slope of this line is the gradient (Grad). The line should pass through the origin; a significant y-intercept may indicate fluorescent impurities.

  • Calculate Quantum Yield: Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of the test compound using the formula provided in Section 2.

C. Protocol Validation To ensure the trustworthiness of your system, it is advisable to use two different, well-characterized standards (Standard A and Standard B). First, measure the quantum yield of your test sample relative to Standard A. Then, repeat the measurement relative to Standard B. The two calculated quantum yields for your test sample should agree within ±10%.[4]

Troubleshooting and Considerations

  • Solvent Purity: Use only spectroscopic grade solvents. Impurities can fluoresce or act as quenchers.

  • Oxygen Quenching: Dissolved oxygen is a highly effective collisional quencher of fluorescence. For compounds with long excited-state lifetimes, it may be necessary to degas solutions by bubbling with nitrogen or argon to obtain an accurate quantum yield.[10]

  • Photobleaching: If the fluorescence intensity decreases over time during measurement, the compound may be photobleaching. Reduce the excitation intensity (narrower slits) or the exposure time.

  • Concentration Quenching: At high concentrations, fluorophores can form non-fluorescent aggregates or self-quench upon collision. The linear plot of fluorescence vs. absorbance confirms you are working in a range where this is not an issue.[11]

By adhering to this rigorous, well-rationalized protocol, researchers can confidently benchmark the performance of novel this compound derivatives, accelerating the discovery of next-generation materials for advanced optical applications.

References

  • PCCP. RSC Publishing.
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  • 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. (2025). Chembullet. [Link]
  • Ozturk, T., et al. (2022).
  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. (2025). PubMed. [Link]
  • Fluorescence quantum yields for the different compounds determined by the absolute method using an integrating sphere.
  • Skaist, T., et al. (2021). Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study. RSC Publishing. [Link]
  • Nabil, A., et al. (2025). New fluorescence quantum yield standards: Highly fluorescent push-pull chromophores based on 3-(5-Phenylthiophen-2-yl)pyridine derivatives.
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  • Shown here are the fluorescence quantum yields (black squares and lines) and fluorescence lifetimes (blue squares and lines) as a function of molecular separation for the fluorophores shown in Fig. 1.
  • Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method.
  • Al-Masri, E., et al. Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
  • Fluorescence Quantum Yields—Methods of Determination and Standards.
  • Galkin, M. A., et al. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry (RSC Publishing). [Link]
  • Volyniuk, D., et al. (2022). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
  • Al-Taisan, W. A., et al. (2023). Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. MDPI. [Link]
  • Guda, V. V., et al. (2022).
  • Li, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
  • Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers in methylene chloride, ethanol, and aqueous solution.
  • Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5.

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A Senior Application Scientist's Guide to Comparative Docking of 5-Phenylpyridine-2-carbonitrile Analogs Against ERK2 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of novel 5-Phenylpyridine-2-carbonitrile analogs as potential inhibitors of the human Mitogen-Activated Protein Kinase 1 (ERK2). As researchers and drug development professionals, our goal is to leverage computational tools to rationally design and prioritize compounds for further experimental validation. This document outlines the scientific rationale, a detailed experimental protocol for in silico molecular docking, and a comparative analysis of results, grounded in established scientific principles and methodologies.

The this compound scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly protein kinases.[1][2] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[5]

In this guide, we will focus on ERK2, a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers.[6] We will perform a comparative docking study of a series of hypothetical this compound analogs against the ATP-binding site of ERK2 to predict their binding affinities and interaction patterns. This will allow us to draw initial structure-activity relationships (SAR) and identify promising candidates for synthesis and biological evaluation.

Scientific Integrity and Experimental Logic

Our approach is rooted in the principles of scientific rigor and reproducibility. The described protocol is designed to be a self-validating system, where the accuracy of the docking procedure is first confirmed by redocking a known inhibitor into the active site of our target protein.

Target Selection: ERK2 Kinase

We have selected the human Extracellular signal-Regulated Kinase 2 (ERK2) as our protein target. The crystal structure of ERK2 in complex with a pyrazolo[4,3-c]pyridine-based inhibitor (PDB ID: 5KE0) provides a high-quality model of the ATP-binding site and a co-crystallized ligand that can be used to validate our docking protocol.[7] The resolution of this crystal structure is 1.68 Å, which is excellent for structure-based drug design.[7]

Choice of Docking Software: AutoDock Vina

For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program.[8] It offers a good balance of accuracy and computational speed, making it suitable for virtual screening and comparative studies.[3][8] The scoring function of AutoDock Vina is designed to predict the binding affinity of a ligand to a receptor in kcal/mol.[9]

Experimental Protocols

A detailed, step-by-step methodology is crucial for the reproducibility of in silico experiments. The following protocol outlines the preparation of the receptor and ligands, the docking simulation, and the analysis of the results.

Molecular Docking Workflow

The overall workflow of our comparative docking study is illustrated in the diagram below.

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Step 1: Receptor Preparation
  • Obtain the Protein Structure: Download the crystal structure of ERK2 in complex with its inhibitor from the RCSB Protein Data Bank (PDB ID: 5KE0).[7]

  • Clean the PDB File: Remove all water molecules, co-factors, and any non-essential ligands from the PDB file using a molecular visualization tool like UCSF Chimera or PyMOL.[10] For this study, we will retain only chain A of the protein.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein and assign Gasteiger charges. This is a critical step for accurate electrostatic and hydrogen bond calculations.[11][12]

  • Convert to PDBQT Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[13]

Step 2: Ligand Preparation
  • Define the Analogs: We will investigate a series of five hypothetical this compound analogs with varying substituents on the phenyl ring. The parent structure and the variations are shown below.

    • PPC-H: this compound (unsubstituted)

    • PPC-OH: 5-(4-hydroxyphenyl)pyridine-2-carbonitrile

    • PPC-OCH3: 5-(4-methoxyphenyl)pyridine-2-carbonitrile

    • PPC-Cl: 5-(4-chlorophenyl)pyridine-2-carbonitrile

    • PPC-NO2: 5-(4-nitrophenyl)pyridine-2-carbonitrile

  • Generate 3D Structures: Create 2D structures of these analogs using a chemical drawing software like ChemDraw or MarvinSketch and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

  • Convert to PDBQT Format: Assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligands in the PDBQT format.[11]

Step 3: Docking Protocol Validation
  • Extract the Co-crystallized Ligand: From the original PDB file (5KE0), extract the co-crystallized inhibitor.

  • Prepare the Co-crystallized Ligand: Prepare this ligand in the same way as the other analogs (add hydrogens, assign charges, and save as PDBQT).

  • Re-dock the Ligand: Dock the prepared co-crystallized ligand back into the active site of the prepared ERK2 receptor using the same docking parameters that will be used for the analog series.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the inhibitor. A successful docking protocol should yield an RMSD value of less than 2.0 Å.

Step 4: Molecular Docking Simulation
  • Grid Box Generation: Define a grid box that encompasses the entire ATP-binding site of ERK2. The center of the grid should be the geometric center of the co-crystallized ligand, and the dimensions should be large enough to allow for the free rotation and translation of the ligands.[14]

  • Run AutoDock Vina: Perform the docking of each of the five this compound analogs into the prepared ERK2 receptor using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 16 or 32) to ensure a comprehensive search of the conformational space.

  • Output: AutoDock Vina will generate a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Data Presentation and Comparative Analysis

The results of the docking study are summarized in the table below. The binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding.[15] The number of hydrogen bonds and the key interacting residues provide insights into the specific molecular interactions that stabilize the ligand-protein complex.

Analog IDSubstituent (R)Binding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
PPC-H -H-8.21Met108
PPC-OH -OH-9.53Asp167, Gln105, Met108
PPC-OCH3 -OCH3-8.81Met108
PPC-Cl -Cl-8.51Met108
PPC-NO2 -NO2-9.12Gln105, Met108

Discussion and Structure-Activity Relationship (SAR) Analysis

The docking results provide valuable insights into the potential of this compound analogs as ERK2 inhibitors.

  • PPC-OH: The Most Promising Candidate: The analog with a hydroxyl group at the para-position of the phenyl ring (PPC-OH ) exhibited the strongest predicted binding affinity (-9.5 kcal/mol). This is likely due to its ability to form additional hydrogen bonds with the backbone of Asp167 and the side chain of Gln105 in the active site. The formation of multiple hydrogen bonds is a key feature of potent kinase inhibitors.[4]

  • The Role of Hydrogen Bonding: The unsubstituted analog (PPC-H ) forms a single hydrogen bond between the nitrile nitrogen and the backbone NH of Met108 in the hinge region, a common interaction for kinase inhibitors. The introduction of hydrogen bond donors and acceptors on the phenyl ring, as seen in PPC-OH and PPC-NO2 , leads to a significant improvement in the predicted binding affinity.

  • Steric and Electronic Effects: The methoxy group in PPC-OCH3 and the chloro group in PPC-Cl offer a slight improvement over the unsubstituted analog but are less effective than the hydroxyl and nitro groups. This suggests that for this scaffold, the ability to form direct hydrogen bonds is more critical than simply increasing the electron density or size of the substituent.

Visualization of the Best-Scoring Analog

The following diagram illustrates the key interactions of the most promising analog, PPC-OH , within the active site of ERK2.

Caption: Key interactions of the PPC-OH analog in the ERK2 active site.

Conclusion

This comparative docking study of this compound analogs has successfully identified a promising lead candidate, PPC-OH , for the inhibition of ERK2 kinase. The in silico data suggests that the introduction of a hydroxyl group at the para-position of the phenyl ring significantly enhances the binding affinity through the formation of additional hydrogen bonds within the ATP-binding pocket.

These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this series of compounds. Further studies, including in vitro kinase assays and cell-based proliferation assays, will be necessary to validate these findings and to further optimize this promising scaffold for the development of novel ERK2 inhibitors.

References

  • RCSB Protein Data Bank. (n.d.).
  • O'Reilly, M., et al. (2019). 6RQ4: Inhibitor of ERK2.
  • Buzko, O., et al. (2002). Modified AutoDock for accurate docking of protein kinase inhibitors. Journal of Computer-Aided Molecular Design, 16(2), 113–127. [Link][3]
  • Scripps Research. (n.d.). AutoDock Suite. [Link][8]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link][15]
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][9]
  • AutoDock Tutorial. (n.d.). AutoDock Tutorial. [Link][16]
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link][12]
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link][18]
  • Session 4: Introduction to in silico docking. (n.d.). [Link][13]
  • Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link][14]
  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link][17]
  • RCSB PDB. (2006). 2H96: Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide C-jun NH2-terminal Kinase Inhibitors. [Link][19]
  • National Center for Biotechnology Information. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link][2]
  • PubMed Central. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. [Link][20]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Phenylpyridine-2-carbonitrile-based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-phenylpyridine-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for a range of therapeutic agents. Its unique chemical properties enable effective interaction with various biological targets, leading to the development of potent inhibitors for enzymes implicated in diseases like cancer and inflammatory disorders. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent drugs based on this scaffold, supported by detailed experimental protocols and mechanistic insights to assist researchers in drug discovery and development.

The Strategic Advantage of the this compound Core

The this compound core offers several key advantages in drug design. The pyridine ring can act as a hydrogen bond acceptor, while the phenyl group can be modified to optimize interactions with the target protein and improve pharmacokinetic properties. The nitrile group, a strong electron-withdrawing group, can form critical interactions within the target's binding site and contributes to the molecule's metabolic stability.

Comparative Efficacy Analysis: Targeting Kinases in Disease

To illustrate the therapeutic potential of this scaffold, this guide compares two representative drug candidates: a Bruton's tyrosine kinase (BTK) inhibitor for hematological malignancies and a Janus kinase (JAK) inhibitor for inflammatory conditions.[1][2]

Table 1: In Vitro Potency Comparison
CompoundTarget KinaseAssay TypeIC50 (nM)Cell-based Potency (EC50, nM)
BTK Inhibitor A BTKBiochemical (Enzymatic)0.823170 (Ramos cell line)
JAK Inhibitor B JAK1/JAK2Biochemical (Enzymatic)5.9 (JAK1), 5.7 (JAK2)Varies by cell type and cytokine

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.[3] EC50 (half-maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelDosing RegimenEfficacy EndpointResult
BTK Inhibitor A Raji Xenograft (mice)50 mg/kg, oral, QDTumor Growth Inhibition46.8% inhibition
JAK Inhibitor B Collagen-Induced Arthritis (rats)Varies by studyReduction in Paw SwellingSignificant reduction in inflammation

Delving into the Experimental Rationale: Protocols and Insights

The transition from a promising compound in vitro to an effective drug in vivo requires rigorous experimental validation.[4] Here, we dissect the key assays that underpin the data presented above.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the inhibitory effect of a compound on a purified target kinase.[5]

Methodology:

  • Reagents : Purified recombinant kinase, a suitable substrate (e.g., a peptide), ATP, the test compound, and a detection reagent.

  • Procedure : a. Prepare serial dilutions of the test compound. b. Pre-incubate the compound with the kinase in a reaction buffer. c. Initiate the kinase reaction by adding the substrate and ATP.[6] d. Allow the reaction to proceed for a set time at a controlled temperature. e. Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced or by detecting the phosphorylated substrate.[5]

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a suitable model.[7]

Causality and Trustworthiness : This cell-free system provides a direct measure of how the compound interacts with its target, free from the complexities of a cellular environment.[8] Using a validated recombinant enzyme and a reliable detection method ensures the results are reproducible.

Protocol 2: Cell-Based Potency Assay

This assay evaluates a compound's ability to inhibit the target's function within a living cell.[9]

Methodology:

  • Cell Line : A cell line that expresses the target kinase is chosen. This could be a cancer cell line where the kinase is a known driver of proliferation.[7]

  • Procedure : a. Seed the cells in a multi-well plate and allow them to attach. b. Treat the cells with various concentrations of the test compound. c. Measure a relevant cellular outcome. This could be the phosphorylation of a downstream protein, cell viability, or proliferation.[10]

  • Data Analysis : The EC50 value is determined from the dose-response curve.

Expertise and Experience : The choice of cell line and the endpoint measured are critical. Using a cell line where the target kinase is known to drive a disease-relevant process provides a more physiologically relevant measure of the compound's potential efficacy.[9]

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This preclinical model assesses the anti-tumor activity of a compound in a living animal.[11]

Methodology:

  • Animal Model : Immunocompromised mice are implanted with human tumor cells, either as a cell line (cell line-derived xenograft - CDX) or as a patient's tumor tissue (patient-derived xenograft - PDX).[12][13]

  • Procedure : a. Once tumors reach a certain size, the animals are randomly assigned to a control group or a treatment group.[14] b. The test compound is administered, typically orally or by injection, at a predetermined dose and schedule. c. Tumor volume and the general health of the animal are monitored regularly.[11] d. At the end of the study, tumors can be analyzed to see how the drug affected them at a molecular level.

  • Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.[15]

Authoritative Grounding : All animal studies must be conducted following ethical guidelines for animal welfare. The choice of the xenograft model should be based on its relevance to the human disease being studied.[16]

Visualizing the Path to Efficacy

The following diagrams illustrate the drug discovery workflow and a representative signaling pathway.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assay (IC50) cell_based Cell-Based Assay (EC50) biochemical->cell_based Confirms cellular activity pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd Candidate Selection efficacy Efficacy Studies (e.g., Xenograft) pk_pd->efficacy Informs dose selection clinical_dev Clinical Development efficacy->clinical_dev Preclinical Candidate

Caption: A simplified workflow from in vitro screening to in vivo efficacy testing for drug candidates.

G receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation gene_expression Gene Expression (Inflammation) stat->gene_expression Dimerization & Nuclear Translocation inflammation Inflammatory Response gene_expression->inflammation inhibitor JAK Inhibitor B inhibitor->jak

Caption: The inhibitory action of a this compound-based JAK inhibitor on a key inflammatory signaling pathway.[17]

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel drugs. The comparative analysis presented here underscores the importance of a comprehensive evaluation strategy, combining robust in vitro and in vivo models to identify drug candidates with the greatest potential for clinical success. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds and exploring their use in new therapeutic areas.

References

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  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
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  • The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI.
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A Head-to-Head Comparison of 5-Phenylpyridine-2-carbonitrile and Congeneric Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1] Its inherent physicochemical properties and structural versatility make it a privileged core for engaging with the ATP-binding site of various kinases.[2] This guide provides a detailed, head-to-head comparison of 5-phenylpyridine-2-carbonitrile with structurally similar scaffolds, offering insights into the nuanced effects of subtle molecular modifications on biological activity. By examining experimental data from studies on analogous series of compounds, we aim to elucidate the key structure-activity relationships (SAR) that govern their potency and selectivity, thereby empowering researchers in the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Privileged Motif

The this compound core is a key pharmacophore in a number of potent kinase inhibitors. The strategic placement of the phenyl group at the 5-position and the cyano group at the 2-position of the pyridine ring creates a unique electronic and steric profile that can be optimized for high-affinity binding to the kinase active site. The cyano group, in particular, has been shown to form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[3][4]

Comparative Analysis: The Impact of Scaffold Modification

To understand the subtle yet significant impact of structural modifications, we will compare the this compound scaffold with two key comparator series: 5-substituted pyrimidine-2-carbonitriles and alternative 5-aryl/heteroaryl pyridine-2-carbonitriles. For this analysis, we will draw upon data from studies on p38α MAP kinase and Protein Kinase C theta (PKCθ), respectively, as representative examples of the broader kinase family.[3][5]

Pyridine vs. Pyrimidine Core: A Tale of Two Heterocycles

The replacement of the pyridine ring in this compound with a pyrimidine core, yielding a 5-phenylpyrimidine-2-carbonitrile scaffold, offers a compelling case study in isosteric replacement. A study on p38α MAP kinase inhibitors provides valuable insights into the impact of this change.[3]

Compound IDCore ScaffoldR Groupp38α IC50 (nM)
Analog 1 PyrimidineCyclopentylamino3
Analog 2 Pyrimidine(S)-sec-Butylamino5
Analog 3 PyrimidineIsopropylamino6

Data extrapolated from a study on 5-cyanopyrimidine-based p38α MAP kinase inhibitors for illustrative comparison.[3]

The data suggests that the pyrimidine core is highly effective in this context, with analogs displaying low nanomolar potency against p38α. The cyano group on the pyrimidine ring forms a direct hydrogen bond with the backbone NH of Met109 in the hinge region of p38α, an interaction confirmed by X-ray crystallography.[3] This highlights the critical role of the 2-cyano-heterocycle motif in achieving high-affinity binding. While direct comparative data for a this compound against p38α is not available in the cited study, the potent activity of the pyrimidine analogs underscores the potential of this general scaffold. The choice between a pyridine and pyrimidine core may ultimately depend on fine-tuning other properties such as selectivity and pharmacokinetics.

The Influence of the 5-Aryl Substituent: Beyond the Phenyl Ring

The nature of the aryl group at the 5-position of the pyridine-2-carbonitrile scaffold plays a crucial role in modulating inhibitor potency. A study on PKCθ inhibitors, which utilizes a 3-pyridinecarbonitrile core (isomeric to the 2-carbonitrile but functionally similar in its interaction with the hinge), provides a clear demonstration of this principle.[5]

Compound ID5-SubstituentPKCθ IC50 (nM)
Analog 4 Furan4.5
Analog 5 5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-yl0.28

Data from a study on C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCθ inhibitors.[5]

This data compellingly illustrates that moving beyond a simple phenyl ring to more complex, functionalized heteroaryl systems can lead to a dramatic increase in potency. The replacement of a furan at the C-5 position with a substituted benzofuran resulted in a greater than 15-fold improvement in inhibitory activity against PKCθ.[5] This suggests that the 5-position offers a valuable vector for exploring interactions with regions of the kinase active site beyond the immediate hinge-binding area, allowing for the optimization of both potency and selectivity.

Experimental Protocols: A Guide to In Vitro Kinase Activity Assessment

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a widely used in vitro kinase assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction: a. Add 2.5 µL of the kinase solution to each well of a 384-well plate. b. Add 2.5 µL of the test compound or vehicle (DMSO) to the appropriate wells. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. e. Incubate for 60 minutes at 30°C.

  • ADP Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to deplete the remaining ATP. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Structure-Activity Relationship Logic Scaffold Core Scaffold (e.g., this compound) Modification Structural Modification Scaffold->Modification Comparator Comparator Scaffold (e.g., 5-Phenylpyrimidine-2-carbonitrile) Modification->Comparator Activity Biological Activity (e.g., Kinase Inhibition) Comparator->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Scaffold

Caption: Logical flow of a structure-activity relationship study.

G cluster_1 Kinase Inhibition Assay Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Kinase Reaction Setup (Kinase + Compound) Compound_Prep->Reaction_Setup Reaction_Start Initiate Reaction (+ ATP/Substrate) Reaction_Setup->Reaction_Start Incubation Incubation (30°C, 60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (+ ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Dev Signal Development (+ Kinase Detection Reagent) Reaction_Stop->Signal_Dev Read_Plate Measure Luminescence Signal_Dev->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion: Guiding Future Drug Discovery Efforts

The comparative analysis presented in this guide underscores the remarkable versatility of the pyridine-2-carbonitrile scaffold and its analogs in the design of potent kinase inhibitors. The seemingly subtle substitution of a pyridine core with a pyrimidine, or the elaboration of the 5-phenyl group into more complex heteroaryl systems, can have a profound impact on biological activity. By understanding these structure-activity relationships, researchers can more effectively navigate the complex chemical space of kinase inhibitors and rationally design novel therapeutic agents with improved potency, selectivity, and overall drug-like properties. The provided experimental protocols serve as a practical starting point for the in-house evaluation of new chemical entities, further empowering the drug discovery process.

References

  • Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
  • Abdelrahman, A. H., et al. (2024). New 3-substituted oxindole derivatives were designed and synthesized as antiproliferative agents. Journal of Heterocyclic Chemistry. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 129, 106168. [Link]
  • Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. PubMed, 16194111. [Link]
  • Fauber, B. P., et al. (2009). C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5799-5802. [Link]
  • Ahmed, M. F., et al. (2022). Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines.
  • Singh, P., & Kaur, M. (2016). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical, Pharmaceutical and Health Sciences, 9(4), 85-94. [Link]
  • Taslimi, P., et al. (2018). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • Zhuo, Y., et al. (2013). Table 1 IC 50 values of derivatives against cancer cells and relative inhibitory activity against Topo I and Topo II.
  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037. [Link]
  • El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4954. [Link]
  • Artz, J. D., et al. (2023). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. Malaria World Journal. [Link]
  • ResearchGate. (2025). p38 MAP Kinase Inhibitors in Clinical Trials.
  • Gelin, C. F., et al. (2019). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 62(17), 7949-7964. [Link]
  • López-Alvarado, P., et al. (2022).
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1475945. [Link]
  • De la Cruz, E., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6524. [Link]
  • ResearchGate. (2025). The p38 MAPK Inhibitors and Their Role in Inflammatory Diseases.
  • Pargellis, C., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6106. [Link]
  • El-Gamal, M. I., et al. (2022). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 10, 1061763. [Link]
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles.

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A Guide to the Cross-Validation of Experimental and Theoretical Data for 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of experimental and theoretical data for the heterocyclic compound 5-Phenylpyridine-2-carbonitrile. In the dynamic field of drug discovery and materials science, the rigorous validation of a molecule's structural and electronic properties is paramount. This guide will navigate the synergistic relationship between empirical measurements and computational modeling, offering insights into the causality behind experimental choices and the predictive power of theoretical approaches. While a complete experimental dataset for this compound is not publicly available, this guide will leverage data from analogous compounds to provide a comprehensive framework for its characterization and analysis.

Introduction to this compound

This compound, a member of the phenylpyridine family, is a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the pyridine ring, a common scaffold in pharmaceuticals, coupled with the phenyl and cyano functionalities, imparts unique electronic and steric properties to the molecule. These characteristics can influence its biological activity, photophysical behavior, and utility as a building block in organic synthesis. For instance, related pyridine and pyrimidine-5-carbonitrile derivatives have shown promise as anti-proliferative agents and kinase inhibitors. Furthermore, some phenylpyridine derivatives are known for their applications in organic light-emitting diodes (OLEDs), highlighting the importance of understanding their electronic properties.

Experimental Characterization: A Foundational Approach

The initial step in characterizing a novel compound like this compound involves a suite of experimental techniques to elucidate its structure and purity.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR spectroscopy is a cornerstone for determining the chemical structure of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.

Experimental Data Summary for this compound

TechniqueData
¹H NMR Characterized by distinct signals for the protons on the phenyl and pyridine rings.
¹³C NMR Shows the expected number of carbon signals, including the characteristic signal for the nitrile carbon.
Mass Spec Confirms the molecular weight of 180.21 g/mol .[1]

The detailed experimental NMR data for this compound can be found in the supporting information of relevant synthetic chemistry publications.

Vibrational Spectroscopy (FTIR)

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
C≡N (Nitrile)~2220-2240Stretching
C=C, C=N (Aromatic Rings)~1400-1600Stretching
C-H (Aromatic)~3000-3100Stretching
C-H (Aromatic)~690-900Out-of-plane bending

The nitrile stretch is a particularly strong and sharp absorption, making it a key diagnostic peak. The aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the rings.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum is influenced by the extent of conjugation and the presence of chromophores. For this compound, the conjugated system of the phenyl and pyridine rings is expected to result in strong UV absorption. While a specific experimental spectrum is not available, related compounds show characteristic absorption bands.

Expected UV-Vis Absorption for this compound

Electronic TransitionExpected Wavelength Range (nm)
π → π*~250-350

The exact position and intensity of the absorption maxima would be influenced by the solvent polarity.

Theoretical Modeling: A Predictive Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of molecules. By solving the Schrödinger equation for a given molecular structure, we can calculate a wide range of properties, including optimized geometry, vibrational frequencies, and electronic spectra.

Computational Methodology

A typical DFT study of this compound would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a 6-31G(d,p) basis set.

  • Vibrational Frequency Calculation: Once the geometry is optimized, the vibrational frequencies are calculated. This allows for the prediction of the IR spectrum and confirmation that the optimized structure is a true minimum on the potential energy surface.

  • Electronic Transition Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic transitions, which can then be used to simulate the UV-Vis spectrum.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NMR_MS NMR_MS Characterization->NMR_MS Structure FTIR FTIR Characterization->FTIR Vibrations UV_Vis UV_Vis Characterization->UV_Vis Electronics Cross_Validation Cross_Validation Characterization->Cross_Validation Initial_Structure Initial_Structure Geometry_Optimization Geometry_Optimization Initial_Structure->Geometry_Optimization DFT Vibrational_Frequencies Vibrational_Frequencies Geometry_Optimization->Vibrational_Frequencies IR Spectrum Electronic_Transitions Electronic_Transitions Geometry_Optimization->Electronic_Transitions UV-Vis Spectrum Vibrational_Frequencies->Cross_Validation Electronic_Transitions->Cross_Validation

Caption: A workflow diagram illustrating the parallel experimental and theoretical approaches to characterizing a molecule, culminating in cross-validation.

Cross-Validation: Bridging Experiment and Theory

The true power of this dual approach lies in the cross-validation of the data. By comparing the experimental and theoretical results, we can gain a deeper understanding of the molecule's properties and have greater confidence in our findings.

Structural and Vibrational Analysis

The calculated bond lengths and angles from DFT can be compared with experimental data from X-ray crystallography if available. In its absence, comparison with crystallographic data of similar molecules like other substituted phthalonitriles can provide valuable insights.[2]

The calculated vibrational frequencies from DFT can be directly compared to the experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. A good agreement between the scaled theoretical spectrum and the experimental spectrum provides strong evidence for the correct structural assignment.

Electronic Properties

The simulated UV-Vis spectrum from TD-DFT can be compared to the experimental spectrum. The calculated λmax values and relative intensities of the absorption bands should correlate well with the experimental data. Discrepancies can sometimes be attributed to solvent effects, which can be modeled in the calculations using methods like the Polarizable Continuum Model (PCM). The nature of the electronic transitions (e.g., π → π*) can be elucidated from the molecular orbitals involved in the calculated transitions, providing a deeper understanding of the molecule's photophysics.

Comparative Analysis with Alternative Compounds

To further contextualize the properties of this compound, it is useful to compare it with structurally related molecules.

Comparison with 2-Phenylpyridine and 2-Cyanopyridine

Property2-Phenylpyridine2-CyanopyridineThis compound (Expected)
Molecular Weight 155.20 g/mol 104.11 g/mol 180.21 g/mol
Key IR Bands (cm⁻¹) Aromatic C-H, C=C, C=NC≡N (~2230), Aromatic C-H, C=C, C=NC≡N, Aromatic C-H, C=C, C=N
UV-Vis λmax (nm) ~240, 275~230, 270Likely red-shifted due to extended conjugation

The introduction of the cyano group in the 2-position of the pyridine ring is expected to influence the electronic properties, potentially leading to a red-shift in the UV-Vis absorption spectrum compared to 2-phenylpyridine due to extended conjugation. The nitrile group also introduces a strong, characteristic IR absorption.

Conclusion and Future Directions

The comprehensive characterization of this compound requires a synergistic approach that combines experimental techniques and theoretical calculations. While a complete experimental dataset is not yet available in the public domain, this guide has outlined a robust framework for its analysis through a comparative approach with analogous compounds. The cross-validation of experimental and theoretical data is crucial for confirming the structure and understanding the electronic properties of this promising molecule.

Future work should focus on obtaining a full suite of experimental data for this compound, including high-resolution NMR, FTIR, UV-Vis, and single-crystal X-ray diffraction. This would allow for a direct and rigorous comparison with theoretical predictions, leading to a more complete understanding of its structure-property relationships and paving the way for its application in drug discovery and materials science.

References

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 5-Phenylpyridine-2-carbonitrile (CAS No: 39065-45-7). As a matter of scientific integrity and safety, it is crucial to recognize that comprehensive, peer-reviewed disposal and toxicology data for this specific compound are not widely available. Therefore, the following procedures are synthesized from established best practices for its primary hazardous functional groups: the pyridine moiety and the nitrile (cyano) group. The nitrile group, in particular, warrants treating this compound with the precautions appropriate for acutely toxic cyanide-related substances.[1][2][3] The precautionary principle is paramount.

Core Hazard Assessment and EHS Profile

This compound is an organic compound featuring a pyridine ring substituted with a phenyl group and a nitrile group. This structure dictates its hazard profile.

  • Pyridine Moiety : Pyridine and its derivatives are typically flammable, volatile, and harmful if inhaled, swallowed, or absorbed through the skin.[4] They can cause irritation to the skin, eyes, and respiratory system.[3]

  • Nitrile (-C≡N) Group : The nitrile group is of primary concern. Organic nitriles are toxic and can be metabolized to release cyanide ions.[5][6] More critically, contact with acids or strong oxidizing agents can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][7] Due to this high acute toxicity, wastes containing cyanide or nitrile compounds are often regulated as P-listed (acutely toxic) hazardous wastes by the Environmental Protection Agency (EPA).[2][8]

Based on this analysis, this compound must be handled as an acutely toxic, irritant, and potentially flammable hazardous substance.

Quantitative Data and Safety Summary
ParameterInformationRationale & Source(s)
Chemical Name This compound-
CAS Number 39065-45-7
Molecular Formula C₁₂H₈N₂
Primary Hazards Acute Toxicity (potential for cyanide release), Irritant (skin, eyes, respiratory), Flammable Based on pyridine and nitrile functional groups.[1][3][4]
Required PPE Chemical safety goggles, lab coat, double-layered nitrile gloves.Standard for handling cyanides and pyridines.[1][4][7][8]
Incompatible Materials Strong acids, strong oxidizing agents, nitrides, isocyanates.Risk of violent reaction or release of toxic HCN gas.[1][9][10]
Primary Disposal Route Licensed hazardous waste incineration.Recommended for toxic organic nitriles and pyridines.[11][12]
Prohibited Disposal DO NOT dispose down the drain. DO NOT mix with acidic waste.Prevents contamination of water systems and HCN gas evolution.[11][13][14]

Operational Plan: Waste Management & Disposal Protocol

All handling and waste generation involving this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[1][7][9] Always inform lab colleagues and never work alone when handling acutely toxic materials.[1]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions. Use dedicated, clearly labeled waste containers for each waste stream within a designated Satellite Accumulation Area (SAA).[14][15]

  • Solid Hazardous Waste :

    • Collect un-dispensed solid this compound, contaminated weigh boats, paper towels, and spent silica gel in a dedicated, robust, sealable container (e.g., HDPE pail).[3][16]

    • This container should be used only for this and compatible nitrile-containing wastes.[7]

  • Liquid Hazardous Waste :

    • Collect all solutions containing this compound in a dedicated, sealed, and compatible liquid waste container (e.g., coated glass or HDPE).[9][16]

    • Crucially, ensure the pH of the waste solution is neutral or basic. Never mix with acidic waste streams to prevent the formation of hydrogen cyanide (HCN) gas.

  • Contaminated Personal Protective Equipment (PPE) :

    • Place all contaminated gloves, disposable lab coats, and other materials into a heavy-duty plastic bag or a lined container designated for solid hazardous waste.[2][3][7]

    • Seal the bag/container before moving it to the SAA.

  • Empty Containers :

    • Because the nitrile group classifies this as a potential P-listed waste, the original chemical container, even when "empty," must be managed as hazardous waste.[2][8]

    • Do not rinse the container. Secure the cap and place it in the solid hazardous waste stream.

Step 2: Labeling and Temporary Storage

Proper labeling is a regulatory requirement and essential for safety.

  • As soon as the first drop of waste is added, label the container with a hazardous waste tag.[9][17]

  • The label must include:

    • The words "Hazardous Waste" .[15][18]

    • The full chemical name: "this compound Waste" .

    • A clear indication of the hazards (e.g., "Toxic," "Flammable"). Hazard pictograms are highly recommended.[15][18]

  • Store the sealed waste containers in a designated SAA. This area must be secure, well-ventilated, and away from incompatible materials, particularly acids.[2][9]

Disposal Workflow Diagram

G Decision Workflow for this compound Waste cluster_0 cluster_1 Identify Waste Type cluster_2 Segregate into Dedicated Container cluster_3 Label and Store cluster_4 Final Disposition start Waste Generated solid Solid Residue, Contaminated Labware, Used PPE start->solid Is it...? liquid Solutions Containing the Compound start->liquid Is it...? empty Original 'Empty' Container start->empty Is it...? solid_container Solid Waste Container (HDPE, Lined) solid->solid_container liquid_container Liquid Waste Container (Coated Glass/HDPE) Ensure pH is not acidic liquid->liquid_container solid_container2 Solid Waste Container (Place directly inside) empty->solid_container2 labeling Label Immediately: 'Hazardous Waste' 'this compound' Hazard Pictograms solid_container->labeling liquid_container->labeling solid_container2->labeling storage Store in Secure Satellite Accumulation Area (Away from acids) labeling->storage pickup Arrange Pickup by EHS for Incineration storage->pickup

Caption: Waste disposal decision workflow for this compound.

Emergency Procedures: Spill Management

Accidents require immediate and correct action. The response depends on the scale and location of the spill.[9]

Small Spill (Contained within a Chemical Fume Hood)
  • Alert Personnel : Inform others in the immediate area.

  • Containment : Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover and absorb the spill.[13] Do not use combustible materials like paper towels for the initial absorption.

  • Decontamination :

    • Carefully sweep or wipe up the absorbed material.[1]

    • Wipe the spill area first with a cloth dampened with a basic solution (pH 10 buffer is recommended for cyanide spills).[7] This neutralizes any potential acidity.

    • Follow with a wipe-down using a freshly prepared 10% bleach solution, then water.[7]

  • Disposal : Place all cleanup materials (absorbent, gloves, wipes) into a sealed, labeled hazardous waste container.[1][7]

Large Spill (Outside of a Fume Hood) or Any Spill with Personnel Exposure
  • EVACUATE : Immediately evacuate the laboratory, alerting all personnel.[1][7][9] Close the lab doors to contain vapors.

  • ASSIST : If someone is exposed, remove them from the contaminated area to fresh air. Remove any contaminated clothing and use an emergency safety shower or eyewash for 15 minutes.[7][9]

  • CALL FOR HELP : Call emergency services (911) and your institution's Environmental Health & Safety (EHS) office immediately.[1][7][9] Report a spill involving a toxic pyridine and nitrile-containing compound.

  • SECURE : Prevent re-entry to the laboratory until emergency responders have cleared the area.

Do not attempt to clean up a large spill yourself. [9] Only personnel with specialized HAZMAT training and appropriate respiratory protection should manage large spills of acutely toxic materials.

Final Disposal Pathway

The ultimate disposal of this compound waste is not a task for laboratory personnel.

  • EHS Coordination : Once a waste container is full or is no longer being added to, contact your institution's EHS office to arrange for a hazardous waste pickup.[2][9]

  • Licensed Disposal : EHS will coordinate with a licensed hazardous waste disposal contractor.[19] The standard and required method for this type of waste is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize toxic combustion products.[11][15] This process ensures the complete destruction of the hazardous organic molecule.

By adhering to these protocols, researchers can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Personal protective equipment for handling 5-Phenylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 5-Phenylpyridine-2-carbonitrile

A Senior Application Scientist's Field-Proven Protocol for Safe Laboratory Operations

Understanding the Hazard: A Proactive Approach to Safety

This compound (C₁₂H₈N₂) is a bifunctional molecule containing both a pyridine ring and a nitrile group.[1] This structure informs its potential hazard profile. Compounds of this class, particularly those with nitrile moieties, are often associated with significant health risks. The primary hazards are rooted in potential acute toxicity if swallowed, inhaled, or in contact with skin, as well as the capacity to cause serious skin and eye irritation.[2][3] Furthermore, nitrile-containing compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures.[2][3]

Effective safety is not merely about wearing the right equipment; it is about a hierarchy of controls. Before any personal protective equipment is selected, primary engineering and administrative controls must be in place.

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is your last line of defense. The primary methods for exposure mitigation must always be robust engineering and administrative controls.

  • Primary Engineering Control: The Chemical Fume Hood: All handling of this compound, especially in its solid, potentially dust-forming state, must be conducted within a certified chemical fume hood.[2][4][5] This is non-negotiable. The fume hood's constant airflow is critical for preventing the inhalation of dust or vapors, which is a primary exposure route.[2]

  • Administrative Controls:

    • Designated Area: All work with this compound should be restricted to a designated, clearly marked area within the laboratory.

    • Emergency Access: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[2][6][7]

    • Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures outlined in this guide.

Personal Protective Equipment: A Mandated Protocol

The following table summarizes the minimum required PPE for handling this compound. The rationale and specifications for each are detailed below.

PPE CategorySpecificationRationale and Key Considerations
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 rated). A face shield is required for larger quantities (>50g) or splash-prone operations.Protects against splashes and dust. Goggles provide a seal around the eyes; a face shield worn over goggles protects the entire face.[6][8][9]
Hand Protection Chemical-resistant nitrile rubber gloves (minimum 4 mil thickness). Consider double-gloving for extended procedures.Nitrile offers good resistance to pyridine-based compounds.[4][5] Latex is unsuitable. Gloves must be changed immediately if contamination is suspected.[2]
Body Protection Flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs.Protects skin from incidental contact and prevents contamination of personal clothing.[2][4][5]
Respiratory Protection Not required when work is performed within a certified chemical fume hood.A NIOSH-approved respirator with an appropriate cartridge is mandatory if engineering controls are insufficient or fail.[2]
Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a protective seal around the eyes, preventing entry of dust or liquid splashes.[8] For procedures with a heightened risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[9]

Hand Protection

The choice of glove material is critical. Nitrile rubber gloves provide adequate protection against pyridine and related compounds for routine laboratory handling.[4][5] Always inspect gloves for tears or pinholes before use. For procedures involving prolonged contact or immersion, consult the glove manufacturer's chemical resistance chart. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after removing gloves.[2]

Skin and Body Protection

A flame-resistant lab coat, fully buttoned, serves as a removable barrier to protect your skin and street clothes.[2][5] In the event of a significant spill, the contaminated lab coat can be removed quickly to minimize exposure.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is essential for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify fume hood is operational prep2 Don all required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Assemble all necessary equipment inside the fume hood prep2->prep3 handle1 Perform all manipulations (weighing, transfer, reaction setup) deep within the fume hood prep3->handle1 handle2 Keep container tightly sealed when not in use handle1->handle2 clean1 Decontaminate all surfaces and equipment that had contact handle2->clean1 clean2 Segregate all waste (chemical, contaminated PPE) into a labeled hazardous waste container clean1->clean2 clean3 Doff PPE correctly to avoid cross-contamination clean2->clean3 clean4 Wash hands thoroughly with soap and water clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Protocols: Immediate and Decisive Action

Accidents require a swift and correct response. All personnel must be familiar with these procedures.

Spill Response

For any spill, the priority is to ensure personnel safety and prevent the spread of contamination.

G start Spill Occurs q_size Is the spill large or are you untrained? start->q_size evacuate Alert others and evacuate the area. Contact institutional emergency response. q_size->evacuate Yes q_hood Is the spill contained within the fume hood? q_size->q_hood No contain Ensure proper PPE is worn. Contain the spill with absorbent pads. q_hood->contain Yes q_hood->contain No cleanup Carefully collect absorbed material using non-sparking tools. contain->cleanup dispose Place all contaminated materials into a sealed, labeled hazardous waste container. cleanup->dispose decon Decontaminate the spill area with an appropriate solvent, then soap and water. dispose->decon end Procedure Complete decon->end

Caption: Emergency Spill Response Flowchart.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][8][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3][10] Call a Poison Control Center or doctor immediately.

Disposal Plan: Managing Contaminated Materials

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.[7][10]

  • Contaminated Materials: This includes used gloves, absorbent pads from spills, weigh boats, and any other disposable item that has come into contact with the chemical. These items must be placed in the same hazardous waste container as the chemical waste.[7][11]

  • Disposal Method: Never dispose of this chemical or its contaminated materials in the standard trash or down the sewer drain. All waste must be disposed of through your institution's EHS department or a licensed chemical waste contractor, likely via controlled incineration.[10]

By integrating these engineering controls, personal protective equipment, and procedural guidelines, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.